ONO-7300243
Description
Properties
IUPAC Name |
2-[4-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABOZPQOOZAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONO-7300243: A Technical Whitepaper on a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-7300243 is a novel, potent, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed through a hit-to-lead optimization process, this small molecule has demonstrated significant efficacy in preclinical models, particularly in the context of benign prostatic hyperplasia (BPH). Unlike existing treatments for BPH, such as α1 adrenoceptor antagonists, this compound has been shown to reduce intraurethral pressure without adversely affecting mean blood pressure, suggesting a favorable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, experimental methodologies, and the underlying LPA1 signaling pathway.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1–6.[1][2] The LPA1 receptor, in particular, has been implicated in various physiological and pathological processes, including fibrosis and smooth muscle contraction.[3][4] Notably, LPA has been shown to induce urethral contraction via the LPA1 receptor, highlighting its potential as a therapeutic target for conditions such as BPH, which is characterized by increased prostatic smooth muscle tone.[1]
This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts to identify potent and selective LPA1 antagonists. This compound represents a promising therapeutic agent for BPH with a distinct mechanism of action that may offer advantages over current standards of care.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, LPA. This antagonism has been demonstrated to inhibit LPA-induced physiological responses, such as smooth muscle contraction.
In Vitro and In Vivo Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
This compound demonstrates potent antagonist activity at the human LPA1 receptor. While its in vitro potency is described as modest, it shows strong effects in vivo. The compound also exhibits good membrane permeability and metabolic stability in rat liver microsomes.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 0.16 µM (160 nM) | Human | LPA1 Antagonist Activity | |
| Permeability | Good | N/A | Caco-2 | |
| Metabolic Stability | Good | Rat | Liver Microsomes |
In Vivo Efficacy
In animal models, this compound has shown significant dose-dependent efficacy.
| Model | Species | Administration | Dosage | Effect | Reference |
| LPA-induced Intraurethral Pressure (IUP) Increase | Rat | Intraduodenal (i.d.) | 3 mg/kg | 62% inhibition | |
| LPA-induced Intraurethral Pressure (IUP) Increase | Rat | Intraduodenal (i.d.) | 10 mg/kg | 88% inhibition | |
| LPA-induced Intraurethral Pressure (IUP) Increase (ID50) | Rat | Oral (p.o.) | 11.6 mg/kg | 50% inhibition | |
| Basal Intraurethral Pressure (IUP) | Conscious Rat | Oral (p.o.) | 30 mg/kg | Significant decrease | |
| Mean Blood Pressure (MBP) | Conscious Rat | Oral (p.o.) | 30 mg/kg | No significant effect |
A notable finding is that at a dose of 30 mg/kg (p.o.), this compound demonstrated a reduction in intraurethral pressure comparable to the α1 adrenoceptor antagonist tamsulosin (1 mg/kg, p.o.), but without the concomitant decrease in mean blood pressure observed with tamsulosin. This suggests that LPA1 antagonism may be a more targeted therapeutic approach for BPH with a reduced risk of cardiovascular side effects.
Pharmacokinetics
Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Value | Species | Administration | Dosage | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | Rat | Intravenous (i.v.) | 3 mg/kg | |
| Half-life (t1/2) | 0.3 h | Rat | Intravenous (i.v.) | 3 mg/kg |
The compound exhibits rapid clearance and a short half-life in rats.
Experimental Protocols
In Vitro LPA1 Antagonist Activity Assay (Ca2+ Mobilization)
This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.
Protocol:
-
Cell Culture: CHO cells expressing human LPA1 are seeded at a density of 2 x 10^4 cells per well in 96-well plates and cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).
-
Dye Loading: The culture medium is removed, and a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid is added to each well. The plate is then incubated for 1 hour in a CO2 incubator.
-
Washing: The loading buffer is removed, and the cells are rinsed with assay buffer at room temperature. Assay buffer is then added to the cells.
-
Compound Addition: this compound or vehicle (DMSO) is added to the wells and pre-incubated with the cells.
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the cells.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a suitable plate reader.
-
Data Analysis: The inhibition rate is calculated from the peak ratio of the LPA response after compound treatment compared to the control (DMSO). IC50 values are determined using a non-linear regression analysis with a Sigmoid Emax Model.
Rat Intraurethral Pressure (IUP) Model
This in vivo model assesses the effect of compounds on both LPA-induced and basal intraurethral pressure.
Animal Model: Male rats.
Protocol:
-
Anesthesia and Catheterization: Rats are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).
-
Compound Administration: this compound is administered either intraduodenally (i.d.) or orally (p.o.) at the desired doses.
-
LPA Challenge (for LPA-induced model): A solution of LPA is administered to induce an increase in IUP. The inhibitory effect of the test compound on this increase is measured.
-
Basal IUP Measurement (for conscious rat model): For the conscious rat model, IUP and mean blood pressure (MBP) are continuously measured for a set period (e.g., 60 minutes) after oral administration of the compound or vehicle.
-
Data Analysis: Changes in IUP and MBP are recorded and analyzed. For the LPA-induced model, the percent inhibition of the LPA response is calculated. For the basal model, the mean pressure is calculated at intervals.
LPA1 Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a complex network of intracellular signaling cascades through the coupling to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. These pathways ultimately regulate a diverse range of cellular functions such as cell proliferation, migration, and contraction.
Caption: LPA1 Receptor Signaling Cascade.
Conclusion
This compound is a novel and potent LPA1 receptor antagonist with a promising preclinical profile for the treatment of benign prostatic hyperplasia. Its distinct mechanism of action, which uncouples the therapeutic effect on intraurethral pressure from adverse effects on blood pressure, represents a significant potential advancement in the management of BPH. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human subjects. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of LPA receptor modulation.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-7300243: A Technical Guide to its Structure-Activity Relationship as a Lysophosphatidic Acid Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details the quantitative data from key experiments, outlines the methodologies of these experiments, and visualizes the associated biological pathways and workflows.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2] The LPA1 receptor, in particular, has been implicated in various physiological and pathophysiological processes, including smooth muscle contraction, fibrosis, and neuropathic pain.[1] Consequently, the development of selective LPA1 antagonists represents a promising therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and idiopathic pulmonary fibrosis.[2]
This compound emerged from a hit-to-lead optimization program as a novel, orally active LPA1 antagonist.[2] This guide delves into the key structural modifications and resulting biological activities that define the SAR of this compound and its analogs.
Quantitative Structure-Activity Relationship Data
The development of this compound involved systematic modifications of a hit compound (7a) identified through high-throughput screening. The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural changes on in vitro potency, in vivo efficacy, and physicochemical properties.
Table 1: In Vitro LPA1 Antagonist Activity and Physicochemical Properties of Key Compounds
| Compound | Structure | LPA1 IC50 (μM) | clogP | Molecular Weight ( g/mol ) |
| 7a (Hit) | N/A | High-throughput screen hit | N/A | N/A |
| 12g | N/A | 0.0035 | 8.24 | 574 |
| This compound (17a) | 4-[[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl]benzeneacetic acid | 0.16 | 5.29 | 461.55 |
| 18a | N/A | 0.16 | N/A | N/A |
Data not available is denoted as N/A.
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound and Analog 12g
| Compound | In Vivo Inhibition of LPA-induced Intraurethral Pressure (IUP) Increase | In Vivo Efficacy (Rat) | Pharmacokinetics (Rat) |
| 12g | 53% at 10 mg/kg (i.d.) | - | - |
| This compound (17a) | 88% at 10 mg/kg (i.d.), 62% at 3 mg/kg (i.d.) | ID50 = 11.6 mg/kg (p.o.) | CLtot = 15.9 mL/min/kg (3 mg/kg i.v.), Half-life = 0.3 h |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro LPA1 Antagonist Assay (Ca2+ Mobilization)
This assay determines the potency of compounds to inhibit LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.
Cell Culture and Seeding:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor were used.
-
Cells were seeded at a density of 2 x 10^4 cells per well in 96-well plates.
-
The culture medium used was F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Plates were incubated for 2 days at 37°C in a 5% CO2 incubator.
Dye Loading:
-
A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well.
-
The plate was incubated for 1 hour in the CO2 incubator.
-
After incubation, the loading buffer was removed, and cells were rinsed with an assay buffer at room temperature before the final addition of assay buffer.
Measurement of Intracellular Ca2+:
-
Intracellular Ca2+ concentration was monitored using a fluorescence drug screening system.
-
The ratio of fluorescence intensities at 500 nm emission with excitation at 340 nm and 380 nm (f340/f380) was measured.
-
Cells were pretreated with the antagonist compounds.
-
Lysophosphatidic acid (LPA) was then added to a final concentration of 100 nM to stimulate the cells.
Data Analysis:
-
The percentage of inhibition by the antagonists was calculated from the peak fluorescence ratio after compound treatment compared to the control (DMSO).
-
IC50 values were determined by performing a non-linear regression analysis using the Sigmoid Emax Model.
Rat Intraurethral Pressure (IUP) Model
This in vivo model assesses the ability of compounds to inhibit the LPA-induced increase in intraurethral pressure in rats, a functional measure of LPA1 antagonism in a relevant physiological context.
Animal Preparation:
-
The specific strain and weight of the rats used were not detailed in the primary publication.
-
Compounds were administered either intraduodenally (i.d.) or orally (p.o.).
Experimental Procedure:
-
For the LPA-induced model, the test compound (e.g., 10 mg/kg in 0.5% methylcellulose) was administered at time 0.
-
LPA (300 μg/kg) was injected intravenously at baseline and at various time points post-compound administration (e.g., 5, 15, 30, and 60 minutes).
-
Intraurethral pressure was continuously monitored.
-
For studies without exogenous LPA stimulation, the compound or vehicle was administered orally, and IUP and mean blood pressure (MBP) were measured continuously for 60 minutes.
Data Analysis:
-
The maximal inhibition rate of the LPA-induced IUP increase was calculated.
-
For dose-response studies, the ID50 (the dose required to inhibit the LPA response by 50%) was determined.
Microsomal Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
Reaction Mixture:
-
The assay typically includes the test compound, rat liver microsomes, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
Incubation:
-
The reaction mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Sample Processing and Analysis:
-
The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t1/2) of the compound is determined from the rate of its disappearance.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key biological and experimental processes related to this compound.
Caption: LPA1 Receptor Signaling Pathway.
Caption: In Vitro Ca2+ Mobilization Assay Workflow.
Caption: In Vivo Rat Intraurethral Pressure Model Workflow.
Discussion of Structure-Activity Relationships
The development of this compound from the initial hit compound 7a provides valuable insights into the SAR of this chemical series as LPA1 antagonists.
-
From Hit to Lead (Compound 12g): The initial optimization of hit 7a led to compound 12g, which exhibited very high in vitro potency (IC50 = 3.5 nM). However, this compound was highly lipophilic (clogP = 8.24) and had a high molecular weight, which likely contributed to its modest in vivo efficacy (53% inhibition at 10 mg/kg).
-
Optimization of Physicochemical Properties (this compound): this compound (17a) was designed to have improved physicochemical properties. While its in vitro potency was more modest (IC50 = 160 nM) compared to 12g, it possessed a lower molecular weight and reduced lipophilicity (clogP = 5.29). These modifications resulted in significantly improved in vivo efficacy, with 88% inhibition of LPA-induced IUP increase at 10 mg/kg. This highlights the critical importance of balancing in vitro potency with drug-like properties for achieving in vivo activity.
-
Selectivity: this compound demonstrated good selectivity for LPA1 over other LPA receptor subtypes. This is likely attributable to its lower molecular weight and lipophilicity, which can reduce compound promiscuity.
-
In Vivo Efficacy and Therapeutic Potential: Oral administration of this compound in rats led to a dose-dependent reduction in intraurethral pressure without affecting mean blood pressure. This favorable in vivo profile, comparable in potency to the α1 adrenoceptor antagonist tamsulosin for reducing IUP but without the cardiovascular side effects, underscores the potential of this compound as a therapeutic agent for BPH.
Conclusion
This compound is a potent and selective LPA1 antagonist with a well-defined structure-activity relationship. The optimization process leading to its discovery demonstrates a classic medicinal chemistry strategy of refining a potent but poorly bioavailable lead into a compound with a more favorable overall profile. The key to the success of this compound lies in the strategic reduction of lipophilicity and molecular weight, which translated to superior in vivo efficacy. This technical guide provides a comprehensive overview of the critical data and methodologies that underpin our understanding of this compound and serves as a valuable resource for researchers in the field of GPCR drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of ONO-7300243
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It has demonstrated efficacy in in-vivo models, particularly in reducing intraurethral pressure, suggesting its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia (BPH).[2][4] Unlike some existing treatments for BPH, this compound has been shown to not affect mean blood pressure in rat models. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and its mechanism of action.
Physicochemical and Pharmacokinetic Properties
The key physicochemical and pharmacokinetic parameters of this compound are summarized below. These properties contribute to its good membrane permeability and metabolic stability observed in rat liver microsomes.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H31NO5 | |
| Molecular Weight | 461.55 g/mol | |
| Exact Mass | 461.2202 | |
| cLogP | 5.29 | |
| Appearance | Powder |
Table 2: Solubility Data
| Solvent | Concentration |
| DMSO | 92 mg/mL (199.32 mM) |
| Ethanol | 46 mg/mL |
| Water | Insoluble |
Table 3: In Vitro and In Vivo Activity
| Parameter | Value | Species | Model |
| IC50 (LPA1 Antagonism) | 160 nM (0.16 µM) | Human | Cell-free assay |
| ID50 (IUP Inhibition) | 11.6 mg/kg (p.o.) | Rat | LPA-induced intraurethral pressure (IUP) |
Table 4: Pharmacokinetic Profile in Rats
| Parameter | Value (Dose) |
| Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg i.v.) |
| Half-life (t½) | 0.3 h |
Mechanism of Action: LPA1 Antagonism
This compound functions as a selective antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, triggers a cascade of intracellular signals. This compound competitively binds to the LPA1 receptor, blocking the binding of LPA and thereby inhibiting the downstream signaling pathways that lead to physiological responses such as urethral contraction.
Caption: Mechanism of this compound as an LPA1 receptor antagonist.
Experimental Protocols
In Vitro LPA1 Antagonist Assay (IC50 Determination)
This protocol details the methodology used to determine the in vitro antagonist activity of this compound on the human LPA1 receptor. The assay measures the inhibition of LPA-induced intracellular calcium mobilization.
1. Cell Culture:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2x10⁴ cells per well in 96-well plates.
-
Cells are cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).
2. Fluorescent Dye Loading:
-
A loading buffer is prepared, consisting of the culture medium, 5 µM Fura2-AM (a calcium indicator), 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
-
The culture medium is removed from the wells, and the loading buffer is added.
-
The plate is incubated for 1 hour in the CO2 incubator.
3. Calcium Flux Measurement:
-
After incubation, the loading buffer is removed, and the cells are rinsed with an assay buffer at room temperature.
-
The assay buffer is then added to the cells.
-
Cells are pretreated with various concentrations of this compound (or DMSO as a control).
-
Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm (excitation at 340 nm and 380 nm).
-
Lysophosphatidic acid (LPA) is added to the cells to a final concentration of 100 nM to stimulate calcium release.
4. Data Analysis:
-
The inhibition rate (%) is calculated from the peak fluorescence ratio after treatment with this compound compared to the control (DMSO).
-
IC50 values are estimated by performing a non-linear regression analysis using the Sigmoid Emax Model.
Caption: Workflow for the in vitro LPA1 antagonist assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
LPA1 receptor signaling pathways
An In-depth Technical Guide to LPA1 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lysophosphatidic Acid Receptor 1 (LPA1), a member of the G protein-coupled receptor (GPCR) superfamily, is a key mediator of the biological effects of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] Encoded by the LPAR1 gene, this integral membrane protein is also known as EDG2.[3][4] LPA1 is ubiquitously expressed and plays a crucial role in a myriad of cellular processes, including proliferation, migration, survival, and cytoskeletal remodeling.[5] Dysregulation of LPA1 signaling has been implicated in a range of pathologies, most notably in fibrosis and cancer, making it a compelling target for therapeutic intervention.
This technical guide provides a comprehensive overview of the core signaling pathways initiated by LPA1 activation, detailed experimental protocols for their investigation, and a summary of key quantitative data for pharmacological modulators.
Core Signaling Pathways
LPA1 couples to at least three major families of heterotrimeric G proteins: Gαq/11, Gαi/o, and Gα12/13. This promiscuous coupling allows for the activation of a diverse array of downstream effector molecules and subsequent cellular responses.
Gαq/11-Mediated Pathway: Calcium Mobilization
Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling cascades, influencing processes such as smooth muscle contraction and cell proliferation.
Gαi/o-Mediated Pathways: Adenylyl Cyclase Inhibition and PI3K/Akt Activation
The Gαi/o pathway is primarily inhibitory. Upon activation by LPA1, the α subunit of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Furthermore, the βγ subunits released from Gi/o can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for cell survival and proliferation. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. embopress.org [embopress.org]
- 4. Frontiers | Lysophosphatidic Acid–Induced EGFR Transactivation Promotes Gastric Cancer Cell DNA Replication by Stabilizing Geminin in the S Phase [frontiersin.org]
- 5. benchchem.com [benchchem.com]
ONO-7300243: A Technical Guide for Benign Prostatic Hyperplasia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has been investigated as a potential therapeutic agent for benign prostatic hyperplasia (BPH), a condition characterized by the non-cancerous enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][3] Current treatments for BPH, such as α1-adrenoceptor antagonists like tamsulosin, can be associated with cardiovascular side effects, including postural hypotension.[4] this compound offers a promising alternative by targeting the LPA1 receptor, which is involved in smooth muscle contraction, without affecting blood pressure. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound for BPH research.
Core Data Summary
In Vitro Activity
This compound demonstrates potent antagonist activity at the human LPA1 receptor. The primary in vitro assay used to determine its potency measures the inhibition of lysophosphatidic acid (LPA)-induced intracellular calcium mobilization in Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 160 nM | CHO (human LPA1 expressing) | Calcium Mobilization |
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a rat model of BPH by measuring its effect on intraurethral pressure (IUP). Oral administration of this compound has been shown to significantly reduce LPA-induced IUP increases in a dose-dependent manner.
| Route of Administration | Dose | % Inhibition of LPA-induced IUP Increase | Animal Model | Reference |
| Intraduodenal (i.d.) | 3 mg/kg | 62% | Rat | |
| Intraduodenal (i.d.) | 10 mg/kg | 88% | Rat | |
| Oral (p.o.) | 10 mg/kg | Significant effect | Rat | |
| Oral (p.o.) | 30 mg/kg | Significant effect | Rat |
An important finding is that this compound reduces IUP without significantly affecting mean blood pressure (MBP), a common side effect of α1-adrenoceptor antagonists. At a dose of 30 mg/kg (p.o.), this compound demonstrated a comparable reduction in IUP to the clinically used BPH drug, tamsulosin (1 mg/kg, p.o.), but without the accompanying decrease in MBP observed with tamsulosin.
Pharmacokinetics
Pharmacokinetic studies in rats have been conducted to assess the profile of this compound.
| Parameter | Value | Dose | Route of Administration | Animal Model | Reference |
| Total Clearance (CLtot) | 15.9 mL/min/kg | 3 mg/kg | Intravenous (i.v.) | Rat | |
| Half-life (t1/2) | 0.3 h | 3 mg/kg | Intravenous (i.v.) | Rat |
The rapid clearance and short half-life suggest that further lead optimization may be necessary to improve its pharmacokinetic profile for clinical applications.
Selectivity
This compound exhibits good selectivity for the LPA1 receptor over the LPA2 receptor. This selectivity is attributed to its lower molecular weight and lipophilicity, which generally reduce compound promiscuity. Quantitative binding affinity (Ki) or IC50 values for other LPA receptor subtypes have not been detailed in the reviewed literature.
Signaling Pathways and Experimental Workflows
LPA1 Receptor Signaling Pathway in Prostate Smooth Muscle
Lysophosphatidic acid (LPA) binding to the G-protein coupled receptor LPA1 on prostate smooth muscle cells initiates a signaling cascade that leads to cell contraction. This contributes to the increased urethral resistance seen in BPH. This compound acts as an antagonist, blocking this pathway.
Caption: LPA1 Receptor Signaling Pathway in Smooth Muscle Contraction.
Experimental Workflow: In Vitro LPA1 Antagonist Assay
The following diagram illustrates the workflow for determining the in vitro antagonist activity of this compound.
Caption: Workflow for In Vitro LPA1 Antagonist Activity Assay.
Experimental Workflow: In Vivo Rat Intraurethral Pressure (IUP) Model
This diagram outlines the key steps in the in vivo rat model used to assess the efficacy of this compound.
Caption: Workflow for In Vivo Rat Intraurethral Pressure (IUP) Model.
Detailed Experimental Protocols
In Vitro LPA1 Antagonist Assay (Calcium Mobilization)
This protocol is based on the methodology described for assessing LPA1 receptor antagonism.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and cultured for 48 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid for 1 hour at 37°C.
-
Cell Washing: The loading buffer is removed, and the cells are washed with an assay buffer.
-
Compound Incubation: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle alone.
-
LPA Stimulation: After a pre-incubation period with the antagonist, cells are stimulated with a final concentration of 100 nM LPA.
-
Measurement: Intracellular calcium concentration is monitored by measuring the ratio of fluorescence intensities at an emission wavelength of 500 nm with excitation wavelengths of 340 nm and 380 nm using a fluorescence plate reader.
-
Data Analysis: The percentage inhibition of the LPA-induced calcium response by this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Rat Intraurethral Pressure (IUP) Model
This protocol is a generalized representation based on the descriptions of in vivo studies with this compound.
-
Animals: Male rats of a suitable strain are used for the study.
-
Drug Administration: this compound is formulated for oral (p.o.) or intraduodenal (i.d.) administration. A common vehicle for oral administration in preclinical studies is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like DMSO, PEG300, and Tween 80 in saline. The compound is administered at various doses (e.g., 3, 10, 30 mg/kg). A control group receives the vehicle only.
-
Time Interval: A specific time is allowed to elapse after drug administration for absorption and distribution (e.g., 1 hour).
-
Anesthesia and Catheterization: Rats are anesthetized for a short duration. A catheter is inserted into the urethra to measure IUP.
-
LPA Challenge: A solution of LPA (e.g., 300 µg/kg) is administered intravenously to induce an increase in IUP.
-
IUP Measurement: The intraurethral pressure is continuously monitored and recorded.
-
Data Analysis: The peak IUP increase in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of the LPA-induced IUP increase is calculated for each dose of this compound. The ID50 (the dose required to inhibit the response by 50%) can also be determined. For studies without an LPA challenge, the baseline IUP is monitored over time after drug administration.
-
Blood Pressure Monitoring (Optional but Recommended): In parallel with IUP measurements, mean blood pressure (MBP) can be monitored via a catheter in a major artery to assess cardiovascular side effects.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA1 receptor in the pathophysiology of benign prostatic hyperplasia. Its ability to reduce intraurethral pressure in preclinical models without the hypotensive effects of current standard-of-care medications highlights its potential as a novel therapeutic agent. The data and protocols presented in this guide are intended to support further research and development in this promising area. Future studies should focus on a more detailed characterization of its selectivity profile and on optimizing its pharmacokinetic properties to advance its potential clinical utility.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Technical Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of ONO-7300243, a novel, potent, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA¹). The document synthesizes available data on its in vitro and in vivo pharmacology, offering a comparative analysis critical for researchers in drug discovery and development. All data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism and evaluation.
Core Compound Profile
This compound is a small molecule antagonist of the LPA¹ receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including smooth muscle contraction.[1][2] Its development has been primarily focused on the potential treatment of benign prostatic hyperplasia (BPH) by reducing prostatic smooth muscle tone, thereby alleviating lower urinary tract symptoms.[1][2]
In Vitro Efficacy and Properties
The in vitro activity of this compound has been characterized through its ability to antagonize the LPA¹ receptor. While its in vitro potency is described as modest, its physicochemical properties are favorable, contributing to its strong in vivo performance.[1]
Quantitative In Vitro Data
| Parameter | Value | Species/System | Notes |
| IC₅₀ | 0.16 µM (160 nM) | Human LPA¹ Receptor | Determined in a cell-based assay measuring intracellular Ca²⁺ mobilization. |
| Selectivity | Good | LPA¹ over LPA² | Attributed to lower molecular weight and lipophilicity, which reduces promiscuity. |
| Membrane Permeability | Good | Caco-2 cells | A key factor in its favorable in vivo profile. |
| Metabolic Stability | Good | Rat Liver Microsomes | Contributes to its enhanced in vivo efficacy compared to other analogs. |
Experimental Protocol: In Vitro LPA¹ Antagonist Assay
This protocol outlines the methodology used to determine the in vitro antagonist activity of this compound.
Cell Culture and Preparation:
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human LPA¹ receptor were used.
-
Seeding: Cells were seeded at a density of 2 x 10⁴ cells per well into 96-well plates.
-
Incubation: The plates were cultured for two days in F-12 Nutrient Mixture (HAM) containing 10% Fetal Bovine Serum (FBS) in a standard CO₂ incubator (37°C, 5% CO₂).
Calcium Mobilization Assay:
-
Dye Loading: A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well and incubated for one hour in the CO₂ incubator.
-
Washing: The loading buffer was removed, and the cells were rinsed with an assay buffer at room temperature.
-
Compound Pre-treatment: this compound or vehicle (DMSO) was added to the wells and pre-incubated.
-
LPA Challenge: Lysophosphatidic acid (LPA) was added to the cells at a final concentration of 100 nM to stimulate the LPA¹ receptor.
-
Data Acquisition: Intracellular Ca²⁺ concentration was monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths (emission at 500 nm).
-
Data Analysis: The inhibition rate was calculated from the peak fluorescence ratio after compound treatment relative to the control (DMSO). IC₅₀ values were determined using a non-linear regression analysis with a Sigmoid Emax Model.
In Vivo Efficacy
This compound demonstrates robust efficacy in animal models, particularly in reducing intraurethral pressure (IUP), a key translational endpoint for BPH. This strong in vivo activity, despite its modest in vitro IC₅₀, highlights the importance of its overall physicochemical and pharmacokinetic profile.
Quantitative In Vivo Data
| Parameter | Value | Species | Administration Route | Model |
| IUP Inhibition (ID₅₀) | 11.6 mg/kg | Rat | Oral (p.o.) | LPA-Induced IUP Increase |
| IUP Inhibition | 62% at 3 mg/kg | Rat | Intraduodenal (i.d.) | LPA-Induced IUP Increase |
| IUP Inhibition | 88% at 10 mg/kg | Rat | Intraduodenal (i.d.) | LPA-Induced IUP Increase |
| IUP Reduction | Significant decrease at 30 mg/kg | Conscious Rat | Oral (p.o.) | Basal IUP (without LPA stimulation) |
| Effect on Mean Blood Pressure | No significant effect at 30 mg/kg | Conscious Rat | Oral (p.o.) | Basal Mean Blood Pressure |
Pharmacokinetic Profile
| Parameter | Value | Species | Administration Route |
| Clearance (CLtot) | 15.9 mL/min/kg | Rat | Intravenous (i.v.) at 3 mg/kg |
| Half-life (t₁/₂) | 0.3 hours | Rat | Intravenous (i.v.) at 3 mg/kg |
Note: The pharmacokinetic data indicates rapid clearance and a short half-life after intravenous administration. This profile was a key area for improvement in subsequent lead optimization studies.
Experimental Protocol: In Vivo Rat Intraurethral Pressure (IUP) Model
This protocol describes the methodology for evaluating the in vivo efficacy of this compound on urethral pressure.
LPA-Induced IUP Model:
-
Animals: Conscious male rats were used for the study.
-
Compound Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg.
-
Waiting Period: A 60-minute interval was allowed for drug absorption and distribution.
-
Anesthesia and LPA Challenge: Rats were briefly anesthetized, and LPA was injected intravenously at a dose of 300 µg/kg to induce an increase in IUP.
-
IUP Measurement: Intraurethral pressure was measured to determine the inhibitory effect of this compound on the LPA-induced pressure increase.
Basal IUP Model:
-
Animals: Conscious male rats were used.
-
Compound Administration: this compound (30 mg/kg) or vehicle was administered orally.
-
Continuous Monitoring: IUP and mean blood pressure (MBP) were measured continuously for 60 minutes post-administration without an LPA challenge.
-
Data Analysis: The mean pressure was calculated at 10-minute intervals to assess the compound's effect on basal smooth muscle tone and systemic blood pressure.
Visualizing the Mechanism and Workflow
LPA¹ Signaling Pathway in Smooth Muscle Contraction
Activation of the LPA¹ receptor on smooth muscle cells by LPA initiates a G protein-mediated signaling cascade. This process involves the Gᵢ protein, which leads to the activation of Cyclooxygenase-1 (COX1). COX1, in turn, mediates the release of Thromboxane A₂ (TXA₂), which then acts on the Thromboxane Prostanoid (TP) receptor to induce smooth muscle contraction. This compound acts by blocking the initial step at the LPA¹ receptor.
Caption: LPA₁ Receptor Signaling Cascade in Smooth Muscle.
Experimental Workflow for In Vivo IUP Assessment
The in vivo evaluation of this compound involved a multi-step process to determine its effect on both LPA-induced and basal intraurethral pressure in rats. The workflow ensured the assessment of the compound's inhibitory potency and its potential impact on systemic blood pressure.
Caption: Workflow for In Vivo Intraurethral Pressure Studies.
Discussion: Bridging In Vitro and In Vivo Efficacy
A key finding in the development of this compound is the discrepancy between its modest in vitro potency (IC₅₀ = 160 nM) and its strong in vivo efficacy (ID₅₀ = 11.6 mg/kg p.o.). This divergence is attributed to the compound's excellent physicochemical properties. In structure-activity relationship (SAR) studies, other analogs with significantly higher in vitro potency failed to show comparable in vivo activity. The success of this compound in vivo is linked to its good membrane permeability and metabolic stability, which likely leads to better bioavailability and target tissue exposure than more potent but less "drug-like" molecules.
This profile underscores a critical principle in drug development: in vitro potency is only one component of a successful drug candidate. Pharmacokinetic and physicochemical properties are paramount for translating in vitro activity into in vivo efficacy. While the rapid clearance and short half-life of this compound were identified as areas needing improvement, its demonstrated oral activity and target engagement in a relevant animal model established it as a valuable lead compound for the development of LPA¹ antagonists for BPH. Furthermore, its lack of effect on mean blood pressure at effective doses presents a significant potential safety advantage over existing therapies like α₁ adrenoceptor antagonists.
References
- 1. LPA1 receptor–mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA1 receptor-mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of ONO-7300243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors, including LPA1.[1][3] By targeting the LPA1 receptor, this compound presents a promising therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH), without the cardiovascular side effects associated with current treatments like α1 adrenoceptor antagonists. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound, based on available preclinical data.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been primarily characterized in preclinical rat models. The available data indicates that while the compound demonstrates good in vitro properties, its in vivo profile is marked by rapid clearance and a short half-life.
Table 1: In Vitro Pharmacokinetic Parameters of this compound
| Parameter | Result | Species/System | Reference |
| LPA1 Antagonist Activity (IC50) | 0.16 µM | Human LPA1 receptor (cell-free assay) | |
| Membrane Permeability | Good | In vitro models | |
| Metabolic Stability | Good | Rat liver microsomes |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | Intravenous (i.v.) | 3 mg/kg | |
| Half-life (t1/2) | 0.3 hours | Intravenous (i.v.) | 3 mg/kg | |
| ID50 (inhibition of LPA-induced intraurethral pressure increase) | 11.6 mg/kg | Oral (p.o.) | Not applicable |
Note: Further quantitative data on oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), volume of distribution (Vd), and plasma protein binding of this compound are not publicly available in the reviewed literature.
Mechanism of Action: LPA1 Receptor Antagonism
This compound functions by selectively blocking the LPA1 receptor, thereby inhibiting the downstream signaling pathways initiated by lysophosphatidic acid. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, leading to a variety of cellular responses.
Caption: LPA1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the public domain. However, based on standard methodologies, the following outlines the likely procedures employed.
In Vivo Pharmacokinetic Study in Rats
This study aimed to determine the clearance and half-life of this compound following intravenous administration.
Caption: General Workflow for a Preclinical In Vivo Pharmacokinetic Study.
Methodology Outline:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: this compound is administered as a single intravenous bolus injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL) and half-life (t1/2).
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.
Methodology Outline:
-
Test System: Rat liver microsomes are used as the source of metabolic enzymes.
-
Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points.
-
Reaction Termination: The metabolic reaction is stopped at each time point, typically by the addition of an organic solvent.
-
Analysis: The remaining concentration of this compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life and intrinsic clearance.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Methodology Outline:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports to form a confluent monolayer that mimics the intestinal epithelium.
-
Compound Addition: this compound is added to the apical (donor) side of the cell monolayer.
-
Sampling: Samples are taken from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.
Discussion and Future Directions
The available data on this compound indicates a promising in vitro profile with good target engagement and metabolic stability. However, the rapid in vivo clearance and short half-life in rats are significant hurdles for its development as an oral therapeutic. The lead optimization efforts that led to the discovery of this compound focused on improving its pharmacokinetic profile. Subsequent research has explored modifications to the this compound scaffold to enhance its in vivo properties, leading to the identification of analogs with improved duration of action.
For a more complete understanding of the pharmacokinetic profile of this compound, further studies are warranted. These should aim to:
-
Determine a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including oral bioavailability, tissue distribution, and identification of major metabolic pathways and metabolites.
-
Investigate the plasma protein binding of the compound.
-
Evaluate the pharmacokinetics in other preclinical species to assess inter-species variability.
-
Ultimately, characterize the pharmacokinetic profile in human subjects to enable appropriate dose selection and regimen design for clinical trials.
References
ONO-7300243: A Technical Guide to its Selectivity for the Lysophosphatidic Acid Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ONO-7300243, a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). A critical aspect of its pharmacological profile, its selectivity for LPA1 over the closely related LPA2 receptor, is explored through available data, experimental methodologies, and an examination of the distinct signaling pathways governed by these two receptors.
Quantitative Data Summary
| Compound | Target Receptor | IC50 (nM) | Assay Type |
| This compound | Human LPA1 | 160 | Intracellular Ca2+ mobilization |
| This compound | Human LPA2 | Data not available | - |
Experimental Protocols
The determination of this compound's antagonist activity at the LPA1 receptor is primarily conducted through an in vitro intracellular calcium mobilization assay.[3]
LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)
Objective: To measure the ability of this compound to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the human LPA1 receptor.
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the recombinant human LPA1 receptor.[3]
Methodology:
-
Cell Culture: CHO cells expressing human LPA1 are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a controlled environment (37°C, 5% CO2).[3]
-
Cell Plating: Cells are seeded into 96-well plates at a specified density (e.g., 2 x 10^4 cells/well) and cultured for 48 hours.
-
Fluorescent Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), along with HEPES buffer (e.g., 10 mM, pH 7.55) and probenecid (e.g., 2.5 mM) to prevent dye extrusion. The cells are incubated for 1 hour to allow for dye uptake.
-
Compound Pre-treatment: After dye loading, the cells are washed and incubated with varying concentrations of this compound.
-
LPA Stimulation: Following the pre-treatment period, the cells are stimulated with a fixed concentration of lysophosphatidic acid (LPA) (e.g., 100 nM final concentration).
-
Signal Detection: The intracellular calcium concentration is monitored by measuring the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm) using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LPA-induced calcium signal compared to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways
LPA1 and LPA2 are both G protein-coupled receptors (GPCRs) that, upon activation by LPA, can couple to several G protein families to initiate a variety of downstream signaling cascades. These pathways can have both overlapping and distinct cellular consequences.
LPA1 Signaling Pathway
Caption: LPA1 Receptor Signaling Cascade.
LPA2 Signaling Pathway
Caption: LPA2 Receptor Signaling Cascade.
Experimental Workflow for LPA1 Antagonism Assay
Caption: Workflow for IC50 Determination.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lysophosphatidic Acid Receptor 1 (LPA1) in Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the contractile effect of Lysophosphatidic Acid (LPA) on smooth muscle, with a specific focus on the pivotal role of its receptor, LPA1. It consolidates current research on signaling pathways, presents quantitative data from pharmacological studies, and details common experimental protocols.
Introduction: LPA and the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that functions as an extracellular signaling molecule, mediating a wide array of biological processes including cell proliferation, migration, survival, and smooth muscle contraction.[1][2] LPA exerts its effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1]
The LPA1 receptor is a key mediator of LPA signaling in numerous tissues. As a typical GPCR, it possesses seven transmembrane domains and, upon ligand binding, undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins.[1][3] This interaction initiates downstream signaling cascades that ultimately govern the cellular response. In smooth muscle, the activation of LPA1 is a significant event that leads to the initiation and modulation of contractile force.
Core Signaling Pathways in LPA1-Mediated Contraction
LPA1 activation in smooth muscle cells triggers contraction primarily through two synergistic signaling pathways that converge on the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20).
A canonical pathway for smooth muscle contraction is initiated by the coupling of LPA1 to the Gq/11 family of G proteins. This coupling activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells. This binding opens the channel, resulting in a rapid efflux of stored Ca²⁺ into the cytosol and a sharp increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK). Activated MLCK then phosphorylates MLC20, which enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and force generation.
In parallel to the Ca²⁺ mobilization pathway, LPA1 also couples to G12/13 proteins to activate a critical pathway for sustaining and enhancing contraction. Activated G12/13 stimulates the small GTPase RhoA. RhoA, in its active GTP-bound state, directly activates Rho-associated kinase (ROCK).
ROCK plays a crucial role in "calcium sensitization," a process that increases the force of contraction at a given [Ca²⁺]i. It achieves this primarily by phosphorylating the myosin-targeting subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. Phosphorylation of MYPT1 inhibits MLCP activity. By inhibiting the "off-switch," ROCK ensures that MLC20 remains phosphorylated for a longer duration, leading to a more sustained and forceful contraction. This pathway is considered essential for the tonic, or sustained, phase of smooth muscle contraction.
dot digraph "LPA1_Direct_Signaling_Pathways" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
} LPA1 direct signaling pathways leading to smooth muscle contraction.
Recent evidence has uncovered an important indirect mechanism for LPA1-mediated vasoconstriction. In some vascular smooth muscle, LPA1 couples to pertussis toxin (PTX)-sensitive Gi proteins. Activation of this pathway leads to the engagement of cyclooxygenase-1 (COX-1), which synthesizes thromboxane A₂ (TXA₂). TXA₂ is then released and acts in an autocrine or paracrine fashion on the thromboxane prostanoid (TP) receptor, which is itself a GPCR. The activated TP receptor then strongly induces contraction by coupling to Gq/11 and G12/13, thereby engaging the canonical PLC-Ca²⁺ and RhoA-ROCK pathways described above. This Gi-mediated mechanism demonstrates the complexity of LPA1 signaling, where it can co-opt other vasoactive systems to produce its effect.
dot digraph "LPA1_Indirect_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,3.5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
} LPA1 indirect contraction via the Gi-COX-1-TXA2 pathway.
Quantitative Data from Pharmacological Interrogation
The roles of these signaling pathways have been elucidated through the use of specific pharmacological inhibitors. The following table summarizes key findings and demonstrates the contribution of each pathway to LPA-induced contraction.
| Inhibitor | Target | Pathway | Effect on LPA-Induced Contraction | Reference |
| Ki16425 | LPA1/LPA3 Receptor | Receptor Activation | Significant inhibition / Abolition | |
| Pertussis Toxin (PTX) | Gi protein | Gi Signaling | Significant inhibition (in certain vascular beds) | |
| U73122 | Phospholipase C (PLC) | Gq/11-PLC-Ca²⁺ | Reduction | |
| Y-27632 | Rho-associated kinase (ROCK) | G12/13-RhoA-ROCK | Significant, but not complete, reduction | |
| SQ-29548 | Thromboxane (TP) Receptor | Indirect TXA₂ Signaling | Near elimination (in certain vascular beds) |
Table 1: Summary of pharmacological inhibitor effects on LPA-induced smooth muscle contraction.
Key Experimental Protocols
The investigation of LPA1's role in smooth muscle contraction relies on established physiological and biochemical techniques.
This is the foundational assay for studying smooth muscle contractility. It measures the force generated by an isolated segment of smooth muscle tissue in response to pharmacological agents.
Detailed Methodology:
-
Tissue Dissection and Preparation: A smooth muscle-containing tissue, such as the thoracic aorta, is carefully excised from a laboratory animal (e.g., rat, mouse). Adhering connective and adipose tissue is removed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer. The vessel is then cut into rings approximately 2-4 mm in length. For some studies, the endothelium is mechanically removed by gently rubbing the intimal surface.
-
Organ Bath Mounting: Two L-shaped stainless-steel hooks are passed through the lumen of the aortic ring. One hook is fixed to the bottom of an organ bath chamber, while the other is connected to an isometric force transducer. The chamber is filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.
-
Equilibration and Viability Testing: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal resting tension. During this period, the PSS is changed every 15-20 minutes. Tissue viability is then confirmed by inducing a contraction with a depolarizing agent (e.g., 60 mM KCl) or a standard agonist (e.g., phenylephrine).
-
Experimental Procedure: After washing out the viability agent and allowing the tissue to return to baseline, a cumulative concentration-response curve is generated by adding increasing concentrations of LPA. To investigate specific pathways, tissues are pre-incubated with a selective antagonist or inhibitor (e.g., Ki16425, Y-27632) for a set period (e.g., 20-30 minutes) before the LPA concentration-response curve is repeated.
-
Data Acquisition and Analysis: The force of contraction is continuously recorded by the transducer and data acquisition software. The response is typically normalized to the maximum contraction induced by KCl. EC₅₀ (half-maximal effective concentration) and Emax (maximum response) values are calculated to quantify agonist potency and efficacy.
This technique allows for the direct measurement of changes in [Ca²⁺]i in response to LPA.
-
Method: Cultured smooth muscle cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM. The cells are then imaged using fluorescence microscopy. The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the real-time concentration of intracellular calcium before and after the application of LPA and various inhibitors.
This biochemical assay is used to quantify the activation state of key signaling proteins.
-
Method: Smooth muscle cells or tissues are treated with LPA for various time points. The cells are then lysed, and proteins are separated by SDS-PAGE. Specific antibodies against the phosphorylated forms of proteins like MLC20, MYPT1, and ERK are used to determine the extent of pathway activation.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
} Workflow for an ex vivo isometric tension study.
Conclusion and Therapeutic Implications
The LPA1 receptor is a potent mediator of smooth muscle contraction, utilizing a sophisticated, dual-pronged signaling mechanism. It initiates contraction through a rapid Gq-mediated release of intracellular calcium and sustains it via a G12/13-RhoA-ROCK-dependent calcium sensitization pathway. Furthermore, its ability to engage other contractile systems, such as the TXA₂ pathway via Gi coupling, adds another layer of regulatory control.
This detailed understanding of LPA1 signaling provides a solid foundation for drug development. The distinct pathways involved offer multiple potential targets for therapeutic intervention. Selective LPA1 antagonists or inhibitors of downstream effectors like ROCK could be valuable for treating pathologies characterized by smooth muscle hypercontractility, such as hypertension or asthma. Continued research into the nuanced regulation of the LPA-LPA1 axis will be critical for realizing its full therapeutic potential.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Mediated Vascular Smooth Muscle Migration Induced by LPA Involves p38 Mitogen-Activated Protein Kinase Pathway Activation [mdpi.com]
- 3. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243 hit-to-lead optimization process
An In-Depth Technical Guide to the Hit-to-Lead Optimization of ONO-7300243
This guide provides a detailed overview of the hit-to-lead optimization process for this compound, a novel and potent lysophosphatidic acid receptor 1 (LPA1) antagonist. The content is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic chemical modifications and experimental evaluations that transformed an initial screening hit into a promising lead compound with in vivo efficacy.
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2][3] The LPA1 receptor subtype has been implicated in various physiological and pathological processes, making it an attractive therapeutic target for conditions such as benign prostatic hyperplasia (BPH).[1][2] The development of LPA1 antagonists that can be administered orally and demonstrate in vivo efficacy is a key objective in this therapeutic area. This document details the successful hit-to-lead optimization campaign that identified this compound as a potent and orally active LPA1 antagonist.
From High-Throughput Screening to a Validated Hit
The journey to discover this compound began with a high-throughput screening (HTS) campaign designed to identify small molecules that could inhibit the activity of the LPA1 receptor. This screening effort successfully identified compound 7a as an initial hit. Subsequent optimization efforts focused on modifying sections A and B of this hit compound to enhance its pharmacological properties.
Structure-Activity Relationship (SAR) and Lead Optimization
The hit-to-lead optimization process involved systematic chemical modifications of the initial hit, compound 7a, to improve its potency, selectivity, and physicochemical properties. This led to the identification of this compound (also referred to as compound 17a). A key aspect of this optimization was the observation that while some compounds like 12g exhibited very high in vitro potency, they did not translate to strong in vivo effects. In contrast, this compound, with a more modest in vitro IC50, demonstrated superior in vivo efficacy. This was attributed to its improved physicochemical properties, including lower molecular weight and lipophilicity, which likely contributed to better membrane permeability and metabolic stability.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered during the hit-to-lead optimization process.
Table 1: In Vitro and In Vivo Activity of Key Compounds
| Compound | In Vitro LPA1 Antagonist Activity (IC50, µM) | In Vivo Inhibition of LPA-Induced IUP Increase (rat, i.d.) |
| 12g | 0.0035 | 53% at 10 mg/kg |
| This compound (17a) | 0.16 | 62% at 3 mg/kg, 88% at 10 mg/kg |
Data sourced from ACS Med Chem Lett. 2016;7(10):913-918.
Table 2: Physicochemical and Pharmacokinetic Properties of this compound (17a)
| Property | Value |
| Molecular Weight | 461.55 |
| clogP | 5.29 |
| Membrane Permeability | Good |
| Metabolic Stability (rat liver microsomes) | Good |
| Rat Pharmacokinetics (3 mg/kg i.v.) | |
| Total Clearance (CLtot) | 15.9 mL/min/kg |
| Half-life (t1/2) | 0.3 h |
Data sourced from ACS Med Chem Lett. 2016;7(10):913-918 and Selleck Chemicals product page.
In Vivo Efficacy and Safety Profile
This compound demonstrated significant, dose-dependent inhibition of the LPA-induced increase in intraurethral pressure (IUP) in rats, with an ID50 of 11.6 mg/kg when administered orally. Notably, at a dose of 30 mg/kg (p.o.), this compound was as potent as the clinically used α1 adrenoceptor antagonist, tamsulosin (1 mg/kg, p.o.), in reducing IUP. A significant advantage of this compound is its lack of effect on mean blood pressure (MBP) at effective doses, a common side effect of tamsulosin. This suggests that LPA1 antagonists could be a safer therapeutic option for BPH.
Experimental Protocols
LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.
-
Cell Seeding: Cells were seeded at a density of 2 x 10^4 cells per well in 96-well plates.
-
Culture Conditions: Cells were cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2, 95% air).
-
Dye Loading: A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well and incubated for 1 hour.
-
Assay Procedure: After removing the loading buffer, cells were rinsed and incubated with an assay buffer. The test antagonist was pre-treated before the addition of LPA (final concentration of 100 nM).
-
Data Acquisition: Intracellular Ca2+ concentration was monitored by measuring the ratio of fluorescence intensities at 500 nm (f340/f380) using a fluorescence drug screening system.
-
Data Analysis: The inhibition rate was calculated from the peak ratio of LPA after compound treatment compared to a DMSO control. IC50 values were determined using a non-linear regression analysis with the Sigmoid Emax Model.
In Vivo Intraurethral Pressure (IUP) Model in Rats
-
Animal Model: Conscious rats were used to assess the effect of the compounds on IUP.
-
Compound Administration: this compound was administered either intraduodenally (i.d.) or orally (p.o.).
-
LPA Challenge: To induce an IUP increase, LPA was administered.
-
Measurement: Intraurethral pressure was continuously monitored, and the mean pressure was calculated at 10-minute intervals.
-
Efficacy Endpoint: The primary endpoint was the percentage inhibition of the LPA-induced IUP increase.
Pharmacokinetic Study in Rats
-
Administration: this compound was administered intravenously (i.v.) at 3 mg/kg or orally (p.o.) at 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined to calculate pharmacokinetic parameters such as total clearance (CLtot) and half-life (t1/2).
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of LPA1 Antagonists in Urology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). The LPA1 receptor, in particular, has emerged as a critical mediator in the pathophysiology of various diseases, including a spectrum of urological and renal disorders. Its involvement in key pathological processes such as cell proliferation, migration, and fibrosis has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of LPA1 antagonists in urology, with a focus on benign prostatic hyperplasia (BPH), lower urinary tract symptoms (LUTS), bladder and prostate cancer, and renal fibrosis. We will delve into the underlying signaling pathways, present key preclinical and clinical data, and provide detailed experimental protocols for assays relevant to the study of LPA1 antagonism in a urological context.
LPA1 Signaling in Urological Pathophysiology
LPA1 activation by LPA initiates a cascade of intracellular signaling events that are primarily mediated by the coupling to three distinct G protein families: Gαi/o, Gαq/11, and Gα12/13.[1] These signaling pathways are central to the diverse cellular responses attributed to LPA1 activation and are implicated in the progression of several urological conditions.
Gαi-Mediated Signaling in Prostate Cancer
In the context of prostate cancer, LPA1 has been shown to transduce signals through Gαi to promote cell proliferation and survival.[2] Activation of the Gαi pathway can lead to the downstream activation of the Ras-Raf-MAPK cascade, ultimately influencing gene expression related to cell growth and division.[3] Furthermore, LPA1-Gαi signaling has been linked to the nuclear localization of the androgen receptor, a key driver in prostate cancer progression.[2]
Gα12/13-Mediated RhoA/ROCK Signaling in Bladder Cancer and Fibrosis
The coupling of LPA1 to Gα12/13 proteins activates the RhoA/ROCK signaling pathway, a central mechanism in cell migration, invasion, and fibrosis. In bladder cancer, this pathway is implicated in promoting tumor cell invasion.[4] LPA1 activation leads to increased expression of ROCK1 and subsequent phosphorylation of myosin light chain, driving the cytoskeletal changes necessary for cell motility.
In the context of fibrosis, particularly renal fibrosis, the LPA1-Gα12/13-RhoA/ROCK axis is a key driver of myofibroblast activation and extracellular matrix deposition. This pathway can induce the expression of profibrotic factors such as Connective Tissue Growth Factor (CTGF).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Function of LPA1 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-7300243, an LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in various physiological and pathophysiological processes, such as fibrosis, cancer, and neuropathic pain.[3] this compound has demonstrated efficacy in in vivo models, suggesting its potential as a therapeutic agent. These application notes provide detailed protocols for in vitro assays to characterize the antagonist activity of this compound on the LPA1 receptor.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo potency of this compound as an LPA1 antagonist.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| In Vitro | ||||
| Calcium Mobilization Assay | CHO cells expressing human LPA1 | IC50 | 0.16 µM (160 nM) | |
| In Vivo | ||||
| LPA-induced Intraurethral Pressure (IUP) Increase | Anesthetized Rats | ID50 | 11.6 mg/kg (p.o.) |
LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor. This binding activates heterotrimeric G proteins, particularly Gq/11, Gi/o, and G12/13. The Gq/11 pathway, which is relevant for the primary assay described below, involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.
LPA1 Receptor Gq Signaling Pathway
Experimental Protocols
Calcium Mobilization Assay
This assay is the primary method for determining the in vitro potency of this compound by measuring its ability to inhibit LPA-induced intracellular calcium mobilization.
Materials and Reagents:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Cell Culture Medium: F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).
-
96-well black, clear-bottom plates.
-
Fura-2 AM (calcium indicator dye).
-
Probenecid.
-
HEPES buffer.
-
Assay Buffer.
-
Lysophosphatidic acid (LPA).
-
This compound.
-
DMSO (vehicle control).
-
Fluorescence plate reader capable of measuring fluorescence intensity ratios at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 500 nm.
Experimental Workflow Diagram:
Calcium Mobilization Assay Workflow
Detailed Protocol:
-
Cell Culture:
-
Culture CHO cells stably expressing human LPA1 in F-12 Nutrient Mixture supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 2 x 10^4 cells per well.
-
Incubate the plates for 48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid in the culture medium.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate in the CO2 incubator for 1 hour.
-
-
Assay Procedure:
-
After incubation, remove the loading buffer and rinse the cells with assay buffer at room temperature.
-
Add fresh assay buffer to each well.
-
Pre-treat the cells with various concentrations of this compound or DMSO (as a vehicle control) for a specified period.
-
Place the plate in a fluorescence plate reader and monitor the intracellular Ca2+ concentration by measuring the ratio of fluorescence intensities at an emission wavelength of 500 nm with excitation at 340 nm and 380 nm (f340/f380).
-
After establishing a baseline reading, add LPA to a final concentration of 100 nM to stimulate the cells.
-
Continue to monitor the fluorescence ratio to measure the peak intracellular calcium response.
-
-
Data Analysis:
-
Calculate the percent inhibition of the LPA-induced calcium response for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response model (e.g., Sigmoid Emax Model).
-
GTPγS Binding Assay (Alternative Functional Assay)
This assay measures the activation of G proteins, an early event in GPCR signaling, and can be used to characterize the antagonist activity of this compound.
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in activated Gα subunits. An antagonist will inhibit the agonist-induced binding of [35S]GTPγS.
Brief Protocol Outline:
-
Prepare cell membranes from CHO cells expressing the human LPA1 receptor.
-
Incubate the membranes with a fixed concentration of LPA, various concentrations of this compound, GDP, and [35S]GTPγS in an appropriate assay buffer.
-
After incubation, terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.
-
Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the antagonist's ability to inhibit the LPA-stimulated [35S]GTPγS binding and calculate the IC50 value.
Cell Migration Assay (Phenotypic Assay)
This assay evaluates the effect of this compound on a key cellular response mediated by LPA1 activation, which is cell migration.
Principle: LPA is a known chemoattractant that induces cell migration through LPA1. An antagonist will block this effect. The Oris™ Cell Migration Assay or a similar exclusion zone assay can be used for this purpose.
Brief Protocol Outline:
-
Seed cells (e.g., fibroblasts or other LPA1-expressing cells) into an Oris™ Cell Migration Assay plate, which contains stoppers to create a central cell-free detection zone.
-
Allow the cells to adhere and form a monolayer around the stoppers.
-
Remove the stoppers, creating a migration front.
-
Treat the cells with a chemoattractant (LPA) in the presence or absence of various concentrations of this compound.
-
Incubate the plate for a suitable period (e.g., 14-24 hours) to allow for cell migration into the detection zone.
-
Quantify cell migration by imaging the detection zone and measuring the area covered by cells or by using a fluorescent plate reader after staining the cells.
-
Calculate the inhibition of LPA-induced cell migration by this compound and determine its IC50.
Conclusion
The provided protocols, particularly the detailed calcium mobilization assay, offer robust methods for characterizing the in vitro antagonist activity of this compound at the LPA1 receptor. These assays are essential tools for researchers in pharmacology and drug development studying the LPA1 signaling pathway and its inhibitors.
References
Application Notes and Protocols for ONO-7300243 in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, survival, and migration, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1.[3][4] The LPA1 receptor is known to couple with Gαi/o, Gαq/11, and Gα12/13 proteins, which in turn activate downstream signaling pathways such as Akt, Rho, mitogen-activated protein kinase (MAPK), and phospholipase C (PLC), leading to intracellular calcium mobilization.
Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian cell line in biomedical and pharmaceutical research, particularly for the stable or transient expression of recombinant proteins, including GPCRs. The use of CHO cells stably expressing the human LPA1 receptor has been instrumental in the characterization of LPA1 antagonists like this compound. These application notes provide detailed protocols for utilizing this compound in CHO cell lines to investigate LPA1 signaling and for screening potential LPA1 antagonists.
Data Presentation
The following table summarizes the in vitro activity of this compound in a CHO cell line stably expressing the human LPA1 receptor.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | CHO cells stably expressing human LPA1 | LPA1 Antagonist Assay (Intracellular Ca2+ mobilization) | IC50 | 0.16 µM | |
| This compound | Cell-free | LPA1 Antagonist Assay | IC50 | 160 nM |
Signaling Pathway
The diagram below illustrates the signaling pathway of the LPA1 receptor, which is antagonized by this compound.
Experimental Protocols
LPA1 Antagonist Assay in CHO Cells Stably Expressing Human LPA1
This protocol details the methodology to determine the inhibitory activity of compounds like this compound on LPA-induced intracellular calcium mobilization in CHO cells.
Materials:
-
CHO cells stably expressing human LPA1
-
Culture Medium: F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2, 95% air)
-
Load Buffer: Culture medium containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid
-
Assay Buffer
-
Lysophosphatidic acid (LPA)
-
This compound or other test compounds
-
DMSO
-
Fluorescence drug screening system capable of measuring fluorescence intensity ratios (e.g., f340/f380)
Procedure:
-
Cell Seeding:
-
Seed the CHO cells stably expressing human LPA1 into 96-well plates at a density of 2 x 10^4 cells per well.
-
Culture the cells in the culture medium in a CO2 incubator for 2 days.
-
-
Dye Loading:
-
Prepare the Load Buffer.
-
Add the Load Buffer to each well and incubate in the CO2 incubator for 1 hour.
-
-
Cell Washing:
-
Remove the Load Buffer from the wells.
-
Rinse the cells with Assay Buffer at room temperature.
-
Add fresh Assay Buffer to the cells.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in Assay Buffer. A DMSO control should also be prepared.
-
Pre-treat the cells with the compounds or DMSO control.
-
-
LPA Stimulation and Data Acquisition:
-
Monitor the intracellular Ca2+ concentration using a fluorescence drug screening system by measuring the ratio of fluorescence intensities (f340/f380) at 500 nm.
-
Add LPA to the cells to a final concentration of 100 nM.
-
Continue to monitor the fluorescence ratio to measure the peak response.
-
-
Data Analysis:
-
Calculate the inhibition rate (%) of the antagonists from the peak fluorescence ratio after treatment with the compounds compared to the control (DMSO).
-
Perform a non-linear regression analysis using the Sigmoid Emax Model to determine the IC50 values.
-
Experimental Workflow
The following diagram outlines the workflow for the LPA1 antagonist assay.
Conclusion
This compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of the LPA1 receptor. The use of CHO cell lines stably expressing the human LPA1 receptor provides a robust and reproducible system for the in vitro characterization of LPA1 antagonists. The protocols and information provided herein are intended to facilitate further research into the LPA1 signaling pathway and the development of novel therapeutics targeting this receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-7300243 in the In Vivo Rat Intraurethral Pressure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a variety of cellular effects through its G protein-coupled receptors, including LPA1.[3][4] In the context of lower urinary tract function, the LPA-LPA1 signaling pathway is implicated in the regulation of urethral smooth muscle tone. This compound has demonstrated efficacy in reducing intraurethral pressure (IUP) in preclinical rat models, suggesting its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia (BPH) where elevated urethral pressure is a key pathophysiological feature. Notably, in conscious rats, this compound has been shown to decrease IUP without significantly affecting mean blood pressure, a desirable characteristic for a BPH therapeutic.
These application notes provide a comprehensive overview of the use of this compound in the in vivo rat intraurethral pressure model, including detailed experimental protocols, quantitative data, and a visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 | 0.16 µM | Chinese Hamster Ovary (CHO) cells expressing human LPA1 | Intracellular Ca2+ mobilization assay |
Data sourced from publicly available research.
Table 2: In Vivo Efficacy of this compound in the Rat Intraurethral Pressure (IUP) Model
| Administration Route | Dose | Effect | Model |
| Intraduodenal (i.d.) | 3 mg/kg | 62% inhibition of LPA-induced IUP increase | Anesthetized rats |
| Intraduodenal (i.d.) | 10 mg/kg | 88% inhibition of LPA-induced IUP increase | Anesthetized rats |
| Oral (p.o.) | 10 mg/kg | Significant inhibition of LPA-induced IUP increase | Conscious rats |
| Oral (p.o.) | 30 mg/kg | Significant inhibition of LPA-induced IUP increase | Conscious rats |
| Oral (p.o.) | 30 mg/kg | Significant decrease in basal IUP without LPA stimulation | Conscious rats |
| Oral (p.o.) | ID50 | 11.6 mg/kg for inhibition of LPA-induced IUP increase | Conscious rats |
Data compiled from multiple studies.
Experimental Protocols
In Vivo Rat Intraurethral Pressure (IUP) Measurement
This protocol describes the methodology for measuring the effect of this compound on intraurethral pressure in both anesthetized and conscious rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Lysophosphatidic acid (LPA)
-
Anesthetic (e.g., urethane)
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
Pressure transducer catheter
-
Data acquisition system
-
Intravenous (i.v.), intraduodenal (i.d.), and oral (p.o.) dosing equipment
Protocol for Anesthetized Rats:
-
Animal Preparation: Anesthetize the rats according to approved institutional protocols. Catheterize the femoral vein for intravenous administration of LPA and the duodenum for intraduodenal administration of the test compound.
-
IUP Measurement Setup: Insert a pressure transducer catheter into the urethra to continuously monitor intraurethral pressure.
-
Compound Administration: Administer this compound or vehicle intraduodenally.
-
LPA Challenge: At specified time points after compound administration (e.g., 5, 15, 30, and 60 minutes), administer an intravenous bolus of LPA (e.g., 300 µg/kg) to induce an increase in intraurethral pressure.
-
Data Acquisition and Analysis: Record the IUP continuously. The inhibitory effect of this compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to the vehicle control group.
Protocol for Conscious Rats:
-
Animal Preparation: Prior to the experiment, surgically implant a pressure transducer catheter into the urethra and allow the animals to recover fully.
-
Compound Administration: Administer this compound or vehicle orally.
-
IUP and Blood Pressure Monitoring: In studies without an LPA challenge, continuously measure basal IUP and mean blood pressure (MBP) for a defined period (e.g., 60 minutes) after oral administration. For LPA-induced IUP studies, follow a similar procedure to the anesthetized model, with LPA administered intravenously at set intervals after oral dosing of this compound.
-
Data Analysis: Analyze the change in basal IUP over time or the inhibition of the LPA-induced IUP response.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound in blocking LPA1-mediated urethral muscle contraction.
Experimental Workflow for In Vivo Rat IUP Model
Caption: Workflow for the in vivo rat intraurethral pressure (IUP) model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of ONO-7300243 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of ONO-7300243, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in rat models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a novel antagonist of the LPA1 receptor, a G protein-coupled receptor involved in various physiological and pathological processes.[1][2][3] Preclinical studies in rats have demonstrated the potential of this compound in models of benign prostatic hyperplasia (BPH) by reducing intraurethral pressure (IUP) without significantly affecting mean blood pressure (MBP).[1] This document outlines the detailed protocols for oral administration and summarizes the key in vivo data from these studies.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy and pharmacokinetic parameters of this compound following oral administration in rats.
Table 1: In Vivo Efficacy of Orally Administered this compound in Rats
| Dose (p.o.) | Effect on LPA-Induced Intraurethral Pressure (IUP) Increase | Effect on Mean Blood Pressure (MBP) |
| 10 mg/kg | Significant inhibition | No significant effect |
| 30 mg/kg | Significant reduction in IUP, comparable potency to tamsulosin (1 mg/kg, p.o.) | No significant effect |
Data compiled from studies demonstrating a dose-dependent inhibition of LPA-induced IUP increase.[1]
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration | Dose |
| Clearance (CLtot) | 15.9 mL/min/kg | Intravenous (i.v.) | 3 mg/kg |
| Half-life (t1/2) | 0.3 h | Intravenous (i.v.) | 3 mg/kg |
This data indicates a rapid clearance and short half-life for this compound in rats.
Experimental Protocols
This section provides a detailed methodology for the oral administration of this compound to rats using oral gavage.
Materials
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Preparation of Dosing Solution
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring until fully dissolved.
-
Suspend the weighed this compound in the prepared vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Gently but firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus. This can be achieved by holding the rat near the thoracic region while supporting its lower body.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the pharynx.
-
The rat should exhibit a swallowing reflex as the needle enters the esophagus. The needle should slide smoothly without force. If resistance is met, withdraw the needle and re-attempt.
-
-
Administration of this compound:
-
Once the gavage needle is correctly positioned in the esophagus, slowly and smoothly administer the prepared this compound suspension.
-
Administer the solution over 2-3 seconds for aqueous solutions.
-
-
Post-Administration Monitoring:
-
After administration, gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or fluid coming from the nose.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an antagonist of the LPA1 receptor, thereby inhibiting downstream signaling pathways.
Caption: this compound antagonism of the LPA1 receptor signaling pathway.
Experimental Workflow
The diagram below outlines the key steps in an in vivo study evaluating the oral administration of this compound in rats.
Caption: Workflow for in vivo evaluation of this compound in rats.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Calcium Mobilization Assay with ONO-7300243
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a potent and novel antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), triggers a signaling cascade leading to various cellular responses, including intracellular calcium mobilization.[1] This makes the measurement of intracellular calcium a robust method for assessing the antagonist activity of compounds like this compound. These application notes provide a detailed protocol for an intracellular calcium mobilization assay to determine the potency of this compound as an LPA1 antagonist.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an LPA1 receptor agonist. Cells expressing the LPA1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. When the LPA1 receptor is activated by an agonist, Gq/11 proteins are stimulated, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a change in its fluorescence intensity, which can be measured to determine receptor activation. In the presence of an antagonist like this compound, the agonist-induced calcium mobilization is inhibited in a concentration-dependent manner, allowing for the determination of the antagonist's potency (e.g., IC50 value).
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 160 nM | CHO cells stably expressing human LPA1 | Intracellular Ca2+ mobilization assay with Fura-2 AM dye.[2] | [2] |
Signaling Pathway
References
Application Notes and Protocols for ONO-7300243 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] The information provided is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound functions by specifically blocking the LPA1 receptor, a G protein-coupled receptor (GPCR).[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, triggers a cascade of downstream signaling events, including intracellular calcium mobilization. By inhibiting this interaction, this compound can modulate various physiological and pathological processes mediated by LPA1 signaling.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in rats.
Table 1: In Vivo Dosages of this compound in Rats
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat Intraurethral Pressure (IUP) | Oral (p.o.) | 10 mg/kg | Significant inhibition of LPA-induced IUP increase. | |
| Rat Intraurethral Pressure (IUP) | Oral (p.o.) | 30 mg/kg | Significant decrease in IUP in conscious rats without LPA stimulation; potency comparable to 1 mg/kg tamsulosin. | |
| Rat Intraurethral Pressure (IUP) | Intraduodenal (i.d.) | 3 mg/kg | 62% inhibition of LPA-induced IUP increase. | |
| Rat Intraurethral Pressure (IUP) | Intraduodenal (i.d.) | 10 mg/kg | 88% inhibition of LPA-induced IUP increase. | |
| Pharmacokinetic Study | Intravenous (i.v.) | 3 mg/kg | Used for pharmacokinetic profiling. |
Table 2: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, i.v.)
| Parameter | Value | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | |
| Half-life (t1/2) | 0.3 hours | |
| Membrane Permeability | Good | |
| Metabolic Stability (rat liver microsomes) | Good |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Increased Intraurethral Pressure (IUP)
This protocol is adapted from studies investigating the potential of this compound for benign prostatic hyperplasia (BPH).
Objective: To assess the in vivo efficacy of this compound in reducing LPA-induced and basal intraurethral pressure in rats.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for this compound)
-
Lysophosphatidic acid (LPA)
-
Male Sprague-Dawley rats
-
Anesthesia (for certain measurements)
-
Pressure transducer catheter
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.
-
This compound Administration:
-
For oral administration (p.o.), dissolve this compound in a suitable vehicle and administer by oral gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg).
-
For intraduodenal (i.d.) administration, deliver the compound directly into the duodenum.
-
-
Intraurethral Pressure (IUP) Measurement:
-
LPA-Induced IUP:
-
At a specified time point after this compound administration (e.g., 60 minutes), anesthetize the rats.
-
Intravenously inject LPA (e.g., 300 μg/kg) to induce an increase in IUP.
-
Measure the IUP using a pressure transducer catheter inserted into the urethra.
-
-
Basal IUP in Conscious Rats:
-
Administer this compound or vehicle.
-
Measure the IUP in conscious, unrestrained rats at various time points to assess the effect on basal urethral tone.
-
-
-
Data Analysis: Compare the IUP measurements between the vehicle-treated and this compound-treated groups. Calculate the percentage inhibition of the LPA-induced IUP increase for the treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Visualizations
Signaling Pathway of LPA1 Receptor and Inhibition by this compound
Caption: LPA1 receptor signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy in the rat IUP model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7300243 in Benign Prostatic Hyperplasia (BPH) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Emerging research indicates a significant role for the lysophosphatidic acid (LPA) signaling pathway in the pathophysiology of benign prostatic hyperplasia (BPH), particularly in mediating prostate smooth muscle contraction and potentially cellular proliferation. These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of this compound in preclinical BPH models, with a focus on its effects on the androgen receptor (AR) and β-catenin signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of LPA to its cognate receptor, LPA1, a G protein-coupled receptor (GPCR). LPA1 activation is known to couple to multiple downstream signaling cascades, including those involving Gαi, Gαq, and Gα12/13. In the context of BPH, this can lead to increased intracellular calcium, activation of the Rho/ROCK pathway, and subsequent smooth muscle contraction. Furthermore, studies in prostate cancer cells have demonstrated a crosstalk between LPA1 signaling and the androgen receptor (AR), where LPA1 activation can promote AR nuclear translocation.[4] While a direct link between LPA1 and β-catenin in BPH is still under investigation, evidence from other cell types suggests a potential for crosstalk between LPA signaling and the Wnt/β-catenin pathway.
In Vivo Experimental Design: Testosterone-Induced BPH in Rats
This model is a well-established method for inducing prostatic hyperplasia and lower urinary tract symptoms (LUTS) that mimic human BPH.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7300243: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the appropriate storage and handling of ONO-7300243 to ensure its stability and integrity for research and development purposes. The information is based on general best practices for pharmaceutical compounds and publicly available data for this compound.
Compound Information
| IUPAC Name | 4-((4-(N-(2,5-dimethoxy-4-methylbenzoyl)phenylamino)butyl)carbamoyl)benzylphosphonic acid |
| Molecular Formula | C28H31N2O7P |
| Molecular Weight | 554.53 g/mol |
| CAS Number | 638132-34-0 |
| Mechanism of Action | This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] By blocking the LPA1 receptor, it inhibits downstream signaling pathways.[1] |
Storage Conditions
Proper storage is crucial to prevent degradation and maintain the quality of this compound. The following storage conditions are recommended based on supplier information and general laboratory practice.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture.[2] |
| 4°C | Up to 2 years | For short-term storage. Protect from light and moisture.[2] | |
| Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term storage. |
Signaling Pathway of this compound
This compound acts as an antagonist to the LPA1 receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves blocking the binding of lysophosphatidic acid (LPA) to LPA1, thereby inhibiting the activation of downstream signaling cascades that are implicated in various physiological and pathological processes.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These protocols are based on ICH guidelines for stability testing of new drug substances.[3]
Solid-State Stability Protocol
Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions.
Materials:
-
This compound (solid powder)
-
Climate-controlled stability chambers
-
Amber glass vials
-
HPLC system with a UV detector
-
Analytical balance
Methodology:
-
Weigh 5-10 mg of this compound into amber glass vials.
-
Place the vials in stability chambers under the conditions specified in Table 2.
-
At each time point (0, 3, 6, and 12 months), remove one vial from each condition.
-
Dissolve the contents in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
Table 2: Illustrative Solid-State Stability Study Conditions and Results
| Storage Condition | Time (Months) | Appearance | Purity (%) (Illustrative) | Degradation Products (%) (Illustrative) |
| 25°C / 60% RH | 0 | White to off-white powder | 99.8 | < 0.1 |
| 3 | No change | 99.7 | < 0.1 | |
| 6 | No change | 99.5 | 0.2 | |
| 12 | No change | 99.2 | 0.4 | |
| 40°C / 75% RH | 0 | White to off-white powder | 99.8 | < 0.1 |
| 3 | No change | 99.1 | 0.5 | |
| 6 | Slight discoloration | 98.5 | 1.1 |
Solution Stability Protocol
Objective: To determine the stability of this compound in a common solvent (DMSO) at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC system with a UV detector
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into amber glass vials.
-
Store the vials at the temperatures specified in Table 3.
-
At each time point, remove one vial from each storage condition.
-
Analyze the sample by a validated stability-indicating HPLC method.
Table 3: Illustrative Solution Stability Study Conditions and Results (10 mM in DMSO)
| Storage Temperature | Time | Purity (%) (Illustrative) | Degradation Products (%) (Illustrative) |
| -80°C | 0 months | 99.8 | < 0.1 |
| 6 months | 99.7 | < 0.1 | |
| 12 months | 99.6 | 0.1 | |
| -20°C | 0 months | 99.8 | < 0.1 |
| 1 month | 99.5 | 0.2 | |
| 3 months | 99.0 | 0.6 | |
| 4°C | 0 hours | 99.8 | < 0.1 |
| 24 hours | 99.2 | 0.4 | |
| 48 hours | 98.6 | 0.9 |
Forced Degradation Protocol
Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Methodology: A single batch of this compound is subjected to the following stress conditions. The extent of degradation is typically targeted at 5-20%.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples are analyzed by a suitable stability-indicating method (e.g., HPLC-UV/MS) to separate and identify the degradation products.
Stability-Indicating HPLC Method (Illustrative)
Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Summary and Recommendations
-
Long-term storage of solid this compound should be at -20°C .
-
For solutions in DMSO , long-term storage at -80°C is recommended. Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.
-
It is advisable to prepare fresh working solutions for experiments.
-
The provided stability protocols and HPLC method are illustrative and should be validated for specific applications .
-
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for the development of a robust, stability-indicating analytical method.
References
Application Notes and Protocols for Assessing ONO-7300243 Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor involved in various physiological and pathological processes.[1][2][3][4] As a promising therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for preclinical and clinical development. A key determinant of oral bioavailability and overall in vivo efficacy is a compound's ability to permeate biological membranes.[1]
These application notes provide detailed protocols for assessing the membrane permeability of this compound using standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. While literature suggests this compound has "good membrane permeability" based on Caco-2 assays, this document offers standardized procedures to quantify this property and to screen other similar molecules. The PAMPA model is presented as a high-throughput, cell-free method to predict passive diffusion, while the Caco-2 assay offers a more complex model that includes active transport mechanisms.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting membrane permeability assays.
| Property | Value | Reference |
| Molecular Weight | 461.55 g/mol | |
| clogP | 5.29 | |
| Water Solubility | Insoluble | |
| DMSO Solubility | 92 mg/mL (199.32 mM) |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a rapid, cost-effective method to predict the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.
Materials:
-
This compound
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Acceptor sink buffer (ASB), pH 7.4
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds (high and low permeability controls, e.g., propranolol and atenolol)
-
96-well UV-transparent plates
-
Plate reader
-
Orbital shaker
Protocol:
-
Preparation of this compound Dosing Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤ 1%.
-
-
Assay Plate Preparation:
-
Pre-coat the filter membrane of the donor plate with the provided synthetic lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.
-
Add 300 µL of Acceptor Sink Buffer to each well of the acceptor plate.
-
-
Permeability Assay:
-
Add 200 µL of the this compound dosing solution to the donor wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature on an orbital shaker for 4-18 hours.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Ceq] = Equilibrium concentration
-
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that is a well-established in vitro model for predicting human intestinal absorption of drugs. This assay can assess both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Reference compounds (e.g., propranolol, atenolol, and a P-gp substrate like digoxin)
-
P-glycoprotein (P-gp) inhibitor (e.g., verapamil)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Protocol:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm2.
-
Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
-
-
Bidirectional Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add 0.5 mL of a 10 µM solution of this compound in HBSS to the apical (donor) side.
-
Add 1.5 mL of HBSS to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add 1.5 mL of a 10 µM solution of this compound in HBSS to the basolateral (donor) side.
-
Add 0.5 mL of HBSS to the apical (receiver) side.
-
-
To investigate the involvement of P-gp mediated efflux, perform the B-A transport experiment in the presence and absence of a P-gp inhibitor like verapamil (e.g., 100 µM).
-
Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
At the end of the incubation, collect samples from the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions using the formula:
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio (ER):
-
Data Presentation
The following tables present representative data for the membrane permeability of this compound, based on the expected outcome for a compound with "good" permeability.
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound (Representative) | 15.2 | High |
| Propranolol (High Permeability Control) | 20.5 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Table 2: Representative PAMPA Permeability Data for this compound. Note: Data for this compound is representative of a compound with high permeability and not from direct experimental measurement.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound (Representative) | 12.8 | 14.1 | 1.1 | High |
| Propranolol (High Permeability Control) | 18.9 | 19.5 | 1.03 | High |
| Atenolol (Low Permeability Control) | 0.8 | 0.9 | 1.13 | Low |
| Digoxin (P-gp Substrate Control) | 1.2 | 10.8 | 9.0 | Low (efflux) |
Table 3: Representative Caco-2 Permeability Data for this compound. Note: Data for this compound is representative of a compound with high passive permeability and is not a substrate for major efflux transporters. An efflux ratio close to 1 suggests passive diffusion is the primary mechanism of transport. A compound is generally considered to have high permeability if its Papp value is >10 x 10⁻⁶ cm/s.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Simplified LPA1 receptor signaling pathway antagonized by this compound.
References
Application Notes and Protocols for ONO-7300243 Metabolic Stability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor involved in various physiological and pathological processes.[1][2] As with any drug candidate, understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in vivo. This document provides detailed application notes and a comprehensive protocol for assessing the metabolic stability of this compound using a rat liver microsomal assay. In vitro metabolic studies have indicated that the 3-phenylpropyl moiety of this compound is metabolically labile.[3]
Mechanism of Action: LPA1 Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the LPA1 receptor. Upon activation by its ligand, lysophosphatidic acid (LPA), the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival. The antagonism of this pathway by this compound is the basis for its therapeutic potential.
Data Presentation: this compound Metabolic Stability Profile
While specific in vitro half-life or intrinsic clearance values for this compound in rat liver microsomes are not publicly available, studies have consistently reported its metabolic stability as "good".[1][4] The primary site of metabolic liability has been identified as the 3-phenylpropyl moiety. The following table summarizes the known physicochemical and pharmacokinetic properties of this compound.
| Parameter | Value | Species | System | Reference |
| In Vitro Metabolic Stability | Good | Rat | Liver Microsomes | |
| Metabolically Labile Moiety | 3-phenylpropyl | Rat, Human | Liver Microsomes | |
| In Vivo Half-Life (t1/2) | 0.3 hours | Rat | In Vivo | |
| In Vivo Clearance (CLtot) | 15.9 mL/min/kg | Rat | In Vivo (3 mg/kg, i.v.) | |
| Molecular Weight | 461.55 g/mol | N/A | N/A | |
| clogP | 5.29 | N/A | N/A | |
| LPA1 IC50 | 0.16 µM | Human | Cell-based assay |
Experimental Protocol: Rat Liver Microsomal Stability Assay
This protocol outlines a standard procedure to determine the in vitro metabolic stability of this compound using pooled rat liver microsomes.
Materials and Reagents
-
This compound
-
Pooled Rat Liver Microsomes (e.g., from a commercial vendor)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol
-
DMSO
-
Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not metabolized by liver microsomes)
-
96-well incubation plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the metabolic stability assay.
Procedure
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in 100 mM potassium phosphate buffer (pH 7.4) to the desired concentration (e.g., 1 µM). The final DMSO concentration in the incubation should be ≤ 0.5%.
-
On the day of the experiment, thaw the pooled rat liver microsomes on ice and dilute them in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted rat liver microsomes and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation of this compound.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 3000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point relative to the internal standard.
-
Data Analysis
-
Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the following equation:
-
t1/2 = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
-
Conclusion
The provided protocol offers a robust framework for evaluating the metabolic stability of this compound. Given its known metabolic lability at the 3-phenylpropyl moiety, this assay can be instrumental in screening new analogs with improved pharmacokinetic profiles. The combination of in vitro stability data with in vivo pharmacokinetic parameters will provide a comprehensive understanding of the compound's disposition and guide further drug development efforts.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: ONO-7300243 & O-GlcNAcase (OGA) Inhibitors
Disclaimer: Initial research indicates that ONO-7300243 is a lysophosphatidic acid receptor 1 (LPA1) antagonist, not an O-GlcNAcase (OGA) inhibitor. This technical support center will first address improving the in vitro potency and experimental design for this compound in its correct context as an LPA1 antagonist. A separate, general section on troubleshooting for OGA inhibitors is provided to address the broader interest in that topic.
Part 1: this compound as an LPA1 Receptor Antagonist
This compound is a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2] It has a reported in vitro IC50 of 160 nM in cell-free assays.[3] While described as having "modest" in vitro activity, it demonstrates significantly stronger effects in vivo.[1][3] This discrepancy is likely due to its good membrane permeability and metabolic stability.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | |
| Mechanism of Action | Antagonist | |
| In Vitro IC50 | 160 nM (0.16 µM) | |
| Molecular Weight | 461.55 g/mol | |
| Solubility (DMSO) | ≥ 92 mg/mL (199.32 mM) | |
| In Vivo Efficacy | 88% inhibition at 10 mg/kg (i.d. in rats) |
Signaling Pathway & Experimental Workflow
Caption: LPA1 receptor signaling pathway inhibited by this compound.
Caption: Workflow for an in vitro LPA1 antagonist calcium mobilization assay.
Frequently Asked Questions (FAQs)
Q1: Why is the in vitro potency (IC50 = 160 nM) of this compound considered 'modest' when it seems potent?
A1: In drug discovery, "modest" is a relative term. While a 160 nM IC50 is respectable, lead compounds are often optimized to achieve low single-digit or even sub-nanomolar potency. The term is used especially in contrast to its strong in vivo performance, which is better than some compounds with much lower in vitro IC50 values. This highlights the importance of other drug-like properties, such as permeability and metabolic stability, which this compound possesses.
Q2: How can I prepare a stock solution of this compound?
A2: this compound is highly soluble in DMSO (up to 92 mg/mL or ~199 mM). It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility. For cell-based assays, prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then perform serial dilutions in your assay buffer or cell culture medium.
Q3: What is the mechanism of action for this compound?
A3: this compound is a competitive antagonist of the LPA1 receptor. It binds to the receptor and prevents the endogenous ligand, lysophosphatidic acid (LPA), from binding and activating downstream signaling, such as the Gq-PLC-Ca²⁺ pathway.
Troubleshooting Guide
Q1: My measured IC50 for this compound is significantly higher than the reported 160 nM. What could be the issue?
A1: Several factors could contribute to this discrepancy:
-
Assay System: The reported IC50 was determined in a specific cell line (CHO cells stably expressing human LPA1) using a calcium mobilization assay. Differences in cell type, receptor expression level, or assay endpoint (e.g., cAMP, GTPγS) can yield different potency values.
-
Compound Stability: Ensure the compound has been stored correctly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new stock.
-
Solubility/Adsorption: At lower concentrations in aqueous buffers, the compound may precipitate or adsorb to plasticware. Including a low percentage of serum or BSA in the assay buffer can sometimes mitigate this.
-
Agonist Concentration: The IC50 of a competitive antagonist is dependent on the concentration of the agonist used for stimulation. The reported value was obtained using 100 nM LPA. Using a higher concentration of LPA will shift the IC50 value higher (requiring more antagonist for the same effect).
Q2: I am seeing high variability between replicate wells in my assay. How can I improve consistency?
A2: High variability often points to technical issues in the assay execution:
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and seeded evenly across the plate. Over-confluent or stressed cells can respond poorly and inconsistently.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for serial dilutions and additions of small volumes of compound or agonist.
-
Reagent Mixing: Ensure all reagents, especially the LPA agonist, are thoroughly mixed after being added to the wells. Inadequate mixing can lead to inconsistent cell stimulation.
-
Edge Effects: The outer wells of a 96- or 384-well plate are prone to evaporation. Consider not using the outermost wells for critical measurements or ensure proper humidification during incubations.
Caption: Troubleshooting logic for inconsistent this compound in vitro results.
Detailed Experimental Protocol: Calcium Mobilization Assay
This protocol is adapted from the methodology described for this compound.
-
Cell Culture:
-
Use Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Seed cells at a density of 2 x 10⁴ cells/well in a 96-well black, clear-bottom plate.
-
Culture for 48 hours in F-12 Nutrient Mixture with 10% FBS in a 37°C, 5% CO₂ incubator.
-
-
Fluorescent Dye Loading:
-
Prepare a "Load Buffer": Culture medium containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (to prevent dye extrusion).
-
Aspirate the culture medium from the wells.
-
Add the Load Buffer to each well and incubate for 1 hour in the CO₂ incubator.
-
-
Compound Treatment:
-
Remove the Load Buffer and gently rinse the cells with an appropriate assay buffer (e.g., HBSS with HEPES).
-
Add the assay buffer containing various concentrations of this compound (or DMSO as a vehicle control) to the wells. Perform a pre-incubation as required by the experimental design.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence drug screening system (e.g., FLIPR, FlexStation).
-
Monitor the ratio of fluorescence intensities (excitation at 340 nm and 380 nm, emission at 500 nm).
-
After establishing a stable baseline, add LPA to a final concentration of 100 nM to stimulate the cells.
-
Continue monitoring the fluorescence ratio to capture the peak intracellular calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the peak fluorescence ratio in compound-treated wells to the control (DMSO-treated) wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., Sigmoid Emax) to fit the curve and determine the IC50 value.
-
Part 2: General Guide for Improving OGA Inhibitor In Vitro Potency
This section provides general guidance for researchers working with O-GlcNAcase (OGA) inhibitors. OGA is the enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. Inhibiting OGA increases cellular O-GlcNAcylation, a strategy being explored for neurodegenerative diseases.
O-GlcNAc Cycling & OGA Inhibition
Caption: The O-GlcNAc cycle, showing the points of action for OGT and OGA.
Frequently Asked Questions (FAQs)
Q1: What are the common types of in vitro assays for OGA inhibitors?
A1: Several assay formats are used, each with its own advantages:
-
Fluorogenic Substrate Assays: These are the most common for high-throughput screening. They use a synthetic substrate like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), which releases a fluorescent product upon cleavage by OGA.
-
FRET-Based Assays: Förster Resonance Energy Transfer assays can use peptide substrates labeled with a donor-acceptor pair. Cleavage of the O-GlcNAc moiety allows a protease to then cleave the peptide, disrupting FRET.
-
Antibody-Based Assays (Western Blot/ELISA): These assays measure the direct consequence of OGA inhibition in a cellular context by detecting changes in the overall level of O-GlcNAcylated proteins using specific antibodies.
Q2: My novel compound shows weak activity in a biochemical assay. How can I improve its apparent potency?
A2: Apparent potency can be influenced by both the compound's intrinsic activity and the assay conditions.
-
Structure-Activity Relationship (SAR): The most direct way to improve potency is through chemical modification of the compound scaffold to enhance its binding to the OGA active site. This is a core activity of medicinal chemistry.
-
Assay Buffer Composition: Ensure the pH, salt concentration, and any additives in your buffer are optimal for OGA activity. Sub-optimal conditions for the enzyme can mask the true potency of an inhibitor.
-
Substrate Concentration: In competitive inhibition, the measured IC50 is dependent on the concentration of the substrate. Assays should be run at or below the Kₘ of the substrate for the enzyme to get an accurate measure of potency (Kᵢ).
Troubleshooting Guide
Q1: My OGA inhibitor is potent in a biochemical (enzyme) assay but has no effect in my cell-based assay. Why?
A1: This is a very common challenge in drug development and points to issues beyond direct enzyme inhibition:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach the cytosolic and nuclear OGA. This is a known issue for highly polar molecules, such as some sugar-mimetic inhibitors.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: At the concentrations used, the compound might have off-target effects that are toxic to the cells, preventing a clear readout of OGA inhibition.
Q2: I'm seeing inhibition in my assay, but I'm not sure if it's specific to OGA.
A2: Specificity is critical. Here’s how to check for it:
-
Test Against Related Enzymes: The most important counterscreen for OGA inhibitors is against the lysosomal hexosaminidases (Hex A and Hex B), which have similar catalytic mechanisms. Potent and selective inhibitors should show a large activity window (ideally >1000-fold) against these enzymes.
-
Use a Structurally Unrelated Inhibitor: Confirm your biological phenotype using a known, structurally different OGA inhibitor (e.g., Thiamet-G). If both compounds produce the same effect, it is more likely to be an on-target effect of OGA inhibition.
-
Knockdown/Knockout Models: The gold standard for confirming on-target effects is to use siRNA or CRISPR to reduce OGA expression and see if it phenocopies the effect of your inhibitor.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
overcoming ONO-7300243 short half-life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-7300243. The primary focus is to address the challenges associated with its short half-life and provide potential strategies for overcoming this limitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) involved in various physiological processes.[2][3] By blocking the LPA1 receptor, this compound can inhibit LPA-induced signaling pathways.
Q2: What is the reported half-life of this compound?
In a rat pharmacokinetic study, this compound demonstrated a short half-life of 0.3 hours and rapid clearance (15.9 mL/min/kg at a 3 mg/kg intravenous dose). This short duration of action can be a significant limitation for in vivo studies requiring sustained target engagement.
Q3: What are the known in vitro and in vivo potencies of this compound?
This compound has an in vitro IC50 of 160 nM for the LPA1 receptor. Despite its modest in vitro activity, it has shown significant in vivo efficacy. For instance, in a rat model, it inhibited the LPA-induced increase in intraurethral pressure in a dose-dependent manner.
| Parameter | Value | Species | Reference |
| In Vitro IC50 | 160 nM | - | |
| In Vivo Half-Life | 0.3 hours | Rat | |
| In Vivo Clearance | 15.9 mL/min/kg | Rat |
Q4: How can the short half-life of this compound be overcome for in vivo experiments?
Several strategies can be employed to extend the in vivo exposure of this compound. These approaches generally fall into two categories: formulation-based strategies and chemical modification approaches.
Troubleshooting Guide: Overcoming the Short Half-Life of this compound
This guide provides potential solutions and experimental considerations for researchers encountering issues with the short in vivo half-life of this compound.
Issue 1: Rapid clearance and short duration of action in animal models.
Potential Cause: The inherent pharmacokinetic properties of this compound lead to its rapid elimination from the body.
Solutions:
-
Continuous Infusion: For initial efficacy studies, continuous intravenous or subcutaneous infusion using osmotic pumps can maintain steady-state plasma concentrations. This approach bypasses the issue of rapid clearance but may not be suitable for all experimental designs.
-
Formulation in a Controlled-Release Vehicle: Incorporating this compound into a sustained-release formulation can prolong its presence in circulation.
-
Liposomal Formulation: Encapsulating this compound in liposomes can protect it from rapid metabolism and clearance, leading to a longer half-life.
-
Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles (e.g., PLGA-based) can provide a sustained release profile.
-
Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles (A General Guideline)
This protocol provides a general framework. Optimization of parameters such as polymer concentration, drug loading, and homogenization speed will be necessary.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the this compound concentration using a validated analytical method (e.g., HPLC).
-
In Vitro Release Profile: Determined by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant) and measuring the amount of released drug over time.
Issue 2: Sub-optimal therapeutic effect due to insufficient target engagement over time.
Potential Cause: The short half-life of this compound may result in its concentration at the target site falling below the therapeutic threshold before the desired biological effect can be fully realized.
Solutions:
-
Structural Modification to Enhance Target Binding (Lead Optimization Approach): While not a direct solution for working with existing this compound, understanding the strategies used for its successor compound, ONO-0300302, can provide valuable insights. ONO-0300302 was developed through scaffold hopping from the amide group of this compound to a secondary alcohol, which resulted in a "slow tight binding" feature to the LPA1 receptor. This prolonged target engagement leads to a longer duration of action despite a still moderate pharmacokinetic profile. This suggests that medicinal chemistry efforts to increase the residence time of the compound on the LPA1 receptor could be a viable strategy.
-
Workflow for Investigating Target Residence Time:
-
Binding Assays: Conduct kinetic binding assays (e.g., using surface plasmon resonance or radioligand binding) to determine the association (kon) and dissociation (koff) rates of this compound and its analogs from the LPA1 receptor.
-
Wash-out Experiments: Perform functional assays (e.g., measuring downstream signaling) after a wash-out step to assess the duration of target inhibition.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPA1 Receptor Signaling Pathway and this compound Antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-7300243 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of ONO-7300243, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate rigorous and reliable experimental outcomes.
Data Presentation: Off-Target Liability Profile
A comprehensive assessment of off-target effects is critical for the preclinical safety evaluation of any investigational compound. While a complete off-target screening panel for this compound is not publicly available, the following tables provide a framework for presenting such data. Researchers are encouraged to perform similar broad screening assays to build a comprehensive safety profile.
Table 1: Selectivity Profile of this compound against LPA Receptors
| Target | IC50 (µM) | Assay Type | Species |
| LPA1 | 0.16 | [35S]GTPγS binding | Human |
| LPA2 | 8.6 | [35S]GTPγS binding | Human |
| LPA3 | >10 | [35S]GTPγS binding | Human |
This table summarizes the known selectivity of this compound for the LPA1 receptor over other LPA receptor subtypes.
Table 2: Hypothetical Broad Off-Target Screening Panel for this compound (Example)
| Target Class | Representative Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| GPCRs (non-LPA) | Adrenergic α1A | Radioligand Binding | <20% |
| Dopamine D2 | Radioligand Binding | <20% | |
| Serotonin 5-HT2A | Radioligand Binding | <20% | |
| Kinases | ABL1 | Kinase Activity | <15% |
| SRC | Kinase Activity | <15% | |
| EGFR | Kinase Activity | <15% | |
| Ion Channels | hERG | Electrophysiology | <25% |
| Nav1.5 | Electrophysiology | <25% | |
| Cav1.2 | Radioligand Binding | <25% | |
| Nuclear Receptors | Estrogen Receptor α | Radioligand Binding | <10% |
| Glucocorticoid Receptor | Radioligand Binding | <10% | |
| Enzymes | COX-1 | Enzyme Activity | <10% |
| PDE3A | Enzyme Activity | <10% | |
| Transporters | SERT | Radioligand Binding | <15% |
| DAT | Radioligand Binding | <15% |
This table represents an example of a broad off-target screening panel. Actual results for this compound may vary and should be determined experimentally. Commercial services like Eurofins' SafetyScreen or CEREP panels can be utilized for such comprehensive screening.
Experimental Protocols
1. LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Mobilization)
This protocol is adapted from established methods to determine the potency of this compound as an LPA1 antagonist.[1]
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Add a pre-determined EC80 concentration of lysophosphatidic acid (LPA) to all wells and immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the percentage inhibition of the LPA-induced calcium response by this compound at each concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Radioligand Binding Assay for GPCR Off-Target Assessment
This is a general protocol for assessing the binding of this compound to a panel of GPCR targets.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and either vehicle, a known competing ligand (for non-specific binding determination), or this compound at a fixed concentration (e.g., 10 µM for screening).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound compared to the control.
3. Kinase Inhibitor Profiling Assay
This protocol provides a general framework for screening this compound against a panel of kinases.
Methodology:
-
Assay Principle: Utilize an in vitro kinase activity assay, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).
-
Reaction Mixture: In a suitable microplate, combine the kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Compound Addition: Add this compound at a screening concentration (e.g., 10 µM) or in a dose-response format.
-
Incubation: Incubate the reaction at room temperature for the optimized duration.
-
Detection: Add the detection reagent and measure the signal according to the assay manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of kinase activity by this compound. For dose-response experiments, determine the IC50 value.
Mandatory Visualizations
Caption: Simplified LPA1 signaling pathway and the inhibitory action of this compound.
References
optimizing ONO-7300243 dosage for sustained effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing ONO-7300243 dosage to achieve a sustained effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and novel antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] By blocking the LPA1 receptor, it inhibits downstream signaling pathways.[4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, migration, and smooth muscle contraction, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1.[2]
Q2: What is the recommended starting dose for in vivo experiments?
A2: The optimal dose will vary depending on the animal model and desired effect. However, published studies in rats have shown significant effects at oral (p.o.) doses of 10 mg/kg and 30 mg/kg. For intraduodenal (i.d.) administration, doses of 3 mg/kg and 10 mg/kg have demonstrated efficacy. A dose-dependent inhibition of LPA-induced intraurethral pressure (IUP) has been observed.
Q3: I am observing a shorter-than-expected duration of action. Why might this be?
A3: this compound has a rapid clearance and a short half-life of approximately 0.3 hours in rats. This pharmacokinetic profile can lead to a transient effect. To achieve a more sustained effect, consider alternative dosing strategies such as continuous infusion or more frequent administration, depending on your experimental design. Another approach that has been explored is the development of slow tight-binding antagonists to prolong the duration of action.
Q4: Can this compound be used in vitro? What is its potency?
A4: Yes, this compound is active in vitro. It has a reported IC50 of 0.16 μM (160 nM) in a cell-free assay for the human LPA1 receptor.
Q5: What are the solubility and storage recommendations for this compound?
A5: this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions should be aliquoted and stored at -80°C for up to two years or -20°C for one year. It is advisable to use fresh DMSO as moisture can reduce solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no in vivo efficacy | Inadequate Dosage: The administered dose may be too low for the specific animal model or desired level of target engagement. | Refer to the dose-response data in the tables below. Consider a dose escalation study starting from 3 mg/kg up to 30 mg/kg. |
| Poor Bioavailability: Issues with the formulation or route of administration may limit the amount of compound reaching the target tissue. | This compound has good membrane permeability. Ensure proper vehicle selection and administration technique. For oral administration, consider the fasting state of the animals. | |
| Rapid Metabolism: The short half-life of this compound can lead to rapid clearance and reduced exposure. | For sustained effect, consider more frequent dosing intervals or a continuous delivery method (e.g., osmotic mini-pump). | |
| Inconsistent results between experiments | Variability in Drug Preparation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. | Prepare fresh dosing solutions for each experiment. Ensure the compound is fully dissolved in the vehicle. Use a consistent, validated protocol for solution preparation. |
| Biological Variability: Differences in animal age, weight, or health status can contribute to varied responses. | Standardize the animal model characteristics for all experiments. Ensure proper randomization of animals into treatment groups. | |
| Unexpected off-target effects | High Dosage: Very high concentrations may lead to non-specific binding and off-target effects. | While this compound shows good selectivity for LPA1 over LPA2, it is always advisable to use the lowest effective dose to minimize potential off-target effects. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (μM) |
| LPA1 Receptor | Cell-free | 0.16 |
Table 2: In Vivo Efficacy of this compound in a Rat Model (LPA-Induced Intraurethral Pressure Increase)
| Route of Administration | Dose (mg/kg) | % Inhibition |
| Intraduodenal (i.d.) | 3 | 62% |
| Intraduodenal (i.d.) | 10 | 88% |
| Oral (p.o.) | 10 | Significant effect observed |
| Oral (p.o.) | 30 | Significant effect observed |
| Oral (p.o.) | - | ID50 = 11.6 mg/kg |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) |
| Clearance (CLtot) | 15.9 mL/min/kg | Intravenous (i.v.) | 3 |
| Half-life (t1/2) | 0.3 hours | Intravenous (i.v.) | 3 |
Experimental Protocols
Protocol 1: In Vitro LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Mobilization)
This protocol is adapted from methodologies used to assess LPA1 receptor antagonism.
-
Cell Culture:
-
Culture Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.
-
Seed the cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing F-12 medium, 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Antagonist Treatment and Ca2+ Measurement:
-
Wash the cells with an assay buffer.
-
Add the assay buffer containing various concentrations of this compound (or vehicle control) to the respective wells and pre-incubate.
-
Monitor intracellular Ca2+ concentration using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation (emission at 500 nm).
-
Add lysophosphatidic acid (LPA) to a final concentration of 100 nM to stimulate the cells.
-
-
Data Analysis:
-
Calculate the percentage inhibition by comparing the peak fluorescence ratio in this compound-treated cells to the vehicle-treated control cells.
-
Perform a non-linear regression analysis using a Sigmoid Emax model to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound Efficacy (Rat Intraurethral Pressure Model)
This protocol is based on the in vivo studies cited for this compound.
-
Animal Preparation:
-
Use male rats of an appropriate strain and weight.
-
Anesthetize the animals according to approved institutional protocols.
-
Surgically expose the duodenum for intraduodenal administration or prepare for oral gavage.
-
Insert a catheter into the urethra to measure intraurethral pressure (IUP).
-
-
Drug Administration:
-
Prepare a dosing solution of this compound in a suitable vehicle.
-
Administer this compound either intraduodenally (i.d.) or orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). The vehicle is administered to the control group.
-
-
LPA Challenge and IUP Measurement:
-
After a predetermined time following this compound administration (e.g., 1 hour), administer LPA to induce an increase in IUP.
-
Continuously monitor and record the IUP.
-
-
Data Analysis:
-
Quantify the LPA-induced IUP increase in both the vehicle-treated and this compound-treated groups.
-
Calculate the percentage inhibition of the LPA-induced IUP increase by this compound at each dose level.
-
Determine the ID50 value for the oral administration route.
-
Visualizations
Caption: LPA1 Receptor Signaling Pathway and this compound Inhibition.
Caption: In Vivo Experimental Workflow for this compound Efficacy Testing.
Caption: Troubleshooting Logic for Low In Vivo Efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LPA1 Antagonist In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LPA1 receptor antagonists in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My LPA1 antagonist shows good in vitro potency but poor efficacy in vivo. What are the potential causes and troubleshooting steps?
A1: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy for LPA1 antagonists can stem from several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).
Potential Causes & Troubleshooting Steps:
-
Poor Oral Bioavailability: Many small molecule inhibitors suffer from low absorption when administered orally.
-
Troubleshooting:
-
Formulation Optimization: Experiment with different vehicle formulations (e.g., suspensions in methylcellulose or cyclodextrin-based solutions) to improve solubility and absorption.
-
Route of Administration: If oral bioavailability remains an issue, consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. Note that some antagonists, like Ki16425, are not orally bioavailable and require subcutaneous administration[1].
-
PK Studies: Conduct formal pharmacokinetic studies to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will help you understand the exposure profile of your compound.
-
-
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized by the liver or cleared from circulation, resulting in a short half-life and insufficient target engagement.
-
Troubleshooting:
-
Pharmacokinetic Profiling: Assess the compound's half-life in the chosen animal model. The LPA1 antagonist AM095, for instance, was found to have a moderate half-life in rats and dogs[2][3].
-
Dosing Regimen Adjustment: Increase the dosing frequency (e.g., from once daily to twice daily) to maintain plasma concentrations above the therapeutic threshold. The antagonist AM966 was effective when dosed twice daily in a mouse bleomycin model[1].
-
Metabolic Stability Assays: Use liver microsomes to assess the metabolic stability of your compound in vitro. This can provide early indications of potential rapid clearance in vivo[4].
-
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins can limit the amount of free compound available to interact with the LPA1 receptor in tissues.
-
Troubleshooting:
-
Measure Free Fraction: Determine the plasma protein binding percentage for your antagonist.
-
Structure-Activity Relationship (SAR) Studies: If protein binding is excessively high, medicinal chemistry efforts may be needed to design analogs with lower binding affinity to plasma proteins while retaining potency for LPA1.
-
-
-
Off-Target Effects: The antagonist may have unforeseen off-target activities that either counteract its intended effect or cause toxicity, limiting the achievable therapeutic dose. For example, the first-generation LPA1 antagonist BMS-986020 was discontinued due to off-target hepatobiliary adverse events.
-
Troubleshooting:
-
Broad Target Profiling: Screen your compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
-
Toxicity Studies: Conduct dose-range-finding toxicity studies to establish a maximum tolerated dose (MTD). Observe animals for clinical signs of toxicity.
-
-
Q2: How do I select the most appropriate animal model for my LPA1 antagonist study?
A2: The choice of animal model is critical and depends on the therapeutic indication you are investigating. LPA1 signaling has been implicated in a variety of fibrotic diseases.
Commonly Used In Vivo Models:
-
Bleomycin-Induced Pulmonary Fibrosis: This is a widely used and well-characterized model for idiopathic pulmonary fibrosis (IPF). Intratracheal administration of bleomycin induces lung injury, inflammation, and subsequent fibrosis. LPA1 knockout mice are protected from fibrosis in this model, validating the target.
-
Unilateral Ureteral Obstruction (UUO) for Kidney Fibrosis: This surgical model involves ligating one of the ureters, leading to progressive tubulointerstitial fibrosis in the obstructed kidney. It is a robust model to study renal fibrosis and the therapeutic effects of LPA1 antagonists.
-
High-Fat, High-Carbohydrate (HFHC) Diet or Amylin Liver NASH (AMLN) Diet for Non-alcoholic Steatohepatitis (NASH): These diet-induced models in mice are used to study NASH and associated liver fibrosis. The LPA1 antagonist EPGN2154 has shown efficacy in reducing fibrosis in these models.
-
LPA-Induced Vascular Leakage or Histamine Release: These are acute pharmacodynamic models to confirm target engagement in vivo. Administration of LPA causes a measurable physiological response (e.g., vascular leakage or histamine release), which can be inhibited by a pre-dosed LPA1 antagonist.
Q3: I am observing variability in my in vivo results. How can I improve the reproducibility of my experiments?
A3: In vivo studies are inherently more variable than in vitro assays. Strict adherence to protocols and careful experimental design can help minimize variability.
Tips for Improving Reproducibility:
-
Standardize Procedures: Ensure all experimental procedures, such as drug administration, surgery, and tissue collection, are performed consistently across all animals and experimental groups.
-
Animal Characteristics: Use animals of the same sex, age, and genetic background (e.g., C57BL/6 mice are commonly used for bleomycin-induced lung fibrosis).
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation during the experiment and data analysis to prevent bias.
-
Sufficient Group Sizes: Use power calculations to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Monitor Animal Health: Daily monitoring of animal weight and general health can help identify any confounding factors that may affect the study outcome.
Data Presentation: Comparative Summary of LPA1 Antagonists
The following tables summarize key quantitative data for several well-characterized LPA1 antagonists to facilitate comparison.
Table 1: In Vitro Potency of Selected LPA1 Antagonists
| Compound | Target Receptor | Assay Type | IC50 Value | Reference(s) |
| AM095 | Human LPA1 | GTPγS Binding | 0.98 µM | |
| Mouse LPA1 | GTPγS Binding | 0.73 µM | ||
| Mouse LPA1 | Chemotaxis | 778 nM | ||
| Human A2058 Cells | Chemotaxis | 233 nM | ||
| AM966 | Human LPA1 | Calcium Release | 17 nM | |
| Human IMR-90 Cells | Chemotaxis | 181 nM | ||
| BMS-986020 | Human LPA1 | Calcium Mobilization | pKB ~ 8.0 | |
| Ki16425 | Human LPA1/LPA3 | Calcium Mobilization | pKB ~ 6.5/7.0 |
Table 2: Preclinical Pharmacokinetic and Efficacy Overview
| Compound | Animal Model | Key Efficacy Findings | Oral Bioavailability | Reference(s) |
| AM095 | Mouse UUO Kidney Fibrosis | Decreased kidney fibrosis | High (Rat, Dog) | |
| Mouse Bleomycin Lung Fibrosis | Attenuated increases in collagen and inflammation | High (Rat, Dog) | ||
| AM966 | Mouse Bleomycin Lung Fibrosis | Reduced lung injury, vascular leakage, inflammation, and fibrosis | Good (Mouse) | |
| BMS-986278 | Mouse Bleomycin Lung Fibrosis | Demonstrated antifibrotic activity | 70% (Mouse), 100% (Rat) | |
| EPGN2154 | Mouse NASH Models | Lowered NAFLD Activity Score and hepatic fibrosis | Not specified, oral gavage |
Experimental Protocols
Protocol 1: Bleomycin-Induced Lung Fibrosis in Mice
This protocol is a standard method for inducing pulmonary fibrosis to test the efficacy of anti-fibrotic agents like LPA1 antagonists.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (dissolved in sterile 0.9% saline)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device (e.g., MicroSprayer)
-
LPA1 Antagonist (e.g., AM966) and vehicle
Procedure:
-
Anesthesia: Anesthetize the mouse until it is unresponsive to a toe pinch.
-
Intratracheal Instillation: On Day 0, deliver a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a 50 µL volume of saline via intratracheal instillation. Control animals receive 50 µL of sterile saline.
-
Compound Administration: Prepare a suspension of the LPA1 antagonist in the chosen vehicle. Administer the compound via oral gavage at the desired dose (e.g., 10-60 mg/kg) once or twice daily, starting from Day 0 or in a therapeutic regimen (e.g., starting 7 days post-bleomycin).
-
Monitoring: Monitor animals daily for weight loss, signs of distress, and mortality.
-
Endpoint Analysis: At a predetermined time point (e.g., Day 14 or 21), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and protein concentration.
-
Histology: Perfuse the lungs and fix them in formalin for histological analysis of fibrosis (e.g., Masson's trichrome staining).
-
Collagen Quantification: Homogenize a lung lobe to measure total collagen content using an assay like the Sircol collagen assay.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This in vitro assay measures the ability of an antagonist to inhibit G protein activation by an agonist at the LPA1 receptor.
Materials:
-
Cell membranes from CHO cells overexpressing human or mouse LPA1.
-
LPA (agonist)
-
LPA1 antagonist (test compound)
-
[³⁵S]GTPγS
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP)
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of the LPA1 antagonist in the presence of a fixed concentration of LPA (e.g., 900 nM).
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Termination: After a set incubation time at 30°C, terminate the reaction by rapid filtration over a glass fiber filter plate.
-
Quantification: Wash the filters to remove unbound [³⁵S]GTPγS. Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
LPA1 Signaling Pathway and Antagonist Inhibition
The following diagram illustrates the signaling cascade initiated by LPA binding to the LPA1 receptor and how antagonists block this process. LPA1 couples to multiple G proteins (Gαi/o, Gαq/11, Gα12/13) to activate downstream pathways like Rho/ROCK, PLC, and PI3K/Akt, leading to pro-fibrotic responses.
Caption: LPA1 receptor signaling pathway and the point of inhibition by antagonists.
General Workflow for In Vivo Efficacy Studies
This diagram outlines a typical experimental workflow for evaluating an LPA1 antagonist in a preclinical disease model.
Caption: A typical experimental workflow for in vivo efficacy studies of LPA1 antagonists.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical tree to troubleshoot experiments where an LPA1 antagonist is not performing as expected in vivo.
Caption: A logical diagram for troubleshooting poor in vivo efficacy of LPA1 antagonists.
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-7300243 and ONO-0300302
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the LPA1 receptor antagonist ONO-7300243 and its successor compound, ONO-0300302.
Quick Facts
| Feature | This compound | ONO-0300302 |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Lysophosphatidic Acid Receptor 1 (LPA1) |
| Mechanism of Action | Potent LPA1 Antagonist[1][2] | Orally active, potent, and slow tight-binding LPA1 Antagonist[3][4][5] |
| Primary Indication | Benign Prostatic Hyperplasia (BPH) | Benign Prostatic Hyperplasia (BPH) |
Signaling Pathway
The binding of lysophosphatidic acid (LPA) to the LPA1 receptor, a G protein-coupled receptor (GPCR), activates multiple downstream signaling cascades. These pathways are primarily mediated through the coupling of Gαi/o, Gαq/11, and Gα12/13 proteins. Activation of these pathways leads to a variety of cellular responses, including cell proliferation, migration, and changes in the cytoskeleton. This compound and ONO-0300302 act as antagonists at the LPA1 receptor, blocking these downstream signaling events.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and addresses common issues that may arise.
In Vitro LPA1 Receptor Antagonist Assay (Calcium Mobilization)
Objective: To determine the in vitro potency of this compound and ONO-0300302 by measuring their ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
A detailed protocol for an LPA1 receptor antagonist assay using Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor can be adapted from the methods described in the literature.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Autofluorescence of compounds.- Cell stress or death.- Contamination of cell culture. | - Run a control plate with compounds but without cells.- Check cell viability before and after the assay.- Use fresh, sterile reagents and aseptic techniques. |
| Low signal-to-noise ratio | - Low LPA1 receptor expression in cells.- Inactive LPA agonist.- Suboptimal assay conditions (e.g., temperature, buffer composition). | - Verify receptor expression via qPCR or Western blot.- Use a fresh, validated batch of LPA.- Optimize assay parameters. |
| Inconsistent IC50 values | - Compound precipitation due to poor solubility.- Variability in cell passage number.- Inconsistent incubation times. | - Ensure compounds are fully dissolved in DMSO before diluting in assay buffer.- Use cells within a defined passage number range.- Use a multichannel pipette or automated liquid handler for precise timing. |
| No response to LPA | - Loss of LPA1 receptor expression over time.- Incorrect LPA concentration. | - Re-validate the cell line.- Prepare fresh LPA dilutions and confirm the concentration. |
In Vivo Efficacy Model (Rat Intraurethral Pressure)
Objective: To assess the in vivo efficacy of this compound and ONO-0300302 by measuring their ability to inhibit the LPA-induced increase in intraurethral pressure (IUP) in rats.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IUP response | - Inconsistent LPA administration.- Variations in animal age, weight, or strain.- Anesthetic depth affecting physiological response. | - Ensure consistent i.v. administration technique.- Standardize animal characteristics.- Monitor and maintain a consistent level of anesthesia. |
| Lack of compound efficacy | - Poor oral bioavailability.- Rapid metabolism of the compound.- Incorrect dosing. | - Confirm the pharmacokinetic profile of the compound in the chosen species.- Consider alternative routes of administration.- Perform a dose-response study to determine the optimal dose. |
| Unexpected side effects | - Off-target effects of the compound.- Formulation-related toxicity. | - Assess the selectivity of the compound against other receptors.- Run a vehicle-only control group to check for formulation effects. |
Frequently Asked Questions (FAQs)
Q1: What is the key difference between this compound and ONO-0300302?
A1: ONO-0300302 is a successor to this compound and was developed to have a "slow tight binding" characteristic to the LPA1 receptor. This property is believed to contribute to its longer duration of action in vivo compared to this compound.
Q2: What is the recommended solvent for these compounds?
A2: Both compounds are typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to use fresh, high-quality DMSO to ensure maximum solubility. For in vivo studies, appropriate vehicle formulations should be developed and tested for tolerability.
Q3: Can I use these compounds in cell lines other than CHO cells?
A3: Yes, these compounds can be used in any cell line that endogenously or recombinantly expresses the LPA1 receptor. However, it is important to validate LPA1 expression and functionality in your chosen cell line before conducting experiments.
Q4: How should I store this compound and ONO-0300302?
A4: As with most small molecule inhibitors, it is recommended to store the compounds as a powder at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there any known off-target effects for these compounds?
A5: ONO-0300302 has been shown to have selectivity for LPA1 over LPA2 and LPA3 receptors. However, as with any pharmacological tool, it is good practice to consider and, if necessary, test for potential off-target effects in your experimental system.
Quantitative Data Summary
In Vitro Potency
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | LPA1 Antagonist (Calcium Mobilization) | CHO-hLPA1 | 0.16 |
| ONO-0300302 | LPA1 Antagonist (Calcium Mobilization) | CHO-hLPA1 | 0.086 |
In Vivo Efficacy
| Compound | Animal Model | Endpoint | ID50 (mg/kg, p.o.) |
| This compound | Rat | Inhibition of LPA-induced IUP increase | 11.6 |
| ONO-0300302 | Rat | Inhibition of LPA-induced IUP increase | 0.97 |
Pharmacokinetic Parameters in Rats
| Compound | Parameter | Value |
| This compound | Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg, i.v.) |
| Half-life (t1/2) | 0.3 hours (3 mg/kg, i.v.) | |
| ONO-0300302 | Cmax | 233 ng/mL (3 mg/kg, p.o.) |
| Half-life (t1/2) | 6.3 hours (3 mg/kg, p.o.) | |
| Clearance (Cl) | 20.5 mL/min/kg (1 mg/kg, i.v.) | |
| Half-life (t1/2) | 7 hours (1 mg/kg, i.v.) |
References
- 1. Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1 [ouci.dntb.gov.ua]
- 5. A blocking peptide stabilizes lysophosphatidic acid receptor 1 and promotes lysophosphatidic acid-induced cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Slow Tight Binding Kinetics of LPA1 Antagonists
Welcome to the technical support center for researchers studying the slow tight binding kinetics of LPA1 antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "slow tight binding" and why is it important for LPA1 antagonists?
A1: Slow tight binding describes a scenario where an antagonist binds to its target receptor, in this case, the Lysophosphatidic Acid Receptor 1 (LPA1), at a slow rate, and once bound, dissociates very slowly. This prolonged interaction, often referred to as a long residence time, can lead to a durable pharmacological effect in vivo. For LPA1 antagonists, this characteristic is believed to contribute to strong and long-lasting efficacy.[1]
Q2: My binding assay is not reaching equilibrium, even with extended incubation times. What could be the cause?
A2: This is a hallmark of slow tight binding kinetics. The time to reach equilibrium is dependent on the association rate constant (kon) and the ligand concentration. For slow-binding inhibitors, achieving equilibrium can take several hours. It is crucial to experimentally determine the time required to reach a steady state by performing a time-course experiment.[2] One study on a slow tight binding LPA1 antagonist, ONO-0300302, conducted binding experiments with incubation times up to 4 hours to observe changes in the dissociation constant (Kd).[1]
Q3: How do I differentiate between a true slow tight binding antagonist and experimental artifacts?
A3: True slow tight binding is characterized by a time-dependent increase in affinity (decrease in Kd) and a slow dissociation rate (koff). To confirm this, you can perform wash-out experiments. After allowing the antagonist to bind, wash the cells or membranes and then measure the functional response to an LPA challenge. A slow tight binding antagonist will continue to inhibit the receptor even after washing, while a rapidly dissociating antagonist's effect will be quickly reversed.[1] Additionally, the observed association rate (kobs) will show a hyperbolic dependence on the antagonist concentration for a two-step binding mechanism, which is often the case for slow tight binders.
Q4: Can I use standard equilibrium-based assays like IC50 determination for slow tight binding antagonists?
A4: While IC50 values can be generated, they may be misleading if the pre-incubation time is not sufficient to reach equilibrium. For a slow tight binding inhibitor, the apparent IC50 will decrease with longer pre-incubation times. Therefore, it is essential to establish the equilibration time before determining the IC50. For some slow tight binding LPA1 antagonists, a long incubation time of 24 hours was used to re-evaluate the IC50 value.[1]
Troubleshooting Guide
Issue 1: High background in radioligand binding assay.
-
Question: I'm observing high non-specific binding in my LPA1 radioligand binding assay. What are the common causes and how can I reduce it?
-
Answer: High background can obscure your specific binding signal. Here are some common causes and solutions:
-
Radioligand Issues: The radioligand might be sticking to the filter plates or is degraded. Consider using low-protein binding plates and checking the purity of your radioligand. Hydrophobic radioligands also tend to have higher non-specific binding.
-
Membrane Preparation: Poor quality membranes with low receptor density can be a factor. Ensure proper homogenization and washing of membranes to remove interfering substances.
-
Assay Conditions: Optimize your wash steps by increasing the number of washes with ice-cold buffer. Also, ensure filters do not dry out between washes. Including bovine serum albumin (BSA) in the assay buffer can also help reduce non-specific interactions.
-
Issue 2: Inconsistent or non-reproducible kinetic data in Surface Plasmon Resonance (SPR).
-
Question: My SPR sensorgrams for LPA1 antagonist binding are not consistent between runs. What should I check?
-
Answer: Reproducibility in SPR is critical for accurate kinetic analysis. Here are some troubleshooting steps:
-
Surface Chemistry and Immobilization: Ensure you are using the correct chip type and that your ligand immobilization density is optimal. Too high a density can cause steric hindrance, while too low a density will result in a weak signal.
-
Buffer Mismatch: A mismatch between the running buffer and the sample buffer can cause bulk refractive index effects that distort the sensorgram. Ensure buffers are identical.
-
Analyte Quality: Check the stability and purity of your LPA1 antagonist. Aggregated or impure samples will lead to complex binding profiles.
-
Regeneration: Inadequate regeneration of the sensor surface between cycles can lead to carry-over and affect subsequent binding events. Optimize your regeneration solution and contact time.
-
Issue 3: My binding curves do not fit a simple 1:1 binding model.
-
Question: The association and dissociation phases of my binding curves are not simple exponentials. How should I interpret this?
-
Answer: Non-exponential binding curves can indicate a more complex binding mechanism, which is often the case with slow tight binding inhibitors.
-
Two-Step Binding: Slow tight binding often involves an initial rapid binding event followed by a slow conformational change of the receptor-antagonist complex. This will result in a biphasic association curve. You will need to use a two-state binding model to fit your data.
-
Heterogeneity: The sample may be heterogeneous, or the receptor may exist in multiple states with different affinities for the antagonist. This can lead to complex binding profiles.
-
Mass Transport Limitation: In SPR, if the analyte is binding to the ligand faster than it is being supplied by the flow system, it can distort the kinetic profile. This can be tested by varying the flow rate; if the binding rate changes with the flow rate, mass transport limitation is likely occurring.
-
Data Presentation
Table 1: Kinetic Parameters of Selected LPA1 Antagonists
| Antagonist | Assay Type | Parameter | Value | Incubation Time | Temperature (°C) | Cell Line | Reference |
| ONO-7300243 (1) | Radioligand Binding | Kd | 4.0 nM | 1 h | Room Temp | LPA1-CHO | |
| Kd | 4.3 nM | 4 h | Room Temp | LPA1-CHO | |||
| ONO-0300302 (19) | Radioligand Binding | Kd | 1.1 nM | 1 h | Room Temp | LPA1-CHO | |
| Kd | 0.49 nM | 4 h | Room Temp | LPA1-CHO | |||
| Kd | 0.34 nM | 2 h | 37 | LPA1-CHO | |||
| Ca2+ Mobilization | IC50 | 0.16 nM | 24 h | 37 | LPA1-CHO | ||
| AM966 | Ca2+ Mobilization | IC50 | 17 nM | N/A | N/A | hLPA1-CHO | |
| Chemotaxis | IC50 | 181 nM | N/A | N/A | IMR-90 | ||
| BMS-986020 | Ca2+ Mobilization | pKB | ~8 | N/A | N/A | CHOLPA1 | |
| KI 16425 | Binding Assay | Ki | 0.67 µM | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for LPA1 Antagonists
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Harvest cells expressing LPA1 receptor.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-500 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, your unlabeled LPA1 antagonist at various concentrations, and the cell membrane preparation.
-
Add a fixed concentration of a suitable radiolabeled LPA1 antagonist (e.g., [3H]-ONO-0300302). The concentration should ideally be at or below its Kd.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled LPA1 antagonist.
-
To determine total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at the desired temperature for a predetermined time to allow the binding to reach equilibrium. For slow tight binding antagonists, this may require several hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the unlabeled antagonist concentration and fit the data using a suitable model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Surface Plasmon Resonance (SPR) for LPA1 Antagonist Kinetics
This protocol provides a general workflow for analyzing GPCR-ligand interactions using SPR.
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize a purified, functional LPA1 receptor preparation onto the sensor surface. The receptor can be captured via an antibody or a tag.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the LPA1 antagonist over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate a sensorgram.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound antagonist and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding or a two-state model for complex interactions) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: LPA1 receptor signaling pathway and point of antagonist inhibition.
Caption: Workflow for a radioligand competition binding assay.
Caption: Decision tree for troubleshooting binding assay results.
References
Technical Support Center: Enhancing the Bioavailability of ONO-7300243
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ONO-7300243. The focus is on strategies to enhance the oral bioavailability of this potent LPA1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a novel, potent, and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) with an IC50 of 160 nM.[1] It has shown good in vivo efficacy in preclinical models, such as reducing intraurethral pressure in rats, suggesting its potential for treating conditions like benign prostatic hyperplasia.[2][3] However, it is characterized by poor aqueous solubility and a short in vivo half-life, which can limit its oral bioavailability.[1][4]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
The primary challenges are its low aqueous solubility and rapid in vivo clearance. This compound is practically insoluble in water, which is a critical requirement for absorption in the gastrointestinal (GI) tract. Additionally, pharmacokinetic studies in rats have shown that it has a rapid clearance and a short half-life of about 0.3 hours, which means the drug is eliminated from the body quickly after absorption.
Q3: What are some potential formulation strategies to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving this compound in a mixture of oils, surfactants, and co-solvents. These formulations form fine emulsions in the GI tract, which can enhance solubilization and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: How can the rapid metabolism and clearance of this compound be addressed?
Strategies to mitigate rapid metabolism and clearance include:
-
Prodrug Approach: A prodrug of this compound could be designed to be metabolized into the active compound at a controlled rate, potentially extending its duration of action.
-
Co-administration with Metabolic Inhibitors: While a more complex approach requiring careful safety evaluation, co-administration with an inhibitor of the relevant metabolic enzymes could slow down the clearance of this compound.
-
Modified Release Formulations: Developing controlled-release formulations can help maintain therapeutic drug concentrations for a longer period.
Troubleshooting Guides
Problem 1: Low and inconsistent oral exposure in preclinical animal studies.
| Potential Cause | Troubleshooting and Optimization |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate this compound as a solid dispersion or a nanosuspension to increase its surface area and dissolution rate. |
| Low intestinal permeability. | While this compound is reported to have good membrane permeability, this can be confirmed with a Caco-2 permeability assay. If permeability is found to be a limiting factor, the use of permeation enhancers could be investigated, though this requires thorough toxicological assessment. |
| High first-pass metabolism in the liver and/or gut wall. | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio. If significant efflux is observed, co-administration with a known inhibitor of the transporter in preclinical models can help confirm this as a mechanism of poor bioavailability. |
| Inconsistent dosing vehicle. | Ensure the dosing vehicle is homogeneous and that this compound is fully solubilized or uniformly suspended. For preclinical studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. |
Problem 2: High variability in pharmacokinetic data between individual animals.
| Potential Cause | Troubleshooting and Optimization |
| Variable gastric emptying and intestinal transit times. | Standardize the fasting time of experimental animals before dosing to minimize variability. |
| Food effects on drug absorption. | Conduct a food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states. For lipophilic compounds like this compound, administration with food can sometimes enhance absorption. |
| Inconsistent gavage technique. | Ensure all personnel are properly trained and follow a standardized oral gavage protocol to minimize variability in drug delivery to the stomach. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 461.55 g/mol | |
| Molecular Formula | C28H31NO5 | |
| IC50 (LPA1 receptor) | 160 nM | |
| Solubility | DMSO: 92 mg/mL, Ethanol: 46 mg/mL, Water: Insoluble | |
| clogP | 5.29 | |
| In Vivo Efficacy (Rat IUP Model) | ID50 = 11.6 mg/kg (p.o.) | |
| Pharmacokinetics (Rat) | ||
| Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg, i.v.) | |
| Half-life (t1/2) | 0.3 h (3 mg/kg, i.v.) | |
| Caco-2 Permeability | Good | |
| Metabolic Stability (Rat Liver Microsomes) | Good |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol is to assess the intestinal permeability of this compound.
1. Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Dosing Solution Preparation:
-
Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM. A small percentage of a co-solvent like DMSO may be used to aid solubility.
3. Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
- Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport:
- Add the dosing solution to the basolateral chamber.
- Add fresh transport buffer to the apical chamber.
- Incubate and collect samples from the apical chamber at the same time points.
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol is to determine the pharmacokinetic profile of an this compound formulation.
1. Animals:
-
Use male Sprague-Dawley rats (or another appropriate strain) with an average weight of 200-250 g.
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
2. Formulation Preparation:
-
Prepare the this compound formulation for oral administration (e.g., a solution, suspension, or SEDDS) at the desired concentration. A common vehicle for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
3. Dosing:
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For determining absolute bioavailability, a separate group of rats should receive an intravenous (i.v.) dose of this compound (e.g., 3 mg/kg).
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
5. Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
- Area under the plasma concentration-time curve (AUC)
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Elimination half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
potential for ONO-7300243 tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONO-7300243. The information addresses the potential for tachyphylaxis and provides guidance for related experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand lysophosphatidic acid (LPA), initiates a variety of cellular signaling cascades.[3][4][5] this compound exerts its effects by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting downstream signaling.
Q2: Is there evidence of tachyphylaxis with this compound?
Currently, there is no direct published evidence demonstrating tachyphylaxis (a rapid decrease in response to a drug after repeated administration) specifically for this compound. However, the potential for tachyphylaxis or desensitization exists due to the nature of its target, the LPA1 receptor, which is a GPCR. GPCRs are known to undergo regulatory processes that can lead to a diminished response over time upon continuous or repeated exposure to ligands.
Q3: What is receptor desensitization and how might it relate to this compound?
Receptor desensitization is a process that dampens signaling from a receptor, often following prolonged or repeated stimulation. For GPCRs like LPA1, this typically involves:
-
Phosphorylation: The receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
Arrestin Binding: Phosphorylation promotes the binding of arrestin proteins to the receptor.
-
Internalization: The receptor-arrestin complex is targeted for internalization into endosomes.
-
Degradation or Recycling: Once internalized, the receptor can either be degraded in lysosomes or dephosphorylated and recycled back to the cell surface.
While this compound is an antagonist, long-term blockade of the LPA1 receptor could potentially lead to adaptive changes in the cell, such as receptor upregulation or alterations in downstream signaling components. However, antagonist-induced desensitization is less common than agonist-induced desensitization.
Q4: My experimental results show a diminished effect of this compound over time. What could be the cause?
If you observe a reduced effect of this compound in your experiments, consider the following possibilities other than classical tachyphylaxis:
-
Pharmacokinetic Properties: this compound has a rapid clearance and a short half-life (0.3 hours in rats). The diminished effect may be due to the compound being cleared from the system.
-
Experimental System Viability: Ensure the health and viability of your cells or animal model throughout the duration of the experiment.
-
Receptor Upregulation: Chronic blockade of a receptor can sometimes lead to an increase in the number of receptors on the cell surface, potentially requiring higher concentrations of the antagonist to achieve the same level of inhibition.
-
Binding Kinetics: Wash-out experiments with this compound have shown that its inhibitory effect can be gradually reduced with repeated washing, suggesting it does not bind irreversibly to the LPA1 receptor.
Troubleshooting Guide
Issue: Decreased inhibitory effect of this compound in a cell-based assay with repeated dosing.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation/Metabolism | 1. Prepare fresh stock solutions of this compound for each experiment. 2. If applicable to your system, consider the metabolic stability of the compound in your cell culture medium over time. |
| Short Half-life/Clearance | 1. Adjust the dosing schedule to account for the short half-life. Consider more frequent administration or the use of a continuous delivery system (e.g., osmotic pump for in vivo studies). |
| Receptor Upregulation | 1. Perform a dose-response curve at different time points of chronic exposure to see if the IC50 of this compound shifts. 2. Quantify LPA1 receptor expression levels (e.g., via qPCR for mRNA or Western blot/flow cytometry for protein) over the course of the experiment. |
| Receptor Desensitization (less likely for an antagonist) | 1. Measure the signaling capacity of the LPA1 receptor after prolonged treatment with this compound by challenging the cells with an LPA1 agonist and measuring a downstream signaling event (e.g., calcium mobilization or adenylyl cyclase inhibition). |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 | 160 nM | Cell-free assay | |
| In Vivo Efficacy (ID50) | 11.6 mg/kg (p.o.) | LPA-induced intraurethral pressure increase in rats | |
| In Vivo Inhibition | 88% at 10 mg/kg (i.d.) | LPA-induced intraurethral pressure increase in rats | |
| In Vivo Inhibition | 62% at 3 mg/kg (i.d.) | LPA-induced intraurethral pressure increase in rats | |
| Pharmacokinetics (Rat) | CLtot = 15.9 mL/min/kg (i.v.), t1/2 = 0.3 h | Rat |
Experimental Protocols
Protocol 1: Assessing Potential for this compound-Induced LPA1 Receptor Upregulation
-
Cell Culture: Culture Chinese hamster ovary (CHO) cells stably expressing human LPA1 in F-12 Nutrient Mixture with 10% FBS.
-
Chronic Treatment: Treat the cells with this compound (at a concentration relevant to your experiments, e.g., 1 µM) or vehicle for various durations (e.g., 6, 12, 24, 48 hours).
-
Membrane Protein Isolation: Isolate the membrane protein fraction from the treated cells.
-
Western Blot Analysis: Perform a Western blot for the LPA1 receptor to quantify its protein levels. Use a loading control (e.g., Na+/K+-ATPase) to normalize the data.
-
Data Analysis: Compare the LPA1 receptor protein levels in this compound-treated cells to vehicle-treated cells at each time point.
Protocol 2: Investigating Functional Response after Chronic this compound Exposure
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Washout: After the chronic treatment period, thoroughly wash the cells with assay buffer to remove any remaining this compound.
-
Agonist Challenge: Stimulate the cells with a range of concentrations of an LPA1 agonist (e.g., LPA).
-
Functional Readout: Measure a downstream signaling event, such as intracellular calcium mobilization using a fluorescent indicator like Fura-2 AM.
-
Data Analysis: Construct dose-response curves for the LPA1 agonist in cells chronically treated with this compound versus vehicle. Compare the EC50 and Emax values to determine if there is a change in the receptor's responsiveness.
Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for GPCR (LPA1) desensitization and internalization.
Caption: Experimental workflow to investigate the potential for tachyphylaxis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-7300243 Pharmacokinetic Profile Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pharmacokinetic (PK) profile of ONO-7300243.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic challenge associated with this compound?
A1: The primary pharmacokinetic issue with this compound is its rapid clearance and short half-life.[1][2][3] In rat pharmacokinetic studies, it has demonstrated a total clearance (CLtot) of 15.9 mL/min/kg and a short half-life of 0.3 hours following intravenous administration.[1][3] This rapid elimination can make it challenging to maintain therapeutic concentrations in vivo.
Q2: Despite its rapid clearance, this compound shows good in vivo efficacy. Why is that?
A2: The in vivo efficacy of this compound, despite its suboptimal pharmacokinetic profile, is attributed to its favorable physicochemical properties, including good membrane permeability and metabolic stability in rat liver microsomes. These characteristics likely contribute to adequate tissue distribution and target engagement during its circulation time.
Q3: What is the mechanism of action of this compound?
A3: this compound is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). By blocking the LPA1 receptor, it inhibits downstream signaling pathways involved in various physiological and pathological processes.
Q4: Has a successor to this compound with an improved profile been developed?
A4: Yes, a successor compound, ONO-0300302, was developed through scaffold hopping from this compound. ONO-0300302 exhibits a "slow tight binding" feature to the LPA1 receptor, which contributes to a longer duration of action and improved in vivo efficacy, even with a moderate pharmacokinetic profile. This highlights that enhancing target binding kinetics is a viable strategy for improving the therapeutic potential of this class of compounds.
Troubleshooting Guides
Issue 1: Rapid in vivo clearance of this compound in animal models.
Potential Strategies:
-
Structural Modification:
-
Prodrug Approach: Design a prodrug of this compound to improve its metabolic stability. This involves chemically modifying the molecule to be inactive until it is metabolized in the body to the active form.
-
Bioisosteric Replacement: Replace metabolically labile functional groups with more stable isosteres to block sites of metabolism without losing pharmacological activity.
-
Deuteration: Strategically replace hydrogen atoms with deuterium at sites of metabolism to slow down metabolic processes due to the kinetic isotope effect.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Formulating this compound in lipid-based nanoparticles (e.g., liposomes) or polymeric nanoparticles can protect it from rapid metabolism and clearance, potentially extending its circulation time.
-
Sustained-Release Depot Formulations: For subcutaneous or intramuscular administration, developing a depot formulation (e.g., in an oil-based vehicle) can lead to a slow release of the compound into circulation, thereby prolonging its half-life.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule can increase its hydrodynamic size, reducing renal clearance and shielding it from metabolic enzymes.
-
Issue 2: Difficulty in translating in vitro metabolic stability to in vivo half-life.
Troubleshooting Steps:
-
Verify In Vitro Assay Conditions: Ensure that the in vitro metabolic stability assays (e.g., microsomal stability, hepatocyte stability) are performed under optimized conditions (e.g., appropriate protein concentration, cofactor availability, and incubation time).
-
Assess Phase II Metabolism: While this compound shows good stability in rat liver microsomes (primarily Phase I metabolism), it is crucial to investigate its susceptibility to Phase II metabolic pathways (e.g., glucuronidation, sulfation), which can also contribute to rapid clearance.
-
Evaluate Transporter-Mediated Clearance: Investigate if this compound is a substrate for efflux transporters in the liver and kidney, which could contribute to its rapid elimination from the body.
-
Consider Plasma Protein Binding: A low fraction of plasma protein binding can lead to a higher unbound drug concentration, making it more available for metabolism and clearance. Determine the plasma protein binding of this compound in the relevant species.
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound and a Related Compound.
| Property | This compound (17a) | Compound 12g | Reference |
| Molecular Weight | 461 | 574 | |
| cLogP | 5.29 | 8.24 | |
| Solubility (pH 6.8 buffer) | 73 µM | 69 µM | |
| Caco-2 Permeability (Papp) | 15.9 x 10⁻⁶ cm/s | 3.2 x 10⁻⁶ cm/s | |
| Metabolic Stability (Human MS, T₁/₂) | 28 min | <15 min | |
| Metabolic Stability (Rat MS, T₁/₂) | >60 min | N/A | |
| LPA1 Antagonist Activity (IC₅₀) | 0.16 µM | 0.0035 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats.
| Parameter | Value | Administration Route | Reference |
| Total Clearance (CLtot) | 15.9 mL/min/kg | 3 mg/kg i.v. | |
| Half-life (t₁/₂) | 0.3 h | 3 mg/kg i.v. | |
| In Vivo Efficacy (ID₅₀) | 11.6 mg/kg | p.o. |
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (human or rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm a reaction mixture containing liver microsomes and buffer at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system and this compound to the pre-warmed microsome mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts in a transwell plate for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity.
-
A fluorescent marker with low permeability (e.g., Lucifer yellow) can be co-incubated to verify monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution of this compound (typically 10 µM) to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for blood sampling.
-
Acclimatize the animals and fast them overnight before the experiment.
-
-
Dosing:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle and administer as a bolus injection or infusion via the tail vein.
-
For oral (PO) administration, formulate this compound as a solution or suspension and administer by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and for oral dosing, bioavailability (F).
-
Visualizations
Caption: LPA1 receptor signaling pathway and the antagonistic action of this compound.
References
interpreting discrepancies between in vitro and in vivo data for ONO-7300243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address discrepancies between in vitro and in vivo data for ONO-7300243.
Frequently Asked Questions (FAQs)
Q1: We observe modest in vitro potency for this compound, but our in vivo results show significant efficacy. Is this expected?
A1: Yes, this is a known characteristic of this compound. Published studies have reported that while this compound displays modest in vitro activity, it exhibits much stronger effects in vivo.[1][2] This discrepancy is thought to be attributed to the compound's favorable physicochemical properties, which lead to good in vivo efficacy.[2]
Q2: What are the reported in vitro and in vivo potency values for this compound?
A2: this compound is an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][3] Its reported in vitro IC50 is 160 nM (or 0.16 µM). In vivo, it has been shown to inhibit LPA-induced intraurethral pressure (IUP) increase in a dose-dependent manner, with an ID50 of 11.6 mg/kg when administered orally in rats. Significant effects on IUP have been observed at oral doses of 10 and 30 mg/kg.
Q3: What factors might contribute to the enhanced in vivo efficacy of this compound compared to its in vitro activity?
A3: The enhanced in vivo efficacy of this compound is likely due to a combination of its physicochemical properties. Studies have indicated that this compound possesses good membrane permeability and good metabolic stability against rat liver microsomes. These characteristics can lead to better bioavailability and tissue distribution in a whole organism compared to what is observed in a simplified in vitro cell-based assay.
Q4: Can the choice of in vitro assay system influence the perceived potency of this compound?
A4: Absolutely. The reported in vitro IC50 of 160 nM was determined using a calcium mobilization assay in Chinese hamster ovary (CHO) cells stably expressing human LPA1. It is possible that in other cell types or with different assay endpoints (e.g., downstream signaling readouts other than calcium), the potency could vary. Furthermore, the simplicity of a cell-free or single-cell-type assay does not fully recapitulate the complex environment of a living organism.
Q5: Our in vivo experiments with this compound do not show an effect on mean blood pressure. Is this consistent with published data?
A5: Yes, this is a key finding from in vivo studies. At an oral dose of 30 mg/kg in rats, this compound was shown to significantly decrease intraurethral pressure without affecting mean blood pressure (MBP). This distinguishes it from other agents used for similar indications, such as α1 adrenoceptor antagonists like tamsulosin, which can impact blood pressure.
Troubleshooting Guides
Issue 1: In-house in vitro assays show significantly lower potency for this compound than the reported 160 nM.
-
Possible Cause 1: Different Assay System. The reported IC50 was determined using a specific cell line (CHO cells expressing human LPA1) and a calcium mobilization assay. Your cell line, receptor expression level, or assay endpoint may differ, leading to variations in potency.
-
Troubleshooting Step: If possible, try to replicate the published assay conditions. If using a different system, consider it as a potential source of variation and characterize the potency of this compound within your specific experimental setup.
-
-
Possible Cause 2: Compound Stability and Handling. this compound, like any small molecule, may be sensitive to storage conditions, solvent, and freeze-thaw cycles.
-
Troubleshooting Step: Ensure the compound is stored as recommended and that fresh dilutions are prepared for each experiment. Verify the integrity of your compound stock.
-
-
Possible Cause 3: Assay Interference. Components of your assay buffer or media could potentially interfere with the interaction between this compound and the LPA1 receptor.
-
Troubleshooting Step: Review your assay protocol and compare it to the published methodology. Consider running control experiments to test for any non-specific effects of your vehicle or buffer components.
-
Issue 2: Difficulty in replicating the in vivo efficacy of this compound in our animal model.
-
Possible Cause 1: Pharmacokinetic Differences. The reported in vivo efficacy is based on studies in rats. Different species can exhibit significant variations in drug metabolism and pharmacokinetics. This compound has a reported rapid clearance and short half-life (0.3 h) in rats.
-
Troubleshooting Step: Conduct a pilot pharmacokinetic study in your chosen animal model to determine the plasma concentrations and half-life of this compound. This will help in designing an appropriate dosing regimen.
-
-
Possible Cause 2: Route of Administration. The reported ID50 of 11.6 mg/kg was for oral administration. Other routes of administration will likely require different dosing.
-
Troubleshooting Step: If using a different route of administration, a dose-response study is recommended to establish the effective dose range in your model.
-
-
Possible Cause 3: Pathophysiological State of the Animal Model. The efficacy of this compound may depend on the specific disease model and the level of LPA1 signaling pathway activation.
-
Troubleshooting Step: Characterize the expression and activity of the LPA1 receptor in your animal model to ensure it is a relevant target.
-
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species | Assay/Model | Reference |
| In Vitro | ||||
| IC50 | 160 nM (0.16 µM) | Human | LPA1 antagonist activity in CHO cells (calcium mobilization) | |
| In Vivo | ||||
| ID50 | 11.6 mg/kg (p.o.) | Rat | Inhibition of LPA-induced intraurethral pressure increase | |
| Efficacy | 62% inhibition | Rat | Inhibition of LPA-induced IUP at 3 mg/kg (i.d.) | |
| Efficacy | 88% inhibition | Rat | Inhibition of LPA-induced IUP at 10 mg/kg (i.d.) | |
| Effect on MBP | No effect | Rat | At 30 mg/kg (p.o.) |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | 3 mg/kg i.v. | |
| Half-life (t1/2) | 0.3 h | 3 mg/kg i.v. |
Experimental Protocols
Key Experiment 1: In Vitro LPA1 Antagonist Assay (Calcium Mobilization)
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.
-
Cell Seeding: Cells are seeded at a density of 2 x 10^4 cells per well in 96-well plates and cultured for 2 days.
-
Dye Loading: The culture medium is replaced with a loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid. Cells are incubated for 1 hour in a CO2 incubator.
-
Cell Washing: The loading buffer is removed, and cells are rinsed with assay buffer at room temperature.
-
Compound Pre-treatment: this compound or vehicle (DMSO) is added to the wells and pre-incubated with the cells.
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the LPA1 receptor.
-
Data Acquisition: Intracellular Ca2+ concentration is monitored by measuring the ratio of fluorescence intensities at 340 nm and 380 nm (f340/f380) using a fluorescence drug screening system.
-
Data Analysis: The inhibition rate is calculated from the peak fluorescence ratio after compound treatment compared to the control (DMSO). IC50 values are determined using a non-linear regression analysis (Sigmoid Emax Model).
Key Experiment 2: In Vivo Rat Intraurethral Pressure (IUP) Model
-
Animal Model: Male rats.
-
Compound Administration: this compound is administered orally (p.o.) or intraduodenally (i.d.).
-
LPA Challenge: Lysophosphatidic acid (LPA) is administered to induce an increase in intraurethral pressure.
-
IUP Measurement: A catheter connected to a pressure transducer is inserted into the urethra to continuously monitor IUP.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the LPA-induced IUP increase compared to vehicle-treated animals. The dose-dependent inhibition is used to calculate the ID50. For studies without LPA stimulation, the effect of this compound on basal IUP is measured.
Mandatory Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow illustrating the discrepancy between in vitro and in vivo data for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
managing potential ONO-7300243 side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-7300243 in animal models. The information is intended for scientists and drug development professionals to anticipate and manage potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and novel antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁).[1][2][3] It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA₁ receptor, thereby blocking its downstream signaling pathways.[1][2]
Q2: What are the known side effects of this compound observed in animal models?
A2: Preclinical studies in rats have indicated that this compound is generally well-tolerated. Notably, at therapeutic doses that effectively reduce intraurethral pressure, this compound did not significantly affect mean blood pressure (MBP). This is a key distinguishing feature from other agents like α₁ adrenoceptor antagonists (e.g., tamsulosin) which can cause hypotension.
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: In pharmacokinetic studies conducted in rats, this compound exhibited rapid clearance and a short half-life. This suggests that the compound is cleared quickly from the system, which may influence the dosing regimen and the window for observing potential side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cardiovascular parameters (e.g., blood pressure, heart rate) | While studies show no significant impact on mean blood pressure, individual animal responses or different experimental conditions could vary. | 1. Confirm the dose and administration route are correct.2. Monitor cardiovascular parameters continuously in a subset of animals.3. Compare with a vehicle-treated control group to distinguish compound effects from experimental stress. |
| Signs of general malaise in animals (e.g., lethargy, reduced food/water intake) | This can be a general response to a novel compound administration or experimental procedures. | 1. Ensure proper animal handling and acclimatization periods.2. Perform daily health checks and record observations systematically.3. Consider a dose-response study to identify a potential toxicity threshold. |
| Lack of expected efficacy | Suboptimal dosing, rapid metabolism, or issues with compound formulation. This compound has a short half-life in rats. | 1. Review the dosing regimen; more frequent administration may be needed.2. Ensure the formulation is appropriate for the route of administration and that the compound is fully solubilized.3. Confirm target engagement with appropriate pharmacodynamic markers if possible. |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 10, 30 mg/kg, p.o.)
-
Positive control (e.g., tamsulosin, 1 mg/kg, p.o.)
-
-
Procedure:
-
Surgically implant telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Allow for a post-operative recovery period of at least one week.
-
Administer the compound or vehicle by oral gavage.
-
Record cardiovascular parameters continuously for a predefined period (e.g., 24 hours) post-dosing.
-
-
Data Analysis: Analyze changes in mean blood pressure and heart rate compared to baseline and the vehicle control group.
Visualizations
Caption: Mechanism of this compound action on the LPA₁ signaling pathway.
Caption: Troubleshooting workflow for unexpected side effects in animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ONO-7300243 vs. Tamsulosin for Benign Prostatic Hyperplasia: A Preclinical and Clinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-7300243 and tamsulosin, two pharmacological agents investigated for the management of benign prostatic hyperplasia (BPH). While tamsulosin is a well-established α1-adrenergic receptor antagonist with extensive clinical data, this compound is a novel lysophosphatidic acid receptor 1 (LPA1) antagonist that has been evaluated in preclinical studies. This document synthesizes the available data to offer a comparative overview of their mechanisms of action, preclinical efficacy, and safety profiles.
Mechanism of Action
Tamsulosin and this compound employ distinct molecular mechanisms to alleviate the lower urinary tract symptoms (LUTS) associated with BPH.
Tamsulosin: Tamsulosin is a selective antagonist of α1A and α1D-adrenergic receptors.[1][2] These receptors are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, tamsulosin inhibits norepinephrine-induced smooth muscle contraction, leading to relaxation of the prostate and bladder neck, thereby reducing urethral resistance and improving urine flow.[1][2]
This compound: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[3] LPA is a bioactive phospholipid that has been shown to induce urethral contraction. By blocking the LPA1 receptor, this compound is hypothesized to inhibit LPA-induced smooth muscle contraction in the prostate and urethra, thus reducing intraurethral pressure.
Preclinical Efficacy and Safety Comparison
Direct head-to-head clinical trials comparing this compound and tamsulosin in humans are not available. However, a preclinical study in conscious rats provides a comparative assessment of their effects on intraurethral pressure (IUP) and mean blood pressure (MBP).
Data Summary
| Parameter | This compound | Tamsulosin | Reference |
| Mechanism of Action | LPA1 Receptor Antagonist | α1A/α1D-Adrenergic Receptor Antagonist | |
| Effect on Intraurethral Pressure (IUP) in Rats | Significant decrease at 30 mg/kg (p.o.) | Significant decrease at 1 mg/kg (p.o.) | |
| Potency in Reducing IUP in Rats | Equal potency to tamsulosin | Equal potency to this compound | |
| Effect on Mean Blood Pressure (MBP) in Rats | No significant effect at 30 mg/kg (p.o.) | Significant reduction at 1 mg/kg (p.o.) | |
| In Vitro LPA1 Antagonist Activity (IC50) | 160 nM | Not Applicable |
Experimental Protocols
In Vivo Rat Model for Intraurethral and Blood Pressure Measurement
A key preclinical study provides a direct comparison of this compound and tamsulosin. The following methodology was employed:
-
Animal Model: Conscious male rats were used for the experiments.
-
Drug Administration: this compound (30 mg/kg) and tamsulosin (1 mg/kg) were administered orally (p.o.). A vehicle was used as a control.
-
Measurements: Intraurethral pressure (IUP) and mean blood pressure (MBP) were continuously measured for 60 minutes following administration. The mean pressure was calculated at 10-minute intervals.
-
LPA-Induced IUP Increase Model: In a separate experiment, the effect of this compound on LPA-induced IUP increase was evaluated. The compound was administered intraduodenally (i.d.), and the ID50 (the dose causing 50% inhibition) was determined to be 11.6 mg/kg (p.o.).
Clinical Data: Tamsulosin
Tamsulosin has been extensively studied in numerous clinical trials for the treatment of LUTS associated with BPH.
Efficacy:
-
Symptom Improvement: Tamsulosin has consistently demonstrated a statistically significant improvement in the American Urological Association (AUA) symptom score and the International Prostate Symptom Score (IPSS) compared to placebo.
-
Uroflowmetry: It leads to a significant increase in the maximum urinary flow rate (Qmax).
-
Long-term Efficacy: The benefits of tamsulosin in improving symptoms and Qmax are sustained over long-term treatment.
Safety and Tolerability:
-
Cardiovascular Effects: Due to its selectivity for α1A and α1D receptors over α1B receptors (predominant in blood vessels), tamsulosin has a lower incidence of cardiovascular side effects, such as orthostatic hypotension, compared to non-selective α-blockers. However, dizziness can still occur.
-
Ejaculatory Dysfunction: A common side effect of tamsulosin is abnormal ejaculation, including retrograde ejaculation.
-
Other Adverse Events: Other reported side effects include headache, rhinitis, and asthenia.
Discussion
The preclinical data suggests that this compound may offer a novel therapeutic approach for BPH by targeting the LPA1 receptor. A significant finding from the rat model is that this compound reduced intraurethral pressure with a potency comparable to tamsulosin but without the concomitant decrease in mean blood pressure observed with the α1-blocker. This suggests a potential for a more favorable cardiovascular safety profile for LPA1 antagonists in the treatment of BPH.
However, it is crucial to emphasize that these are preclinical findings in an animal model. The pharmacokinetics of this compound in rats, which showed rapid clearance and a short half-life, would need to be optimized for clinical development. Furthermore, the efficacy and safety of this compound in humans have not been established, and clinical trials are necessary to determine its therapeutic potential and to directly compare it with established treatments like tamsulosin.
In contrast, tamsulosin is a well-characterized drug with a large body of evidence supporting its efficacy and safety in the management of BPH-associated LUTS. While effective, its use is associated with side effects such as ejaculatory dysfunction and potential cardiovascular effects, particularly in susceptible individuals.
Conclusion
This compound represents a promising, novel mechanism for the treatment of BPH with a potential for an improved cardiovascular safety profile compared to tamsulosin, as suggested by preclinical data. However, in the absence of human clinical trial data, tamsulosin remains a standard of care with proven efficacy and a well-documented safety profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic role of this compound and other LPA1 receptor antagonists in the management of BPH.
References
A Comparative Guide to LPA1 Receptor Antagonists: ONO-7300243 versus Ki16425
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent lysophosphatidic acid receptor 1 (LPA1) antagonists: ONO-7300243 and Ki16425. The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a clear overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to LPA1 Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA1 receptor is implicated in numerous physiological and pathological processes, making it a significant target for therapeutic intervention in various diseases. This compound and Ki16425 are two small molecule antagonists that have been instrumental in elucidating the role of LPA1 signaling in preclinical research.
Mechanism of Action: Targeting the LPA1 Signaling Pathway
Both this compound and Ki16425 function by competitively inhibiting the binding of LPA to the LPA1 receptor, thereby blocking its downstream signaling cascades. The LPA1 receptor predominantly couples to Gαi/o, Gαq/11, and Gα12/13 proteins.[2] Activation of these pathways can lead to various cellular responses, including calcium mobilization, inhibition of adenylyl cyclase, and activation of the Rho/ROCK pathway, which is crucial in cell migration and fibrosis.[2][3]
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and Ki16425, providing a quantitative comparison of their potency and selectivity.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Species | Cell Line | IC50 / Ki | Citation |
| This compound | LPA1 | Ca²⁺ Mobilization | Human | CHO | IC50: 160 nM | [4] |
| Ki16425 | LPA1 | GTPγS Binding | Rat | RH7777 | Ki: 0.34 µM | |
| LPA2 | GTPγS Binding | Rat | RH7777 | Ki: 6.5 µM | ||
| LPA3 | GTPγS Binding | Rat | RH7777 | Ki: 0.93 µM |
Note: Lower IC50 and Ki values indicate higher potency. Ki16425 is a dual LPA1/3 antagonist with weaker activity at the LPA2 receptor, while this compound is reported as a potent LPA1 antagonist.
In Vivo Efficacy
| Compound | Animal Model | Species | Dosing | Key Findings | Citation |
| This compound | LPA-induced Intraurethral Pressure (IUP) Increase | Rat | 3, 10, 30 mg/kg (p.o.) | Dose-dependent inhibition of IUP increase (ID50 = 11.6 mg/kg). At 30 mg/kg, significantly decreased IUP without affecting mean blood pressure. | |
| Ki16425 | LPS-induced Peritoneal Sepsis | Mouse | - | Pretreatment with Ki16425 reduced the severity of abdominal inflammation and organ damage. | |
| Neuropathic Pain | Mouse | 30 mg/kg (i.p.) | Completely blocked LPA-induced neuropathic pain-like behaviors when administered 30 minutes prior to LPA injection. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of results.
Calcium Mobilization Assay (for this compound)
This assay measures the antagonist's ability to inhibit LPA-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2x10⁴ cells per well in 96-well plates and cultured for 2 days.
-
Dye Loading: The culture medium is replaced with a loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid, and the cells are incubated for 1 hour at 37°C.
-
Antagonist Pre-treatment: After washing, cells are pre-treated with varying concentrations of this compound or a vehicle control (DMSO).
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the LPA1 receptor.
-
Data Acquisition: Intracellular calcium concentration is monitored by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths with emission at 500 nm using a fluorescence drug screening system.
-
Data Analysis: The percentage of inhibition is calculated from the peak fluorescence ratio. IC50 values are determined by performing a non-linear regression analysis using a Sigmoid Emax Model.
Rat Intraurethral Pressure (IUP) Model (for this compound)
This in vivo model assesses the functional antagonism of the LPA1 receptor in a physiologically relevant context.
Methodology:
-
Animal Model: Conscious male rats are used for the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at doses of 10 and 30 mg/kg. A vehicle control group is also included.
-
LPA Challenge: One hour after drug administration, an increase in intraurethral pressure (IUP) is induced by LPA.
-
Data Acquisition: IUP and mean blood pressure (MBP) are continuously monitored.
-
Data Analysis: The dose-dependent inhibition of the LPA-induced IUP increase is calculated to determine the ID50 value. The effect on MBP is also assessed to evaluate cardiovascular side effects.
Summary and Conclusion
Both this compound and Ki16425 are valuable tools for investigating LPA1 receptor function.
-
This compound demonstrates high potency for the LPA1 receptor in vitro and has shown significant in vivo efficacy in a rat model of urethral pressure without affecting blood pressure, suggesting a favorable therapeutic window for specific applications.
-
Ki16425 acts as a dual antagonist for LPA1 and LPA3 receptors, with lower potency for LPA2. This broader selectivity profile may be advantageous in studies where the interplay between LPA1 and LPA3 is of interest. It has been widely used in various in vivo models, demonstrating its utility in exploring the role of LPA signaling in complex disease states like sepsis and neuropathic pain.
The choice between these two antagonists will ultimately depend on the specific research question. For studies requiring high selectivity for the LPA1 receptor, this compound may be the preferred compound. Conversely, for investigations into the combined roles of LPA1 and LPA3, Ki16425 provides a well-characterized tool. The detailed experimental protocols provided in this guide should aid in the design and interpretation of future studies utilizing these important pharmacological agents.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Comparative Analysis of its Selectivity for the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-7300243, a selective antagonist of the Lysophosphatidic Acid (LPA) Receptor 1 (LPA1), with other commonly used LPA1 antagonists. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their in vitro and in vivo studies.
Introduction to this compound
This compound is a novel and potent antagonist of the LPA1 receptor with a reported IC50 of 160 nM[1][2]. Developed as a potential therapeutic for conditions such as benign prostatic hyperplasia, it has been shown to exhibit good efficacy in vivo[3][4]. This guide focuses on the validation of its selectivity for LPA1 by comparing its performance against other known LPA1 antagonists. While this compound is reported to have good selectivity for LPA1 over LPA2, a comprehensive public dataset quantifying its activity across the full panel of LPA receptors (LPA1-6) is not currently available.
Comparative Selectivity of LPA1 Antagonists
The following table summarizes the inhibitory activities (IC50 or Ki values) of this compound and other prominent LPA1 antagonists against a panel of LPA receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | LPA1 | LPA2 | LPA3 | LPA4 | LPA5 | LPA6 | Assay Type | Reference(s) |
| This compound | 160 nM (IC50) | Good selectivity over LPA2 (quantitative data not available) | N/A | N/A | N/A | N/A | Ca2+ mobilization | |
| Ki16425 | 0.34 µM (Ki) | 6.5 µM (Ki) | 0.93 µM (Ki) | No activity | No activity | No activity | Inositol phosphate production | |
| AM095 | 0.98 µM (IC50, human) | N/A | N/A | N/A | N/A | N/A | Ca2+ mobilization | |
| BMS-986020 | Potent and selective (specific values proprietary) | N/A | N/A | N/A | N/A | N/A | Not specified | |
| AM966 | 17 nM (IC50, human) | >10 µM | >10 µM | >10 µM | >10 µM | N/A | Ca2+ mobilization |
N/A: Data not publicly available.
Experimental Protocols
The determination of antagonist potency and selectivity is crucial for the validation of a compound. The most common method cited for this compound and its comparators is the calcium mobilization assay.
Calcium Mobilization Assay for LPA1 Antagonist Activity
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an LPA1 agonist.
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are seeded in 96-well plates and grown to an appropriate confluency.
Assay Procedure:
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and probenecid (to prevent dye leakage). The cells are incubated to allow for dye uptake.
-
Compound Incubation: The loading buffer is removed, and cells are washed with an assay buffer. The antagonist compound (e.g., this compound) at various concentrations is then added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: An LPA1 receptor agonist (e.g., oleoyl-LPA) is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the peak fluorescence signal in the presence of the antagonist to the signal with the agonist alone. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism of action and its evaluation, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: LPA1 Receptor Signaling Pathways.
Caption: Antagonist Selectivity Experimental Workflow.
Conclusion
This compound is a potent LPA1 antagonist with demonstrated in vivo activity. While it is reported to be selective for LPA1 over LPA2, the lack of a comprehensive public selectivity profile across all LPA receptor subtypes makes a complete quantitative comparison challenging. Researchers should consider the available data and the specific requirements of their experimental system when selecting an LPA1 antagonist. For applications where selectivity against LPA3 and other subtypes is critical, compounds such as AM966, with a more extensively characterized selectivity profile, may be more suitable. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and understanding of this compound and other LPA1 antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of LPA1 Antagonists: A Guide for Researchers
A detailed analysis of preclinical data on leading LPA1 receptor antagonists, providing a comparative overview of their anti-fibrotic potential. This guide is intended for researchers, scientists, and professionals in drug development.
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and scleroderma. Antagonism of this G protein-coupled receptor has been shown to mitigate key fibrotic processes. This guide provides a comparative analysis of the in vivo efficacy of several prominent LPA1 antagonists based on available preclinical data, to inform further research and development.
Overview of LPA1 Signaling in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways integral to the initiation and progression of fibrosis. These cascades promote fibroblast recruitment, proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM). By blocking the LPA-LPA1 interaction, antagonists aim to halt these pro-fibrotic signals.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of various LPA1 antagonists across different preclinical models of fibrosis. While direct head-to-head studies are limited, this compilation allows for a cross-study comparison of their anti-fibrotic activities.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| AM966 | Bleomycin-induced lung fibrosis (mouse) | Not specified | Reduced lung injury, vascular leakage, inflammation, and fibrosis. Decreased BALF concentrations of TGF-β. | [1] |
| UD-009 | Bleomycin-induced lung fibrosis (mouse) | 30 mg/kg, p.o., b.i.d. | Significantly reduced collagen accumulation in both prophylactic and therapeutic settings. | [2] |
| AM095 | Bleomycin-induced dermal fibrosis (mouse) | Not specified | Significantly reduced dermal thickness, collagen content, and myofibroblast accumulation. | [3] |
| Bleomycin-induced lung fibrosis (mouse) | 10, 30, or 60 mg/kg, p.o. | Attenuated increases in collagen, protein, and inflammatory cell infiltration in BALF. | [4][5] | |
| Unilateral Ureteral Obstruction (UUO) (mouse) | Not specified | Decreased kidney fibrosis. | ||
| Diabetic Nephropathy (STZ-induced mouse) | Not specified | Reduced albuminuria and glomerular volume. Suppressed pro-inflammatory cytokines and fibrotic factors. | ||
| Transient Middle Cerebral Artery Occlusion (tMCAO) (mouse) | Not specified | Attenuated brain infarction and neurological deficits. | ||
| BMS-986020 | Bleomycin-induced lung fibrosis (mouse) | 30 mg/kg, b.i.d. | Modest reduction in lung fibrosis by histology. | |
| Transient Middle Cerebral Artery Occlusion (tMCAO) (mouse) | Not specified | Significantly attenuated brain infarction, neurological deficits, and cell apoptosis. | ||
| BMS-986278 (Admilparant) | Bleomycin-induced lung fibrosis (rodent) | Not specified | Demonstrated antifibrotic activity with decreases in picrosirius red staining area of the lung. | |
| SAR100842 | Bleomycin-induced dermal fibrosis (mouse) | Not specified | Reversed dermal thickening and significantly inhibited myofibroblast differentiation and collagen content. | |
| Tsk-1 mouse model of skin fibrosis | Not specified | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for common fibrosis models used to evaluate LPA1 antagonists.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used model to simulate the pathology of Idiopathic Pulmonary Fibrosis (IPF).
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Induction of Fibrosis:
-
Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine).
-
Position the mouse on a surgical board at a 45-degree angle.
-
Administer a single intratracheal dose of bleomycin sulfate (dissolved in sterile 0.9% saline) using a device like a MicroSprayer™.
-
-
Antagonist Administration:
-
Prophylactic regimen: Begin administration of the LPA1 antagonist (e.g., via oral gavage) on the same day as bleomycin instillation and continue for the duration of the study (e.g., 28 days).
-
Therapeutic regimen: Begin administration at a later time point when fibrosis is already established (e.g., day 14 post-bleomycin) and continue until the end of the study.
-
-
Efficacy Endpoints:
-
Histopathology: Assess lung tissue for fibrotic changes using stains like Masson's trichrome or Picrosirius Red.
-
Collagen Content: Quantify total lung collagen using a Sircol™ Collagen Assay.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Measure total and differential cell counts, total protein, and levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β).
-
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
ONO-7300243: A Potent and Selective LPA1 Receptor Antagonist
ONO-7300243 is a novel antagonist that demonstrates high potency for the lysophosphatidic acid receptor 1 (LPA1) with an IC50 of 0.16 μM. [1][2][3] This selectivity for LPA1 over other LPA receptor subtypes, particularly LPA2, makes it a valuable tool for researchers investigating the specific roles of LPA1 in various physiological and pathological processes.[4]
Comparison of Antagonist Activity at LPA Receptors
To provide a comparative context, the table below includes data for this compound's activity at LPA1 and indicates the lack of available data for other LPA receptors. For comparison, data for another LPA receptor antagonist, Ki16425, is included to illustrate a broader selectivity profile.
| Compound | LPA1 IC50/Ki | LPA2 IC50/Ki | LPA3 IC50/Ki | LPA4 Activity | LPA5 Activity | LPA6 Activity |
| This compound | 0.16 μM (IC50) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ki16425 | 0.34 μM (Ki) | 6.5 μM (Ki) | 0.93 μM (Ki) | No activity | No activity | No activity |
Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. Ki values represent the inhibition constant for an antagonist.
Experimental Protocols
The antagonist activity of this compound at the human LPA1 receptor was determined using a functional assay that measures changes in intracellular calcium concentration.
LPA1 Antagonist Activity Assay (Calcium Mobilization)
This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by LPA in cells engineered to express the human LPA1 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.
Methodology:
-
Cell Preparation: CHO-LPA1 cells are seeded in 96-well plates and cultured for 24-48 hours.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C. This dye increases its fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
LPA Stimulation: The cells are then stimulated with a fixed concentration of LPA (e.g., 100 nM) to induce an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LPA-induced calcium signal compared to the vehicle-treated control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA1 signaling pathway leading to calcium mobilization and the general workflow of the antagonist assay.
References
Head-to-Head Comparison: ONO-7300243 vs. Compound 12g in LPA1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two lysophosphatidic acid receptor 1 (LPA1) antagonists: ONO-7300243 and its precursor, compound 12g. The information presented is collated from preclinical studies to assist researchers in understanding the pharmacological profiles of these molecules.
Executive Summary
This compound and compound 12g are both antagonists of the LPA1 receptor, a G protein-coupled receptor involved in various physiological and pathological processes. While compound 12g demonstrates high in vitro potency, this compound exhibits a superior in vivo efficacy profile. This difference is attributed to the favorable physicochemical properties of this compound, including better membrane permeability and metabolic stability. This guide will delve into the experimental data that substantiates these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and compound 12g.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound (17a) | Compound 12g | Reference |
| In Vitro LPA1 Antagonist Activity (IC50) | 0.16 µM | 0.0035 µM | [1] |
| In Vivo Inhibition of LPA-induced Intraurethral Pressure (IUP) Increase | 88% at 10 mg/kg i.d. | 53% at 10 mg/kg i.d. | [1] |
| 62% at 3 mg/kg i.d. | Not Reported | [1] | |
| In Vivo Dose-Dependent Inhibition of LPA-induced IUP (ID50) | 11.6 mg/kg p.o. | Not Reported | [2][3] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound (17a) | Compound 12g | Reference |
| Molecular Weight (MW) | 461 | 574 | |
| Calculated Log P (clogP) | 5.29 | 8.24 | |
| Membrane Permeability | Good | Not explicitly stated, but implied to be lower than this compound | |
| Metabolic Stability (rat liver microsomes) | Good | Not explicitly stated, but implied to be lower than this compound | |
| Pharmacokinetics (rat, 3 mg/kg i.v.) | CLtot = 15.9 mL/min/kg, t1/2 = 0.3 h | Not Reported |
Mechanism of Action: LPA1 Receptor Antagonism
Both this compound and compound 12g function by antagonizing the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that signals through its receptors, including LPA1, to elicit a variety of cellular responses. The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, primarily couples to Gαi/o, Gαq/11, and Gα12/13 proteins. This leads to downstream signaling cascades that influence cell proliferation, migration, and survival. By blocking the binding of LPA to the LPA1 receptor, this compound and compound 12g inhibit these downstream effects.
Signaling Pathway Diagram
Caption: LPA1 receptor signaling and points of inhibition.
Experimental Protocols
In Vitro LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)
This assay determines the in vitro potency of the compounds by measuring their ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.
Cell Culture:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2 x 10^4 cells/well in 96-well plates.
-
Cells are cultured for 2 days in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS in a CO2 incubator (37°C, 5% CO2).
Calcium Assay:
-
The culture medium is removed, and a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid is added to each well.
-
The plate is incubated for 1 hour in a CO2 incubator.
-
The loading buffer is removed, and the cells are washed with an assay buffer at room temperature.
-
The assay buffer is then added to the cells.
-
The test compounds (this compound or compound 12g) are pre-incubated with the cells.
-
Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm (excitation at 340 nm and 380 nm).
-
Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the cells.
-
The inhibition rate is calculated from the peak ratio of LPA-induced fluorescence after treatment with the compounds compared to a vehicle control (DMSO).
-
IC50 values are determined by non-linear regression analysis using a Sigmoid Emax Model.
Experimental Workflow: In Vitro Ca2+ Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo LPA-Induced Intraurethral Pressure (IUP) Model in Rats
This in vivo model assesses the efficacy of the compounds in a physiologically relevant context.
Animal Model:
-
Male rats are used for this study.
-
The compounds are administered either intraduodenally (i.d.) or orally (p.o.).
Procedure:
-
The test compounds (this compound or compound 12g) or vehicle are administered to the rats at specified doses.
-
After a set period (e.g., up to 1 hour post-dosing), LPA is administered to induce an increase in intraurethral pressure (IUP).
-
The IUP is monitored, and the percentage inhibition of the LPA-induced IUP increase is calculated for the compound-treated groups relative to the vehicle-treated group.
-
For some experiments, the effect of the compound on basal IUP (without LPA stimulation) is also measured.
-
Mean blood pressure (MBP) is monitored to assess cardiovascular side effects.
Discussion and Conclusion
The head-to-head comparison reveals a classic example of the divergence between in vitro potency and in vivo efficacy in drug discovery. Compound 12g is a highly potent LPA1 antagonist in a cell-based assay, with an IC50 in the low nanomolar range. However, its in vivo efficacy is modest.
In contrast, this compound, despite having a lower in vitro potency, demonstrates significantly greater in vivo activity. The superior performance of this compound is attributed to its improved physicochemical properties. Specifically, its lower molecular weight and reduced lipophilicity (clogP) likely contribute to better membrane permeability and metabolic stability. These properties are crucial for achieving adequate drug exposure at the target site in a whole-animal system.
Furthermore, this compound was shown to reduce intraurethral pressure in conscious rats even without LPA stimulation, suggesting that it can antagonize a tonically active LPA1 receptor in vivo. Importantly, this effect was achieved without impacting mean blood pressure, indicating a favorable safety profile in this preclinical model.
References
A Comparative Benchmarking Guide: ONO-7300243 vs. First-Generation LPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel lysophosphatidic acid receptor 1 (LPA1) antagonist, ONO-7300243, against a panel of first-generation LPA1 antagonists. The data presented herein is collated from various preclinical studies to offer a comprehensive overview of their relative performance. This document is intended to aid researchers in the selection and evaluation of LPA1 antagonists for further investigation.
Introduction to LPA1 Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is implicated in a multitude of physiological and pathophysiological processes, notably fibrosis, making it a compelling therapeutic target.[1][2] First-generation LPA1 antagonists have paved the way for understanding the therapeutic potential of targeting this pathway. This compound represents a newer entrant in this class of molecules.[3][4]
Comparative In Vitro and In Vivo Data
The following tables summarize the available preclinical data for this compound and prominent first-generation LPA1 antagonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of LPA1 Antagonists
| Compound | Assay Type | Cell Line | LPA1 Species | IC50 / Ki | Reference |
| This compound | Calcium Mobilization | CHO | Human | 160 nM (IC50) | [5] |
| Ki16425 | Calcium Mobilization | chem1 | Human | 46 nM (IC50) | |
| GTPγS Binding | - | Human | 250 nM (Ki) | ||
| AM966 | Calcium Mobilization | CHO | Human | 17 nM (IC50) | |
| AM095 | Calcium Mobilization | CHO | Human | 25 nM (IC50) | |
| GTPγS Binding | CHO | Human | 980 nM (IC50) | ||
| BMS-986020 | - | - | - | High Affinity | |
| SAR100842 | Calcium Mobilization | CHO | Human | 59 nM (IC50 vs LPA 16:0) |
Table 2: LPA Receptor Selectivity
| Compound | LPA1 | LPA2 | LPA3 | Reference |
| This compound | Good selectivity over LPA2 | - | - | |
| Ki16425 | Antagonist (Ki 0.34 µM) | Antagonist (Ki 6.5 µM) | Antagonist (Ki 0.93 µM) | |
| AM966 | 100-fold selective over other LPA receptors (human) | - | - | |
| SAR100842 | Inactive up to 10 µM | Inactive up to 10 µM | Inactive up to 10 µM |
Table 3: In Vivo Efficacy of LPA1 Antagonists
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat Intraurethral Pressure (IUP) Model | Dose-dependent inhibition of LPA-induced IUP increase (ID50 = 11.6 mg/kg p.o.). | |
| AM095 | Mouse Bleomycin-Induced Lung Fibrosis | Attenuated increases in collagen, protein, and inflammatory cells in BALF. | |
| Mouse Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Decreased kidney fibrosis. | ||
| SAR100842 | Mouse Bleomycin-Induced Skin Fibrosis | Reversed dermal thickening and inhibited myofibroblast differentiation. | |
| Tsk1 Mouse Model of Skin Fibrosis | Improved skin fibrosis and reduced markers of inflammation. | ||
| Ki16425 | Mouse Neuropathic Pain Model | Blocked LPA-induced neuropathic pain-like behaviors. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for evaluating LPA1 antagonists.
Caption: LPA1 signaling cascade leading to pro-fibrotic cellular responses.
Caption: Workflow for a typical in vitro calcium mobilization assay.
Experimental Protocols
Key In Vitro Experiment: Calcium Mobilization Assay
This assay is a common functional readout for Gq-coupled GPCRs like LPA1.
Objective: To determine the potency of an antagonist in inhibiting LPA-induced intracellular calcium release.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human LPA1 (CHO-hLPA1).
-
96-well black, clear-bottom plates.
-
Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid and Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LPA (agonist).
-
Test compounds (LPA1 antagonists).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed CHO-hLPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay and culture overnight.
-
Dye Loading: The following day, remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., 3 µM Fluo-4 AM), 2.5 mM probenecid, and 0.01% Pluronic F-127 for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add serial dilutions of the test antagonist to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate reading and then add a pre-determined concentration of LPA (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Continuously record the fluorescence signal before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon LPA stimulation corresponds to the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated relative to the response with LPA alone. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key In Vivo Experiment: Bleomycin-Induced Lung Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic potential of test compounds.
Objective: To assess the efficacy of an LPA1 antagonist in mitigating the development of lung fibrosis.
Animal Model: C57BL/6 mice are commonly used.
Procedure:
-
Induction of Fibrosis: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Compound Administration: Prepare a formulation of the LPA1 antagonist (e.g., in a suitable vehicle like 0.5% methylcellulose) for oral gavage.
-
Dosing Regimen: Begin daily administration of the test compound at various doses (e.g., 10, 30, 60 mg/kg) starting from a specified day post-bleomycin instillation (prophylactic or therapeutic regimen). A vehicle control group should be included.
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), euthanize the animals.
-
Sample Collection:
-
Bronchoalveolar Lavage Fluid (BALF): Collect BALF to analyze inflammatory cell infiltration and total protein content.
-
Lung Tissue: Harvest the lungs for histological analysis and biochemical assays.
-
-
Outcome Measures:
-
Histology: Stain lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Ctgf) in lung tissue via qRT-PCR.
-
Conclusion
This compound demonstrates potent LPA1 antagonism with good in vivo efficacy in a relevant preclinical model. When compared to first-generation LPA1 antagonists, it exhibits competitive in vitro potency. The first-generation compounds have provided crucial proof-of-concept for the therapeutic potential of LPA1 antagonism in fibrotic diseases. The selection of an appropriate LPA1 antagonist for further research and development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and safety. The data and protocols presented in this guide are intended to serve as a valuable resource for such evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Comparative Analysis of its Effect on Mean Blood pressure
This guide provides a comprehensive comparison of the experimental effects of ONO-7300243 on mean blood pressure (MBP) relative to an alternative compound, tamsulosin. The data presented is derived from preclinical studies in conscious rats, offering valuable insights for researchers and professionals in drug development.
Quantitative Data Summary
The following table summarizes the observed effects of this compound and tamsulosin on mean blood pressure in conscious rats following oral administration.
| Compound | Dose (oral) | Mean Blood Pressure Change from Baseline (approx. at 60 min) | Key Observation |
| This compound | 30 mg/kg | ~ 0 mmHg | No significant impact on mean blood pressure[1][2][3] |
| Tamsulosin | 1 mg/kg | ~ -20 mmHg | Significant reduction in mean blood pressure[1] |
| Vehicle | - | ~ 0 mmHg | No significant impact on mean blood pressure[1] |
Experimental Protocols
The data presented above was obtained through rigorous in vivo experimentation. Below are the detailed methodologies for the key experiments cited.
In Vivo Model for Mean Blood Pressure Measurement in Conscious Rats
This protocol outlines the methodology for assessing the impact of orally administered compounds on the mean blood pressure in conscious, freely moving rats. This method is considered the gold standard for minimizing stress-induced artifacts in cardiovascular measurements.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Animals are individually housed to allow for unrestricted movement and to prevent interference with the telemetry signal. A standard 12-hour light/dark cycle is maintained.
2. Surgical Implantation of Telemetry Device:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A sterile telemetry device, capable of measuring and transmitting blood pressure data, is surgically implanted. The catheter of the transmitter is typically inserted into the abdominal aorta or carotid artery. The body of the transmitter is secured in the abdominal cavity or in a subcutaneous pocket.
-
Post-Operative Care: Post-surgery, animals receive appropriate analgesic treatment and are allowed a recovery period of at least one week to ensure the return of normal physiological rhythms before any experimental procedures commence.
3. Drug Administration:
-
Route: Compounds (this compound, tamsulosin, or vehicle) are administered orally (p.o.) via gavage.
-
Acclimation: Prior to the experiment, rats are acclimated to the gavage procedure to minimize stress on the day of the study.
4. Data Acquisition:
-
Continuous Monitoring: Following administration of the test compound, mean blood pressure is monitored continuously for a predefined period (e.g., 60 minutes).
-
Data Recording: The telemetry system wirelessly transmits blood pressure readings to a receiver, which are then recorded and analyzed using specialized software. The mean pressure is typically calculated at regular intervals (e.g., every 10 minutes).
5. Data Analysis:
-
The change in mean blood pressure from the baseline (pre-dose) measurement is calculated for each animal and averaged across the treatment group.
-
Statistical analysis is performed to determine the significance of any observed changes in blood pressure compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
Signaling Pathway of LPA1 Receptor Antagonism by this compound
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), can couple to several G proteins, including Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. By blocking this interaction, this compound inhibits these downstream effects.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical flow of the experimental process used to compare the effects of this compound and tamsulosin on mean blood pressure.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Analysis of ONO-7300243 and α1 Adrenoceptor Antagonists in the Management of Lower Urinary Tract Symptoms
A detailed examination of two distinct pharmacological approaches for the treatment of conditions such as benign prostatic hyperplasia (BPH), comparing the novel lysophosphatidic acid receptor 1 (LPA1) antagonist, ONO-7300243, with the established class of α1 adrenoceptor antagonists.
This guide provides a comprehensive comparison of this compound and α1 adrenoceptor antagonists, focusing on their mechanisms of action, efficacy, cardiovascular safety profiles, and the experimental data supporting these findings. The information is intended for researchers, scientists, and professionals in drug development interested in the pharmacological management of lower urinary tract symptoms (LUTS), particularly those associated with BPH.
Introduction
α1 adrenoceptor antagonists have long been the cornerstone of medical therapy for LUTS suggestive of BPH.[1] These agents function by blocking α1-adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[2][3] However, their utility can be limited by cardiovascular side effects, such as hypotension, due to the presence of these receptors in vascular smooth muscle.[4]
This compound represents a novel therapeutic strategy. It is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[5] Lysophosphatidic acid (LPA) has been shown to induce potent contraction of urethral smooth muscle, comparable to α1 adrenoceptor agonists. By targeting the LPA1 receptor, this compound offers a mechanism to reduce urethral pressure with the potential for an improved cardiovascular safety profile.
Mechanism of Action: Two Distinct Pathways
The fundamental difference between this compound and α1 adrenoceptor antagonists lies in the signaling pathways they inhibit to achieve smooth muscle relaxation.
This compound: Targeting the LPA1 Receptor Pathway
This compound acts by blocking the LPA1 receptor, a G protein-coupled receptor (GPCR). When lysophosphatidic acid (LPA) binds to the LPA1 receptor on smooth muscle cells, it activates downstream signaling cascades, including the Rho/Rho-kinase (ROCK) pathway, which ultimately leads to an increase in intracellular calcium (Ca2+) and smooth muscle contraction. This compound competitively inhibits this interaction, preventing the contractile signal.
α1 Adrenoceptor Antagonists: Blocking the Adrenergic Pathway
α1 adrenoceptor antagonists work by blocking the binding of norepinephrine, a neurotransmitter released by sympathetic nerves, to α1-adrenergic receptors on smooth muscle. This antagonism prevents the activation of the Gq-protein coupled pathway, which would otherwise lead to the production of inositol trisphosphate (IP3), subsequent release of calcium from intracellular stores, and smooth muscle contraction. Several subtypes of the α1-adrenoceptor exist, with the α1A subtype being predominant in the prostate.
Comparative Efficacy Data
Both this compound and α1 adrenoceptor antagonists have demonstrated efficacy in preclinical or clinical models for reducing smooth muscle tone in the lower urinary tract.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Source |
| IC50 (LPA1 Antagonism) | 0.16 µM | Cell-free assay | |
| Inhibition of LPA-induced IUP Increase | ID50 = 11.6 mg/kg (p.o.) | Rat | |
| Inhibition of LPA-induced IUP Increase | 62% at 3 mg/kg (i.d.) | Rat | |
| Inhibition of LPA-induced IUP Increase | 88% at 10 mg/kg (i.d.) | Rat | |
| Reduction in Basal IUP (without LPA) | Significant decrease at 30 mg/kg (p.o.) | Conscious Rat |
IUP: Intraurethral Pressure; p.o.: oral administration; i.d.: intraduodenal administration.
Table 2: Clinical Efficacy of Select α1 Adrenoceptor Antagonists in BPH
| Agent | Common Dosage | Improvement in IPSS | Improvement in Qmax (mL/s) | Source |
| Tamsulosin | 0.2 - 0.4 mg once daily | Significant improvement vs. placebo | Significant improvement vs. placebo | |
| Alfuzosin | 10 mg once daily | Effective in relieving LUTS | Effective in relieving LUTS | |
| Doxazosin | 1 - 8 mg once daily | Significant improvement vs. placebo | Significant improvement vs. placebo | |
| Silodosin | 8 mg once daily | Effective in relieving LUTS | Effective in relieving LUTS | |
| Terazosin | 1 - 10 mg once daily | Significant improvement vs. placebo | Significant improvement vs. placebo |
IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate; LUTS: Lower Urinary Tract Symptoms.
Preclinical data shows that this compound, at an oral dose of 30 mg/kg, demonstrated a potency in reducing intraurethral pressure in rats that was comparable to the α1 adrenoceptor antagonist tamsulosin at a 1 mg/kg dose.
Cardiovascular Safety Profile: A Key Differentiator
The primary potential advantage of this compound lies in its cardiovascular safety profile. By targeting the LPA1 pathway, which is not the primary regulator of vascular tone, it avoids the hypotensive effects associated with α1-adrenoceptor blockade.
Table 3: Comparative Effects on Mean Blood Pressure (MBP)
| Compound | Dosage | Effect on Mean Blood Pressure (MBP) | Species | Source |
| This compound | 30 mg/kg (p.o.) | No significant effect | Conscious Rat | |
| Prazosin | Varies | Marked hypotensive effect | Rat | |
| Terazosin | 30 & 100 µg/kg (i.v.) | Significantly decreased blood pressure | Conscious Rat | |
| Doxazosin | 100 µg/kg (i.v.) | Blood pressure reduction | Conscious Rat | |
| Tamsulosin | Varies | Clinically used for BPH but can induce postural hypotension | Human | |
| Alfuzosin | 10-30 µg/kg (i.v.) | No decrease in blood pressure | Conscious Rat | |
| Silodosin | Varies | Low incidence of orthostatic hypotension | Human |
p.o.: oral administration; i.v.: intravenous administration.
Studies have consistently shown that this compound does not affect mean blood pressure at doses that are effective in reducing intraurethral pressure. In stark contrast, many α1 adrenoceptor antagonists, particularly non-selective agents like prazosin and terazosin, can cause significant decreases in blood pressure. While newer, more uroselective antagonists like tamsulosin and silodosin have a reduced impact on blood pressure, the risk of vasodilatory side effects is not completely eliminated.
Experimental Protocols
LPA1 Receptor Antagonist Assay (In Vitro)
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are used.
-
Cell Seeding: Cells are seeded at a density of 2 x 10^4 cells per well in 96-well plates and cultured for 2 days.
-
Calcium Indicator Loading: Cells are incubated for 1 hour with a loading buffer containing 5 µM Fura2-AM (a ratiometric calcium indicator), 10 mM HEPES, and 2.5 mM probenecid.
-
Assay Procedure: After washing, an assay buffer is added. The intracellular Ca2+ concentration is monitored using a fluorescence screening system by measuring the ratio of fluorescence intensities at 500 nm (excitation at 340 nm and 380 nm).
-
Data Analysis: Cells are pretreated with the antagonist (this compound) before the addition of 100 nM LPA. The inhibition rate is calculated from the peak fluorescence ratio after compound treatment compared to a control (DMSO). IC50 values are then estimated using a non-linear regression analysis (Sigmoid Emax Model).
Intraurethral Pressure (IUP) Measurement (In Vivo)
-
Animal Model: Conscious male rats are used.
-
Catheterization: A balloon catheter is inserted into the prostatic urethra to measure IUP.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intraduodenally (i.d.).
-
Measurement:
-
Basal IUP: IUP is monitored continuously after drug administration to assess the effect on resting urethral tone.
-
LPA-Induced IUP: For stimulated models, LPA is administered to induce a rise in IUP, and the ability of the pre-administered antagonist to inhibit this rise is quantified.
-
-
Data Analysis: Changes in IUP over time are recorded and compared between the drug-treated and vehicle-treated groups. For stimulated models, the dose-dependent inhibition of the LPA-induced pressure increase is calculated to determine the ID50.
Conclusion: A Promising New Avenue for LUTS Therapy
The comparative analysis of this compound and α1 adrenoceptor antagonists reveals two effective but mechanistically distinct approaches to relaxing lower urinary tract smooth muscle.
-
α1 Adrenoceptor Antagonists are a well-established and effective class of drugs for BPH-LUTS, with newer agents offering improved uroselectivity. However, the mechanism of action inherently carries a risk of cardiovascular side effects, primarily hypotension.
-
This compound , as a selective LPA1 antagonist, offers a novel mechanism for reducing intraurethral pressure. Preclinical data strongly suggest that it is effective in reducing urethral tone with a potency comparable to tamsulosin, but critically, it does so without impacting mean blood pressure.
This distinct cardiovascular safety profile positions LPA1 antagonists like this compound as a potentially significant advancement in the treatment of BPH. They may offer a valuable therapeutic alternative, particularly for patients with pre-existing cardiovascular conditions, those at risk for hypotension, or those who are intolerant to the side effects of α1 blockers.
References
- 1. α-Blockers for benign prostatic hyperplasia: the new era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of alpha-adrenoceptor antagonists in the pharmacological management of benign prostatic hypertrophy: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Confirming the Mechanism of Action of ONO-7300243 Across Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-7300243, a potent antagonist of Lysophosphatidic Acid Receptor 1 (LPA1), with other known LPA1 inhibitors. We will delve into its mechanism of action, present available experimental data, and provide detailed protocols for key experiments to facilitate further research and confirmation of its activity in various cellular contexts.
Introduction to this compound
This compound is a novel, potent, and selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer progression.[1][2] Understanding the consistent and cell-type-specific effects of this compound is crucial for its development as a therapeutic agent.
Comparative Analysis of In Vitro Potency
The inhibitory activity of this compound and other LPA1 antagonists has been determined in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Cell Line | Receptor Expression | Assay Type | IC50 (µM) | Reference |
| This compound | CHO | Recombinant Human LPA1 | Calcium Mobilization | 0.16 | [1][3] |
| Osteosarcoma cell lines (MG-63, HuO9, G-292) | Endogenous Human LPA1 | Cell Invasion | Not Reported (Effective at inhibiting invasion) | ||
| Ki16425 | RH7777 | Recombinant Human LPA1 | Inositol Phosphate Production | 0.34 | |
| RH7777 | Recombinant Human LPA2 | Inositol Phosphate Production | 6.5 | ||
| RH7777 | Recombinant Human LPA3 | Inositol Phosphate Production | 0.93 | ||
| THP-1 | Endogenous Human LPA Receptors | Calcium Mobilization | Inhibits LPA-induced response | ||
| Swiss 3T3 | Endogenous Murine LPA Receptors | DNA Synthesis & Cell Migration | Inhibits LPA-induced response | ||
| BMS-986020 | CHO | Recombinant Human LPA1 | Not Specified | 0.3 | |
| Human Lung Fibroblasts | Endogenous Human LPA1 | Not Specified | Effective at 0.01-5 µM | ||
| AM966 | CHO | Recombinant Human LPA1 | Calcium Release | 0.017 | |
| A2058 Melanoma | Endogenous Human LPA1 | Chemotaxis | 0.138 | ||
| IMR-90 Lung Fibroblasts | Endogenous Human LPA1 | Chemotaxis | 0.182 |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, receptor expression levels, and assay methodologies. Further studies are required to determine the IC50 of this compound in a broader range of cancer and fibrosis-related cell lines with endogenous LPA1 expression.
Mechanism of Action: LPA1 Signaling Pathways
LPA1 activation by its ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These signaling pathways regulate a multitude of cellular functions. This compound, as an LPA1 antagonist, is expected to inhibit these downstream effects.
Experimental Protocols for Mechanism of Action Confirmation
To confirm the mechanism of action of this compound in different cell types, a series of key experiments should be performed.
Calcium Mobilization Assay
This assay directly measures the ability of this compound to block LPA-induced calcium release, a primary downstream event of LPA1 activation via the Gαq/11 pathway.
Protocol:
-
Cell Culture: Seed cells (e.g., A2058 melanoma, IMR-90 fibroblasts) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
LPA Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a solution of LPA (at its EC50 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each well. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the antagonist concentration.
Western Blot for Downstream Signaling Pathways
Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK/ERK pathway, providing evidence of this compound's inhibitory effect on this signaling cascade.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with LPA for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
RhoA Activation Assay
This pull-down assay measures the amount of active, GTP-bound RhoA, a key regulator of the actin cytoskeleton, to confirm this compound's effect on the Gα12/13 pathway.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and LPA as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells with a specific Rho activation assay lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down of Active RhoA:
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD beads (which specifically bind to GTP-RhoA) for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, using a primary antibody against RhoA to detect the amount of active RhoA pulled down.
-
Run a parallel Western blot on the total cell lysates to determine the total RhoA levels for normalization.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of active RhoA to total RhoA.
Conclusion
This compound is a potent LPA1 antagonist with demonstrated in vitro efficacy. The provided experimental protocols offer a robust framework for researchers to further investigate and confirm its mechanism of action across a variety of cell types relevant to different diseases. By systematically evaluating its effects on key signaling pathways and cellular functions, a more complete understanding of this compound's therapeutic potential can be achieved. Future studies should focus on generating comparative data in clinically relevant cell models to solidify its position as a promising therapeutic candidate.
References
A Side-by-Side Analysis of ONO-7300243 and its Analogs in LPA1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-7300243 and its key analogs. The document focuses on their performance, supported by experimental data, to inform research and drug development decisions in areas such as fibrosis and other LPA1-mediated pathologies.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and its analogs. The data highlights the structure-activity relationship (SAR) and the impact of chemical modifications on antagonist potency and pharmacokinetic properties.
Table 1: In Vitro LPA1 Receptor Antagonist Activity
| Compound | Chemical Modification from this compound (Compound 17a) | LPA1 IC50 (µM) | Selectivity over LPA2 |
| This compound (17a) | - | 0.16[1][2] | Good[1] |
| Compound 12g | Modification in the "Section C" phenylpropyl moiety | 0.0035[1] | Not specified |
| Compound 18a | Modification in the "Section C" phenylpropyl moiety | Not specified, but similar to 17a[1] | Good |
| ONO-0300302 (19) | Scaffold hopping from amide to secondary alcohol, modification of phenyl groups to pyrrole and indane | Not specified, but described as most potent | Not specified |
Table 2: In Vivo Efficacy in Rat Intraurethral Pressure (IUP) Model
| Compound | Administration Route | Dose (mg/kg) | Inhibition of LPA-induced IUP Increase (%) | Effect on Mean Blood Pressure (MBP) |
| This compound (17a) | i.d. | 3 | 62 | No significant effect at 30 mg/kg p.o. |
| i.d. | 10 | 88 | No significant effect at 30 mg/kg p.o. | |
| p.o. | 10 | Significant effect | No significant effect at 30 mg/kg p.o. | |
| p.o. | 30 | Significant effect | No significant effect at 30 mg/kg p.o. | |
| Compound 12g | i.d. | 10 | 53 | Not specified |
| ONO-0300302 (19) | p.o. | 3 | Significant inhibition over 12h | Not specified |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (MW) | clogP | Membrane Permeability | Metabolic Stability (Rat Liver Microsomes) | Rat Pharmacokinetics (3 mg/kg i.v.) |
| This compound (17a) | 461 | 5.29 | Good | Good | CLtot = 15.9 mL/min/kg, t1/2 = 0.3 h |
| Compound 12g | 574 | 8.24 | Not specified | Not specified | Not specified |
Experimental Protocols
In Vitro LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay determines the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cell Seeding: Seed CHO-hLPA1 cells into 96-well plates and culture for 48 hours.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM) and probenecid. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test compound (or vehicle control) for a specified period.
-
LPA Stimulation: Add a fixed concentration of LPA to stimulate the LPA1 receptor.
-
Signal Detection: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity at appropriate wavelengths.
-
Data Analysis: Calculate the percentage of inhibition of the LPA-induced calcium signal for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Rat Intraurethral Pressure (IUP) Model
This model assesses the in vivo efficacy of LPA1 antagonists in reducing the increase in intraurethral pressure induced by LPA, which is relevant for conditions like benign prostatic hyperplasia (BPH).
Animal Model: Male Sprague-Dawley rats are used for this model.
Surgical Procedure:
-
Anesthetize the rats.
-
Insert a catheter into the bladder through the urethra to measure intraurethral pressure.
-
For intraduodenal (i.d.) administration, cannulate the duodenum. For oral (p.o.) administration, use gavage.
Experimental Protocol:
-
Compound Administration: Administer the test compound or vehicle via the desired route (i.d. or p.o.).
-
LPA Challenge: After a predetermined time, administer LPA intravenously to induce an increase in intraurethral pressure.
-
IUP Measurement: Continuously monitor and record the intraurethral pressure before and after LPA administration.
-
Data Analysis: Calculate the inhibition of the LPA-induced IUP increase at different time points after compound administration. The dose required to achieve 50% inhibition (ID50) can also be determined.
Visualizations
LPA1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the LPA1 receptor, leading to downstream cellular responses. This compound and its analogs act by blocking the initial binding of LPA to the LPA1 receptor.
Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for In Vitro LPA1 Antagonist Assay
The diagram below outlines the key steps involved in the in vitro calcium mobilization assay used to determine the potency of LPA1 antagonists.
Caption: Workflow for the In Vitro LPA1 Receptor Antagonist Calcium Mobilization Assay.
Logical Relationship of SAR Findings
The following diagram illustrates the key structure-activity relationship findings that guided the optimization of this compound.
Caption: Structure-Activity Relationship (SAR) Logic from Hit to Lead and Optimized Compound.
References
A Comparative Guide to the Reproducibility and Efficacy of ONO-7300243 and Alternative LPA1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-7300243 with other commonly studied alternatives. Due to the limited availability of independent reproducibility studies for this compound, this document focuses on a comprehensive comparison of its reported performance characteristics against well-vetted compounds from multiple research laboratories. The aim is to offer a clear perspective on its potential efficacy and to provide the necessary experimental details for researchers to make informed decisions.
Executive Summary
This compound is a potent and orally bioavailable antagonist of the LPA1 receptor, developed by ONO Pharmaceutical Co., Ltd.[1][2] It has demonstrated efficacy in preclinical models, particularly in reducing intraurethral pressure, suggesting its potential for conditions like benign prostatic hyperplasia.[1][2] However, to date, published research on this compound originates exclusively from the developing institution. This guide places the data for this compound in the context of other widely used LPA1 antagonists: AM095, BMS-986020, SAR100842, and Ki16425, for which a broader base of literature from various laboratories exists. This comparative approach allows for an indirect assessment of the expected performance and reproducibility of LPA1-targeted antagonism.
Data Presentation: Quantitative Comparison of LPA1 Antagonists
The following tables summarize the in vitro and in vivo data for this compound and its alternatives. These values have been compiled from various publications to provide a clear, comparative overview.
Table 1: In Vitro Potency of LPA1 Receptor Antagonists
| Compound | Assay Type | Species | IC50 / Ki (µM) | Reference |
| This compound | Ca2+ Mobilization | Human | 0.16 | [3] |
| AM095 | Ca2+ Mobilization | Human | 0.025 | |
| Ca2+ Mobilization | Mouse | 0.023 | ||
| GTPγS Binding | Human | 0.98 | ||
| GTPγS Binding | Mouse | 0.73 | ||
| Chemotaxis | Human | 0.233 | ||
| BMS-986020 | - | - | High-affinity | |
| SAR100842 | Ca2+ Mobilization | Human | Potent antagonist | |
| Ki16425 | IP Production | Rat | Ki = 0.34 (LPA1) | |
| IP Production | Rat | Ki = 6.5 (LPA2) | ||
| IP Production | Rat | Ki = 0.93 (LPA3) |
Table 2: In Vivo Efficacy of LPA1 Receptor Antagonists
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat Intraurethral Pressure | 10-30 mg/kg, p.o. | Dose-dependent inhibition of LPA-induced IUP increase (ID50 = 11.6 mg/kg). | |
| AM095 | Mouse Bleomycin-induced Lung Fibrosis | 10-60 mg/kg, p.o. | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | |
| BMS-986020 | Human Idiopathic Pulmonary Fibrosis (Phase 2) | 600 mg, b.i.d. | Significantly slowed the rate of FVC decline. Study terminated early due to hepatobiliary toxicity. | |
| SAR100842 | Human Diffuse Cutaneous Systemic Sclerosis (Phase 2a) | - | Well tolerated, with a numerical improvement in modified Rodnan skin score. | |
| Ki16425 | Mouse Neuropathic Pain | 30 mg/kg, i.p. | Blocked LPA-induced neuropathic pain-like behaviors. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of findings.
In Vitro LPA1 Receptor Antagonist Assay (Ca2+ Mobilization)
This protocol is based on the methodology reported for this compound.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2 x 10^4 cells/well in 96-well plates and cultured for 48 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated for 1 hour in a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
-
Assay Procedure:
-
After removing the loading buffer, cells are washed with an assay buffer.
-
The cells are pre-treated with various concentrations of the antagonist (e.g., this compound) or vehicle (DMSO).
-
Intracellular Ca2+ concentration is monitored using a fluorescence screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation (emission at 500 nm).
-
Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the LPA1 receptor.
-
-
Data Analysis: The inhibition rate is calculated from the peak fluorescence ratio after LPA addition in the presence of the antagonist compared to the control (DMSO). IC50 values are determined using a non-linear regression analysis (Sigmoid Emax Model).
GTPγS Binding Assay
This is a common method to assess the interaction of a ligand with a G-protein coupled receptor. The following is a general protocol often used for LPA1 antagonists like AM095.
-
Membrane Preparation: Membranes are prepared from CHO cells overexpressing the human or mouse LPA1 receptor.
-
Reaction Mixture: The assay is conducted in a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 5 µM GDP, and 0.1% BSA.
-
Assay Procedure:
-
Cell membranes are incubated with [35S]GTPγS, a stimulating concentration of LPA, and varying concentrations of the antagonist.
-
The reaction is incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition of LPA-stimulated [35S]GTPγS binding is calculated, and IC50 values are determined.
In Vivo Model: Rat Intraurethral Pressure (IUP)
This protocol was used to evaluate the in vivo efficacy of this compound.
-
Animals: Conscious male Sprague-Dawley rats.
-
Procedure:
-
A catheter is inserted into the urethra to measure intraurethral pressure (IUP).
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.).
-
After a set time (e.g., 60 minutes), LPA (e.g., 300 µg/kg) is injected intravenously to induce an increase in IUP.
-
IUP is continuously monitored.
-
-
Data Analysis: The dose-dependent inhibition of the LPA-induced IUP increase is calculated to determine the ID50. The effect of the compound on mean blood pressure is also monitored to assess for cardiovascular side effects.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the LPA1 receptor and a general workflow for the evaluation of LPA1 antagonists.
Caption: LPA1 Receptor Signaling Pathways and Point of Antagonism.
Caption: General Workflow for LPA1 Antagonist Evaluation.
Conclusion
This compound presents as a promising LPA1 receptor antagonist with demonstrated in vitro potency and in vivo efficacy in a relevant preclinical model. However, the absence of independent studies makes direct assessment of the reproducibility of its effects challenging. By comparing the available data for this compound with that of other well-characterized LPA1 antagonists like AM095, BMS-986020, and SAR100842, researchers can gain a broader understanding of the potential of this class of compounds. The provided experimental protocols and data tables serve as a valuable resource for designing and interpreting future studies in this area. It is important to note that while BMS-986020 showed clinical efficacy, its development was halted due to off-target toxicity, highlighting the importance of thorough safety evaluations for this class of molecules. Future independent research on this compound is warranted to fully validate its therapeutic potential and reproducibility.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of ONO-7300243
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper handling and disposal of the research chemical ONO-7300243. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing definitive GHS hazard classifications and disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical waste. Users must consult the official SDS provided by their supplier for specific hazard information and disposal requirements before handling this compound.
Physicochemical and Storage Data
Proper storage is the first step in safe chemical management. The known properties and storage conditions for this compound are summarized below.
| Property | Data |
| Chemical Name | 4-[[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl]-benzeneacetic acid |
| Molecular Formula | C₂₈H₃₁NO₅ |
| Molecular Weight | 461.6 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| CAS Number | 638132-34-0 |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
| Solubility | Soluble in DMSO at ~50 mg/mL |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a standard operating procedure for the disposal of this compound. This is a general guideline and must be adapted based on the specific hazards identified in the manufacturer's Safety Data Sheet (SDS).
Step 1: Review the Safety Data Sheet (SDS)
-
Crucial First Step: Before handling, locate and thoroughly read the SDS provided by your chemical supplier.
-
Pay close attention to Section 2 (Hazards Identification) and Section 13 (Disposal Considerations) . These sections will provide the specific GHS hazard classifications and mandated disposal methods.
Step 2: Personal Protective Equipment (PPE)
-
Based on the SDS, wear appropriate PPE. As a minimum standard for handling any research chemical, this includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Step 3: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, properly labeled hazardous waste container. This includes contaminated weigh boats, wipes, and PPE.
-
Liquid Waste: Collect solutions of this compound in a sealable, chemical-resistant (e.g., HDPE) hazardous waste container.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 4: Labeling Hazardous Waste
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound" and its CAS number "638132-34-0."
-
List all constituents, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Flammable," "Toxic") as identified in the SDS.
Step 5: Storage of Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains, heat sources, and incompatible chemicals.
Step 6: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Never dispose of this compound down the sink or in the regular trash. This is illegal and poses a significant environmental risk.
Visualized Disposal Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of any research chemical, including this compound.
Caption: Workflow for Safe Chemical Disposal.
Personal protective equipment for handling ONO-7300243
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ONO-7300243. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this potent lysophosphatidic acid receptor 1 (LPA1) antagonist.
Personal Protective Equipment (PPE) and Safety Summary
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The required PPE and key safety information are summarized in the table below.
| Category | Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the solid compound or concentrated solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood. |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. Consider a disposable gown when handling larger quantities. |
| Storage | Store the solid compound at -20°C. Store stock solutions at -80°C for long-term stability.[1] |
| Handling Environment | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a glove box. |
| Disposal | Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. |
Experimental Protocols for Safe Handling
Adherence to the following step-by-step protocols is essential for minimizing risk and ensuring a safe laboratory environment when working with this compound.
1. Receiving and Storage of this compound
-
Step 1: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Step 2: Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated receiving area.
-
Step 3: Verify that the container is properly sealed and labeled.
-
Step 4: Transfer the container to a -20°C freezer for storage of the solid compound.
-
Step 5: Update your chemical inventory with the location and quantity of this compound.
2. Preparation of Stock Solutions
-
Step 1: Don all required PPE, including double gloves and a respirator if not working in a fume hood.
-
Step 2: Perform all weighing and solvent addition activities within a certified chemical fume hood.
-
Step 3: To prevent inhalation of the powder, carefully open the container. Use a dedicated spatula for transferring the solid.
-
Step 4: Weigh the desired amount of this compound into a suitable vial.
-
Step 5: Add the appropriate solvent (e.g., DMSO) to the vial.[2] Cap the vial and vortex until the solid is completely dissolved.
-
Step 6: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.
-
Step 7: Store the stock solution aliquots at -80°C.[1]
3. Use in Experiments
-
Step 1: When diluting stock solutions to working concentrations, continue to work within a chemical fume hood and wear appropriate PPE.
-
Step 2: Clearly label all tubes and plates containing this compound.
-
Step 3: In the event of a spill, immediately alert others in the area.
-
Step 4: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for chemical waste disposal.
-
Step 5: For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal of this compound Waste
-
Step 1: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent paper, must be disposed of as chemical waste.
-
Step 2: Collect all solid and liquid waste containing this compound in clearly labeled, sealed waste containers.
-
Step 3: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's environmental health and safety office.
-
Step 4: Arrange for the pickup and disposal of the chemical waste through your institution's established procedures.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
